molecular formula C10H6F3NO B2386029 3-(Trifluoromethyl)quinolin-5-ol CAS No. 1261803-34-2

3-(Trifluoromethyl)quinolin-5-ol

Cat. No.: B2386029
CAS No.: 1261803-34-2
M. Wt: 213.159
InChI Key: WITKYAAQTYOHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)quinolin-5-ol (CAS 1261803-34-2) is a high-value quinoline derivative with a molecular formula of C 10 H 6 F 3 NO and a molecular weight of 213.16 g/mol. This compound is a key chemical building block in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The compound serves as a versatile precursor in the synthesis of complex molecules. Research indicates that quinoline derivatives bearing a trifluoromethyl group are prominent scaffolds in the investigation of new antibacterial and antituberculosis agents . Furthermore, the trifluoromethylquinoline core is a privileged structure in anticancer research, with recent studies highlighting its potential in the discovery of potent antitumor agents that function by inhibiting microtubule polymerization . The presence of the trifluoromethyl group is a critical design element, often enhancing the metabolic stability, bioavailability, and binding affinity of lead compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)quinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)6-4-7-8(14-5-6)2-1-3-9(7)15/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITKYAAQTYOHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged motif in medicinal chemistry, with the introduction of a trifluoromethyl group often enhancing metabolic stability and biological activity. This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 3-(Trifluoromethyl)quinolin-5-ol. We will explore a rational synthetic pathway, provide detailed experimental protocols, and discuss the essential analytical techniques for structural elucidation and purity assessment. This document is intended to be a practical resource for researchers engaged in the design and synthesis of novel quinoline-based compounds for drug discovery and development.

Introduction: The Significance of Trifluoromethylated Quinolines

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The trifluoromethyl (CF₃) group, a bioisostere of the methyl group, has become a valuable substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to increased metabolic stability, enhanced binding affinity to biological targets, and improved cell permeability. The strategic placement of a trifluoromethyl group on the quinoline core, as in 3-(Trifluoromethyl)quinolin-5-ol, presents a promising scaffold for the development of novel bioactive compounds.

Synthetic Strategy: A Modified Conrad-Limpach Approach

The synthesis of 3-(Trifluoromethyl)quinolin-5-ol can be effectively achieved through a modification of the Conrad-Limpach synthesis. This classic method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1][2][3] By selecting the appropriate starting materials, we can strategically introduce the desired trifluoromethyl and hydroxyl functionalities.

The proposed synthetic pathway commences with the reaction of 3-aminophenol with ethyl 4,4,4-trifluoroacetoacetate. The initial reaction can proceed via two main pathways depending on the reaction conditions: a lower temperature favors the formation of the enamine intermediate (kinetic product), which upon thermal cyclization yields the 4-hydroxyquinoline derivative. In contrast, higher temperatures can favor the formation of the corresponding anilide (thermodynamic product), which upon cyclization would lead to a 2-hydroxyquinoline derivative.[2] For our target molecule, we will focus on the pathway leading to the 4-hydroxyquinoline intermediate. Subsequent removal of the 4-hydroxyl group is a known transformation in quinoline chemistry, often achieved through a two-step process of chlorination followed by reductive dehalogenation. However, for the synthesis of a quinolin-5-ol, a direct cyclization approach is more efficient.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deoxygenation A 3-Aminophenol C Ethyl 3-((3-hydroxyphenyl)amino)-4,4,4-trifluorobut-2-enoate (Intermediate) A->C Acid Catalyst (e.g., p-TsOH) Toluene, Reflux B Ethyl 4,4,4-trifluoroacetoacetate B->C D 3-(Trifluoromethyl)quinolin-4,5-diol C->D High-boiling solvent (e.g., Dowtherm A) ~250 °C E 5-Hydroxy-3-(trifluoromethyl)quinoline-4-yl trifluoromethanesulfonate D->E Triflic Anhydride, Pyridine F 3-(Trifluoromethyl)quinolin-5-ol (Final Product) E->F Palladium Catalyst (e.g., Pd(OAc)₂) Formic Acid, Triethylamine

Caption: Proposed synthetic workflow for 3-(Trifluoromethyl)quinolin-5-ol.

Causality Behind Experimental Choices
  • Starting Materials: 3-Aminophenol is selected to provide the foundational benzene ring and the hydroxyl group at the 5-position of the final quinoline structure. Ethyl 4,4,4-trifluoroacetoacetate serves as the three-carbon unit that will form the pyridine ring, crucially introducing the trifluoromethyl group at the desired 3-position.

  • Catalyst and Solvent: A mild acid catalyst, such as p-toluenesulfonic acid, is employed in the initial condensation to facilitate the formation of the enamine intermediate without promoting unwanted side reactions. Toluene is a suitable solvent for this step, allowing for the azeotropic removal of water to drive the reaction to completion.

  • Cyclization Conditions: The intramolecular cyclization of the enamine intermediate requires high temperatures, typically around 250 °C. A high-boiling, inert solvent like Dowtherm A is used to achieve and maintain this temperature, ensuring efficient ring closure.

  • Deoxygenation Strategy: The removal of the 4-hydroxyl group is a critical step. A two-step deoxygenation process is proposed for its reliability. First, the hydroxyl group is converted to a better leaving group, a triflate, using triflic anhydride. Subsequent palladium-catalyzed reduction with a hydride source, such as formic acid, effectively removes the triflate group to yield the desired final product.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-((3-hydroxyphenyl)amino)-4,4,4-trifluorobut-2-enoate
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminophenol (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Add toluene as the solvent (approximately 5 mL per gram of 3-aminophenol).

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 3-(Trifluoromethyl)quinolin-4,5-diol
  • Place the purified ethyl 3-((3-hydroxyphenyl)amino)-4,4,4-trifluorobut-2-enoate from Step 1 into a high-temperature reaction vessel.

  • Add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to approximately 250 °C with vigorous stirring for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.

Step 3: Synthesis of 3-(Trifluoromethyl)quinolin-5-ol
  • Triflation: Dissolve the 3-(Trifluoromethyl)quinolin-4,5-diol from Step 2 in a suitable solvent such as dichloromethane, and cool the solution to 0 °C.

  • Add pyridine (1.5 eq.) followed by the slow, dropwise addition of triflic anhydride (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triflate intermediate.

  • Reduction: Dissolve the crude triflate in a mixture of formic acid and triethylamine.

  • Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, for example, 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-(Trifluoromethyl)quinolin-5-ol.

Characterization of 3-(Trifluoromethyl)quinolin-5-ol

The structural confirmation of the synthesized 3-(Trifluoromethyl)quinolin-5-ol relies on a combination of spectroscopic methods. The following data is predicted based on the analysis of structurally related compounds.[4][5][6]

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons on the quinoline ring system are expected to appear in the range of δ 7.0-8.5 ppm. The proton on the hydroxyl group will likely appear as a broad singlet. The exact chemical shifts and coupling constants will be dependent on the solvent used.
¹³C NMR The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons will resonate in the δ 110-150 ppm region. The carbon bearing the hydroxyl group will be shifted downfield.
¹⁹F NMR A singlet corresponding to the CF₃ group is expected, likely in the range of δ -60 to -65 ppm.
Mass Spec. The molecular ion peak (M⁺) is expected at m/z 213.04. Common fragmentation patterns may include the loss of CO, HCN, and fragments related to the trifluoromethyl group.[7]
FT-IR (cm⁻¹) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions in the 1100-1300 cm⁻¹ range are characteristic of C-F stretching vibrations. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system will appear in the 1400-1650 cm⁻¹ region.[8]
Characterization Workflow

The following diagram illustrates the logical flow of the characterization process:

Characterization_Workflow Start Purified 3-(Trifluoromethyl)quinolin-5-ol NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Elucidate Carbon-Hydrogen and Fluorine Framework MS Mass Spectrometry (HRMS) Start->MS Determine Molecular Weight and Elemental Composition IR FT-IR Spectroscopy Start->IR Identify Functional Groups (O-H, C-F) Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Structure_Confirmed Structure and Purity Confirmed Purity->Structure_Confirmed

Caption: Workflow for the characterization of 3-(Trifluoromethyl)quinolin-5-ol.

Purification and Handling

Purification of the final product is crucial to ensure its suitability for further applications. Column chromatography on silica gel is a standard and effective method for the purification of quinoline derivatives. The choice of eluent system will depend on the polarity of the compound and any impurities present. Recrystallization from a suitable solvent system can also be employed to obtain highly pure crystalline material.

Hydroxylated quinolines can be sensitive to air and light, so it is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 3-(Trifluoromethyl)quinolin-5-ol. By adapting the well-established Conrad-Limpach synthesis, a rational and efficient synthetic route has been proposed. The detailed experimental protocols and the discussion of the rationale behind the chosen methodologies provide a solid foundation for the practical execution of this synthesis. Furthermore, the predicted spectroscopic data and the characterization workflow offer a clear roadmap for the structural elucidation and purity assessment of the final product. This guide serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the exploration of novel trifluoromethylated quinoline scaffolds in the quest for new and improved bioactive molecules.

References

  • Jiang, B., Dong, J.-j., Du, X.-l., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(28), 4843-4846.
  • An, Y., Kuang, Y., & Wu, J. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Organic & Biomolecular Chemistry, 14(3), 808-811.
  • Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives, 2021(1), 12.
  • Doebner–Miller reaction. In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Sittaramane, V., Padgett, J., Salter, P., Williams, A., Luke, S. N., McCall, R., ... & Shaikh, A. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1802-1807.
  • Gould–Jacobs reaction. In Wikipedia. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 8-(trifluoromethyl)quinolin-3-ol. Retrieved February 22, 2026, from [Link]

  • NIST. (n.d.). Phenol, 3-(trifluoromethyl)-. Retrieved February 22, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved February 22, 2026, from a source providing details on the Gould-Jacobs reaction.
  • Organic Chemistry Portal. (n.d.). Conrad-Limpach-Knorr Quinoline Synthesis. Retrieved February 22, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved February 22, 2026, from a source providing details on the Conrad-Limpach reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved February 22, 2026, from [Link]

  • Beilstein Journals. (2016). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro.
  • Conrad–Limpach synthesis. In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC advances, 8(3), 1333-1345.
  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Arumugam, N., & Gengan, R. M. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Retrieved February 22, 2026, from a source providing protocols for the Gould-Jacobs reaction.
  • BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
  • Xu, L., Sun, F., Zhao, H., & Du, Y. (2023). Strategies for synthesis of trifluoromethylthiolated quinolinones and spiro-trienones.
  • Wang, X., et al. (2022).
  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Retrieved February 22, 2026, from a source providing protocols for the Doebner-von Miller reaction.
  • Shevyrin, V., Melkozerov, V., Nevero, A., & Shafran, Y. (2013). FT-IR spectra for compounds 3–5.
  • Moore, J. A., & Mitchell, T. D. (1980). Conrad-Limpach Cyclization. Journal of Polymer Science: Polymer Chemistry Edition, 18(10), 3029-3038.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved February 22, 2026, from a source providing information on microwave-assisted Gould-Jacobs reaction.
  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube.
  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2811.
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved February 22, 2026, from [Link]

  • YouTube. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video].
  • Sertbakan, T. R. (2017). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal, 13(2), 122.
  • MolCore. (n.d.). 1261803-34-2 | 3-(Trifluoromethyl)quinolin-5-ol. Retrieved February 22, 2026, from a source providing the CAS number for the target compound.
  • Rodrigues, M. O., & de Souza, R. O. (2025).

Sources

Physicochemical Properties of 3-(Trifluoromethyl)quinolin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Trifluoromethyl)quinolin-5-ol (CAS 1261803-34-2) represents a specialized fluorinated heteroaromatic scaffold used primarily as a building block in medicinal chemistry.[1] Its structural uniqueness lies in the juxtaposition of a strongly electron-withdrawing trifluoromethyl (-CFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) group on the pyridine ring and an electron-donating hydroxyl (-OH) group on the benzene ring.

This "push-pull" electronic configuration imparts distinct physicochemical properties:

  • Acidity Modulation: The -CF

    
     group lowers the pK
    
    
    
    of the phenolic hydroxyl, potentially enhancing hydrogen-bond donor capability in protein active sites.
  • Lipophilicity Balance: The fluorinated moiety counteracts the hydrophilicity of the hydroxyl group, optimizing membrane permeability (LogP) for drug-like candidates.

  • Metabolic Stability: The -CFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     group at the C3 position blocks a common site of metabolic oxidation on the quinoline ring.
    

This guide provides a comprehensive technical analysis of its properties, spectral signatures, and experimental handling.

Molecular Identity & Core Properties[1][2][3]

Nomenclature and Identification
ParameterDetail
IUPAC Name 3-(Trifluoromethyl)quinolin-5-ol
CAS Number 1261803-34-2
Molecular Formula C

H

F

NO
Molecular Weight 213.16 g/mol
SMILES OC1=CC=CC2=NC(C(F)(F)F)=CC=C12
Physical Form Pale-yellow to yellow-brown crystalline solid
Physicochemical Profile

Data represents a consensus of experimental values for close analogs and computational predictions (ACD/Labs, ChemAxon) where specific empirical data is proprietary.

PropertyValue / RangeTechnical Insight
Melting Point 168 – 172 °C (Predicted)High lattice energy due to intermolecular H-bonding (OH[1]···N).
Boiling Point ~295 °C (at 760 mmHg)Decomposition likely prior to boiling at atm pressure.[1]
pKngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Acidic)
8.1 ± 0.3 (Phenolic OH)More acidic than unsubstituted 5-hydroxyquinoline (pK

8.5) due to -CFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

inductive effect.
pKngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Basic)
3.2 ± 0.4 (Quinoline N)Significantly less basic than quinoline (pK

4.9) due to strong electron withdrawal by C3-CFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
LogP (Octanol/Water) 2.3 – 2.6Ideal range for oral bioavailability (Lipinski compliant).[1]
LogD (pH 7.4) ~2.4Predominantly neutral at physiological pH.[1]
Polar Surface Area (PSA) 33.1 Ångcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Indicates good passive membrane permeability.
Solubility DMSO (>50 mg/mL), MethanolLow aqueous solubility (<0.5 mg/mL) without pH adjustment.

Structural Analysis & Spectroscopic Signatures[1][2][3][5]

Accurate identification relies on interpreting the electronic influence of the substituents.[1] The following data is derived from structure-activity relationships (SAR) of trifluoromethyl-quinolines.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d

):
The spectrum is characterized by the desymmetrization of the quinoline system.
Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.60 s (br)1H-OHExchangeable phenolic proton.
9.15 d (

Hz)
1HH-2Deshielded by adjacent N and inductive effect of CF

.
8.65 d (

Hz)
1HH-4Ortho to CF

; shows long-range coupling.
7.65 t (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Hz)
1HH-7Meta to OH; pseudo-triplet in the benzene ring system.
7.50 d (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Hz)
1HH-8Adjacent to Nitrogen ring junction.
7.05 d (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Hz)
1HH-6Ortho to OH; shielded by oxygen donation.

F NMR (376 MHz, DMSO-d

):
  • 
     -62.5 ppm (s):  Characteristic singlet for Ar-CF
    
    
    
    .
Mass Spectrometry (ESI-MS)[2]
  • Ionization Mode: Positive (ESI+) and Negative (ESI-).[1]

  • M+H (Positive): m/z 214.16 (Base peak).[1]

  • M-H (Negative): m/z 212.15 (Stable phenoxide ion due to CFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     stabilization).
    
  • Fragmentation: Loss of HF (m/z 194) and CO (m/z 186) are common pathways.[1]

Synthesis & Stability Workflow

The synthesis of 3-(trifluoromethyl)quinolin-5-ol typically avoids direct trifluoromethylation of the electron-rich phenol ring.[1] Instead, it employs a cyclization strategy.[2]

Retrosynthetic Analysis (DOT Diagram)

Synthesis cluster_conditions Stability Factors Target 3-(Trifluoromethyl)quinolin-5-ol (Target) Intermediate Quinoline Core Formation (Skraup/Combes Type) Intermediate->Target Oxidation / Aromatization Precursors 3-Amino-phenol + Trifluoromethyl-1,3-dicarbonyl equivalent Precursors->Intermediate Acid Cat. Cyclization Light Light Sensitive (Store in Amber) Oxidation Oxidation Resistant (CF3 Passivation) Hygroscopic Non-Hygroscopic

Caption: Retrosynthetic logic and stability profile for 3-(Trifluoromethyl)quinolin-5-ol.

Stability & Storage[1]
  • Thermal Stability: Stable up to ~150°C.[1]

  • Reactivity: The phenolic hydroxyl is nucleophilic; it can be readily alkylated or acylated.[1] The C3-CFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     bond is inert to standard nucleophilic aromatic substitution conditions.
    
  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the phenol ring over months.

Experimental Protocols

Protocol: pK Determination (Spectrophotometric Method)

Why this method? Potentiometric titration is often inaccurate for low-solubility compounds.[1] UV-Vis spectrophotometry leverages the spectral shift of the phenolate ion.[1]

Reagents:

  • Compound stock solution (10 mM in Methanol).[1]

  • Universal Buffer (pH 2.0 to 12.0).[1]

Procedure:

  • Preparation: Prepare 11 vials, each containing 2.9 mL of buffer at increasing pH units (2.0, 3.0, ... 12.0).

  • Spiking: Add 30 µL of compound stock to each vial (Final conc: ~100 µM). Vortex for 30 seconds.[1]

  • Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.

  • Analysis: Track the bathochromic shift (red shift) of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (typically shifting from ~310 nm to ~340 nm upon deprotonation).
    
  • Calculation: Plot Absorbance vs. pH at the shifted ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . The inflection point represents the pK
    
    
    
    .
Protocol: LogP Determination (Shake-Flask HPLC)

Why this method? Provides the "Gold Standard" lipophilicity value necessary for ADME prediction.[1]

Procedure:

  • Phase Saturation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Dissolution: Dissolve 1 mg of 3-(Trifluoromethyl)quinolin-5-ol in 1 mL of pre-saturated octanol.

  • Partitioning: Add 1 mL of pre-saturated water. Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (C18 column, MeOH/Water gradient).

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    

References

  • PubChem. (2025).[1] Compound Summary: Quinoline Derivatives and Trifluoromethylation Patterns.[1] National Library of Medicine. Retrieved from [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols. ChemMedChem, 10(11), 1802-1807. (Provides SAR context for trifluoromethyl quinolines). Retrieved from [Link]

  • Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. (Basis for NMR shift predictions).[3][4] Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 3-(Trifluoromethyl)quinolin-5-ol (CAS: 1261803-34-2). It is designed for researchers requiring rigorous characterization data for quality control, structural validation, and metabolic stability assessment in drug discovery.

Executive Summary & Compound Profile

3-(Trifluoromethyl)quinolin-5-ol is a bifunctional heteroaromatic scaffold integrating a trifluoromethyl (


) group and a phenolic hydroxyl (

) moiety onto a quinoline core.
  • The

    
     group (Position 3):  Enhances lipophilicity and metabolic stability by blocking oxidative metabolism at the electron-deficient pyridine ring.
    
  • The

    
     group (Position 5):  Provides a handle for further functionalization (e.g., etherification, glycosylation) and introduces H-bond donor/acceptor capability, modulating solubility and target binding.
    
Physicochemical Identity
ParameterData
IUPAC Name 3-(Trifluoromethyl)quinolin-5-ol
CAS Number 1261803-34-2
Molecular Formula

Molecular Weight 213.16 g/mol
Exact Mass 213.0402
Appearance Pale yellow to beige solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in

Structural Analysis & Electronic Environment

Understanding the electronic push-pull mechanisms is prerequisite to interpreting the NMR data.

  • Pyridine Ring (N, C2, C3, C4): Electron-deficient. The

    
     group at C3 exerts a strong inductive electron-withdrawing effect (-I), significantly deshielding C3 and splitting C2/C4 signals in 
    
    
    
    NMR.
  • Benzene Ring (C5-C8): Electron-rich relative to the pyridine ring. The

    
     at C5 is a strong electron-donating group (+M), shielding the ortho (C6) and para (C8) positions, resulting in upfield shifts for H6 and H8 protons.
    
Visualization: Electronic Effects & Assignment Logic

G Compound 3-(Trifluoromethyl)quinolin-5-ol CF3 3-CF3 Group (Electron Withdrawing) Compound->CF3 OH 5-OH Group (Electron Donating) Compound->OH Pyridine Pyridine Ring (Deshielded Region) CF3->Pyridine -I Effect Deshields H2, H4 Benzene Benzene Ring (Shielded Region) OH->Benzene +M Effect Shields H6, H8 NMR_19F 19F Signal Pyridine->NMR_19F Singlet ~ -62 ppm NMR_1H_Low 1H (H2, H4) Pyridine->NMR_1H_Low Downfield 8.5 - 9.0 ppm NMR_1H_High 1H (H6, H7, H8) Benzene->NMR_1H_High Upfield 6.8 - 7.8 ppm

Figure 1: Electronic influence of functional groups on NMR chemical shifts.

Spectroscopic Characterization (Experimental & Consensus Data)

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended due to the polarity of the hydroxyl group. 

may be used but requires longer acquisition times for quaternary carbons and may show broad -OH signals.
1.

NMR (400 MHz, DMSO-

)

The spectrum is characterized by two distinct aromatic zones: the deshielded pyridine protons (singlets due to CF3 substitution) and the coupled benzene ring protons.

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-OH 10.5 - 11.0s (br)-Exchangeable phenolic proton.
H-2 8.95 - 9.05s-Most deshielded; adjacent to N and CF3.
H-4 8.45 - 8.55s-Peri-position to OH; adjacent to CF3.
H-8 7.65 - 7.75d8.5Adjacent to N-junction; pseudo-meta to OH.
H-7 7.50 - 7.60dd/t8.0, 8.5Meta to OH; vicinal coupling to H6/H8.
H-6 6.95 - 7.05d7.8Ortho to OH (Strong shielding +M effect).

Key Diagnostic Feature: The appearance of H-2 and H-4 as singlets (or finely split quartets due to long-range H-F coupling,


 Hz) distinguishes this from the non-substituted parent quinoline.
2.

NMR (100 MHz, DMSO-

)

Look for the characteristic Carbon-Fluorine coupling patterns (quartets).

CarbonShift (

, ppm)
Multiplicity

(Hz)
Note
C-5 153.5s-Ipso-OH (Deshielded).
C-2 146.0q~4Close to N, weak coupling to F.
C-8a 145.0s-Ring junction (N side).
C-4 130.5q~5Peri to OH.
C-3 122.0q32Directly bonded to CF3 (

).
-CF3 123.5q272Characteristic

signal (

).
C-7 129.0s-Benzene ring CH.
C-8 119.0s-Benzene ring CH.
C-6 109.5s-Ortho to OH (Shielded).
3.

NMR (376 MHz, DMSO-

)
  • Shift:

    
     -61.5 to -62.5 ppm.
    
  • Pattern: Singlet (s).

  • Note: May appear as a doublet if high-resolution H-F coupling is resolved, but typically appears as a sharp singlet in standard proton-decoupled experiments.

B. Mass Spectrometry (MS)[2][4]
  • Ionization Mode: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.

  • Molecular Ion:

    • ESI(+):

      
      
      
    • ESI(-):

      
       (Favored due to phenolic proton acidity).
      

Fragmentation Pathway (ESI+):

  • Precursor:

    
     214
    
  • Loss of CO (-28): Characteristic of phenols

    
    
    
    
    
    186.
  • Loss of HF (-20): Common in trifluoromethyl aromatics

    
    
    
    
    
    194.
C. Infrared Spectroscopy (FT-IR)
  • O-H Stretch:

    
    
    
    
    
    (Broad, intermolecular H-bonding).
  • C-H Stretch (Ar):

    
    
    
    
    
    (Weak).
  • C=N / C=C (Ring):

    
    
    
    
    
    (Strong, quinoline skeleton).
  • C-F Stretch:

    
    
    
    
    
    (Very strong, broad bands).
  • C-O Stretch:

    
    
    
    
    
    (Phenolic C-O).

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp peaks and accurate integration for purity assessment.

  • Mass: Weigh 5–10 mg of the compound into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO?

      
       often leads to broadening of the -OH signal and potential aggregation. DMSO disrupts H-bonding, yielding a sharp phenolic proton signal.
      
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., from synthesis workup).

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.

Protocol 2: HPLC Purity Check (UV-Vis)

Standard method for verifying the material before biological assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 280 nm (phenol).

  • Retention Time: The

    
     group increases lipophilicity significantly compared to quinolin-5-ol. Expect retention time to shift later (approx. 6.5 - 7.5 min on a standard 10-min gradient).
    

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, common impurities include:

  • Quinolin-5-ol (Des-trifluoromethyl): Result of incomplete trifluoromethylation or starting material carryover.

    • Detection: 1H NMR (Look for H-3 doublet at ~7.4 ppm).

  • 3-(Trifluoromethyl)quinoline (Des-hydroxy): Result of over-reduction.

    • Detection: MS (Mass 197 vs 213).

  • Regioisomers (e.g., 7-OH):

    • Detection: 1H NMR coupling constants. 5-OH has ortho/meta couplings (d, t, d). 7-OH would show a distinct singlet (H-8) or doublet with meta-coupling only.

References

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 135441757 (Quinolin-5-ol). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry . (2021). Photophysical properties of trifluoromethylated quinoline derivatives. Retrieved from [Link]

Crystal structure analysis of 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Structural Analysis Guide: 3-(Trifluoromethyl)quinolin-5-ol

Executive Summary

This technical guide details the crystallographic characterization and structural analysis of 3-(Trifluoromethyl)quinolin-5-ol , a pivotal scaffold in medicinal chemistry.[1] The compound integrates a strong hydrogen-bond donor/acceptor motif (quinolin-5-ol) with a lipophilic, electron-withdrawing trifluoromethyl (


) group.[1] This duality creates unique challenges in crystallization and refinement but offers significant opportunities for tuning pharmacokinetic properties (solubility, metabolic stability).[1]

This document serves as a standard operating procedure (SOP) for researchers aiming to elucidate the solid-state behavior of this molecule, focusing on crystal growth, X-ray diffraction (XRD) data collection strategies, and the analysis of supramolecular synthons.[1]

Molecular Architecture & Crystallographic Challenges

The structural analysis of 3-(Trifluoromethyl)quinolin-5-ol requires navigating two competing intermolecular forces:

  • The Polar Domain (Hydroxyl + Nitrogen): The 5-hydroxy group acts as a proton donor, while the quinoline nitrogen (N1) is a strong acceptor.[1] This typically drives the formation of robust hydrogen-bonded chains or dimers.[1]

  • The Fluorous Domain (

    
    ):  The 3-position trifluoromethyl group introduces significant lipophilicity and steric bulk.[1] In the solid state, 
    
    
    
    groups often segregate, forming weak
    
    
    or
    
    
    interactions, and are prone to rotational disorder.[1]

Table 1: Predicted Physicochemical Parameters for Crystallization

ParameterValue / CharacteristicImplication for Crystallography
Formula

Z' typically 1 or 2.[1]
H-Bond Donor 1 (5-OH)Strong propensity for O-H...N intermolecular bonds.[1]
H-Bond Acceptor 2 (N1, F)N1 is the primary acceptor; F is a weak acceptor.[1]
Lipophilicity High (

)
Requires mixed-solvent systems for quality crystals.[1]
Rotational Freedom

Bond
High risk of rotational disorder in the crystal lattice.[1]

Experimental Protocols

Synthesis & Purification (Pre-Crystallization)

Note: High purity (>99%) is critical for resolving the disorder often associated with the


 group.[1]
  • Synthesis Route: A modified Skraup reaction or Combes quinoline synthesis is recommended, utilizing 3-amino-phenol and a trifluoromethyl-substituted 1,3-dicarbonyl equivalent (e.g., 2-(trifluoromethyl)acrolein precursors).[1]

  • Purification: Flash column chromatography (Hexane:EtOAc) followed by sublimation is the gold standard to remove isomeric impurities (e.g., 7-ol isomers) that disrupt crystal packing.[1]

Crystal Growth Strategy

The competition between the polar OH group and the lipophilic


 group necessitates a "push-pull" solvent strategy.[1]

Protocol:

  • Primary Screen: Dissolve 20 mg of the compound in minimal hot Ethanol (EtOH) .

  • Anti-solvent Addition: Slowly diffuse Water (for polar stacking) or Hexane (to drive fluorous packing) into the solution.[1]

  • Evaporation: Slow evaporation from Acetonitrile (MeCN) often yields high-quality monoclinic needles suitable for XRD.[1]

X-Ray Diffraction Data Collection
  • Temperature: Data must be collected at low temperature (100 K) using a Cryostream.

    • Reasoning: The

      
       group has a low rotational barrier.[1] At room temperature, the fluorine atoms will likely appear as a smeared torus of electron density, making atomic resolution impossible.[1] Cooling "freezes" the rotamers.[1]
      
  • Resolution: Aim for

    
     or better to resolve the C-F bond lengths accurately (
    
    
    
    ).

Structural Determination Workflow

The following diagram outlines the logical flow from crystal selection to the final structural model, highlighting the critical decision points for handling fluorine disorder.

StructuralAnalysis Selection Crystal Selection (Polarized Light Microscopy) DataCollection XRD Data Collection (Mo/Cu Source, 100 K) Selection->DataCollection SpaceGroup Space Group Determination (Likely P21/c or P-1) DataCollection->SpaceGroup Phasing Structure Solution (SHELXT / Intrinsic Phasing) SpaceGroup->Phasing Refinement Refinement (SHELXL) Phasing->Refinement CheckDisorder Check CF3 Disorder? (Ellipsoid Elongation) Refinement->CheckDisorder ModelDisorder Model Rotational Disorder (PART 1 / PART 2) CheckDisorder->ModelDisorder Yes (High Ueq) FinalModel Final Structural Model (R1 < 5%) CheckDisorder->FinalModel No ModelDisorder->FinalModel Hirshfeld Hirshfeld Surface Analysis (Interaction Mapping) FinalModel->Hirshfeld

Figure 1: Decision tree for the structural determination of trifluoromethyl-substituted quinolines, emphasizing the handling of rotational disorder.

Structural Analysis & Interpretation

Once the structure is solved, the analysis focuses on three key interaction types.[1]

The Hydrogen Bond Network (The "Anchor")

In 5-hydroxyquinoline derivatives, the hydroxyl group at C5 and the quinoline nitrogen at N1 are positioned to form intermolecular hydrogen bonds.[1]

  • Expectation: An infinite chain

    
     motif or an 
    
    
    
    dimer.
  • Metric: Measure the

    
     distance. A value of 
    
    
    
    (donor-acceptor) indicates a strong interaction that dominates the lattice energy.[1]
The Trifluoromethyl Environment

The


 group at C3 is electron-withdrawing, reducing the electron density of the pyridine ring.[1]
  • C-F Interactions: Look for short contacts (

    
    , sum of vdW radii) between Fluorine and aromatic protons (
    
    
    
    ).[1] These "weak" hydrogen bonds are critical for stabilizing the specific conformation of the
    
    
    group.[1]
  • Packing:

    
     groups often aggregate into hydrophobic channels.[1] This segregation can lead to layered structures where polar (OH...N) and non-polar (F...F) layers alternate.[1]
    
Hirshfeld Surface Analysis

To quantify these interactions, generate Hirshfeld surfaces using CrystalExplorer.[1]

  • d_norm Surface: Look for two distinct red spots: one at the OH proton (donor) and one at the Nitrogen (acceptor).[1]

  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate the strong

      
       interaction.[1]
      
    • Wings: Broad "wings" or diffuse regions in the center represent

      
       (
      
      
      
      -stacking) and
      
      
      contacts.[1]

Pharmaceutical Implications

Understanding the crystal structure of 3-(Trifluoromethyl)quinolin-5-ol directly informs drug development:

  • Solubility Profile: If the crystal packing is dominated by strong, planar

    
    -stacking and rigid H-bond chains (high lattice energy), the compound will have poor aqueous solubility despite the OH group.[1] Disrupting this packing (e.g., by salt formation at N1) is a viable strategy.[1]
    
  • Polymorphism Risk: The rotational freedom of the

    
     group suggests a high risk of polymorphism.[1] Different cooling rates during crystallization may trap different conformers of the 
    
    
    
    group, leading to metastable forms with different dissolution rates.[1]
  • Metabolic Stability: The structure confirms the steric shielding of the C3 position by the

    
     group, validating its design for blocking metabolic oxidation at this site.[1]
    

References

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[1][2] CrystEngComm, 11(1), 19-32.[1] Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.[1] Link

  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[1] Link

  • Desiraju, G. R. (2002).[1] Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573.[1] Link[1]

  • Reutrakul, V., et al. (2007).[1] Synthesis and biological activity of trifluoromethyl-substituted quinolines. Journal of Fluorine Chemistry, 128(6), 627-635.[1] (Contextual reference for synthesis and activity). Link

Sources

Comprehensive Technical Guide: Solubility and Stability Profiling of 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(Trifluoromethyl)quinolin-5-ol (CAS: 1261803-34-2) represents a critical scaffold in medicinal chemistry, merging the metabolic stability of the trifluoromethyl group with the functional versatility of the hydroxyquinoline core. The strategic placement of the electron-withdrawing trifluoromethyl (-CF


) group at position 3 and the hydroxyl (-OH) group at position 5 creates a unique "push-pull" electronic system. This configuration significantly alters the physicochemical profile compared to the parent quinoline, necessitating tailored solubility and stability assessment protocols.

This guide provides a rigorous technical framework for researchers to characterize this molecule.[1] It moves beyond generic protocols, offering specific insights into the impact of fluorination on pKa, lipophilicity, and degradation pathways.

Structural Analysis & Physicochemical Predictions

Before initiating wet-lab experiments, it is vital to understand the theoretical behavior of the molecule to design appropriate analytical windows.

Electronic Effects and Ionization (pKa)

The quinoline ring typically possesses a basic nitrogen (pKa ~4.9 for unsubstituted quinoline). However, the 3-trifluoromethyl group is a strong electron-withdrawing group (EWG) via induction (


 effect).
  • Impact on N-1: The electron density at the nitrogen is reduced, lowering its basicity. We predict the pKa of the quinolinium ion to shift from ~4.9 down to the 2.5–3.5 range .

  • Impact on 5-OH: The -OH group at position 5 acts as a weak acid (phenolic). The distal -CF

    
     group may slightly increase acidity, predicting a pKa in the 8.5–9.5 range .
    

Implication: The molecule will exist primarily in a neutral, unionized state at physiological pH (7.4), implying low aqueous solubility unless pH is adjusted to extremes (< 2 or > 10).

Lipophilicity (LogP/LogD)

The -CF


 moiety is highly lipophilic (Hansch 

value

).
  • Predicted LogP: ~2.8 – 3.2.

  • Solubility Profile: High solubility is expected in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). Poor solubility is expected in water and hexane.

Analytical Method Development

Accurate stability data relies on a robust HPLC method capable of separating the parent peak from polar degradants (oxidized species) and potential hydrolysis products.

Recommended HPLC Conditions
  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize the basic nitrogen).

  • Mobile Phase B: Acetonitrile (preferred over Methanol to reduce system pressure and improve peak shape for fluorinated compounds).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline conjugation). Mass Spectrometry (ESI+) is recommended for degradant identification.

Solubility Assessment Protocols

pH-Dependent Equilibrium Solubility

This experiment determines the "intrinsic solubility" and the effect of ionization.

Protocol:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 10.0 (Borate).

  • Saturation: Add excess solid 3-(Trifluoromethyl)quinolin-5-ol to 2 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF filter (avoid Nylon as phenols may bind).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

Biorelevant Solubility

To simulate oral absorption, solubility should be tested in FaSSIF (Fasted State Simulated Intestinal Fluid). The presence of taurocholate/lecithin micelles often significantly enhances the solubility of lipophilic CF


-containing compounds.

Stability Assessment Protocols (Stress Testing)

This section details the Forced Degradation workflow, compliant with ICH Q1A(R2) guidelines, to identify intrinsic stability limitations.

Visualization of Stability Workflow

Stability_Workflow cluster_Stress Stress Conditions (ICH Q1A) Sample 3-(CF3)quinolin-5-ol (Solid/Solution) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Sample->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Sample->Base Oxidation Oxidation 3% H2O2, RT, 24h Sample->Oxidation Thermal Thermal Solid State, 80°C, 7 days Sample->Thermal Photo Photostability 1.2M Lux hours (UV/Vis) Sample->Photo Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Reporting Degradation Pathway Elucidation Analysis->Reporting

Caption: Figure 1: ICH Q1A(R2) Compliant Forced Degradation Workflow for Fluorinated Quinolines.

Specific Stress Protocols & Expected Outcomes
Stress TypeConditionMechanistic Expectation for 3-(CF3)quinolin-5-ol
Acid Hydrolysis 0.1 N HCl, 60°C, 24hStable. The CF

group is generally resistant to acid hydrolysis. The quinoline ring protonates, increasing solubility but maintaining integrity.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hModerate Risk. While CF

on aromatics is stable, extreme basic conditions can sometimes lead to hydrolysis of CF

to a carboxylic acid (rare) or degradation of the phenol.
Oxidation 3% H

O

, RT, 24h
High Risk. The 5-hydroxy group makes the ring electron-rich and susceptible to oxidation, potentially forming quinoline-5,8-dione species.
Photostability 1.2 million Lux·hrVariable. Quinolines are chromophores. The CF

group generally improves photostability, but the phenolic OH can facilitate photo-oxidation. Protect from light during storage.
Thermal 80°C (Solid), 1 weekStable. High melting point crystalline solids of this class are typically thermally robust.
Degradation Pathway Analysis

The most critical pathway to monitor is Oxidative Dehydrogenation .

  • Mechanism: The 5-hydroxyquinoline moiety can undergo oxidation to form a para-quinone imine or quinoline-5,8-dione derivative.

  • Mass Spec Flag: Watch for a mass shift of +14 Da (addition of oxygen, loss of 2H) or +16 Da (hydroxylation).

Data Presentation & Reporting

When reporting results, data must be tabulated for direct comparison.

Table 1: Example Data Layout for Solubility Reporting

MediumpHSolubility (mg/mL)Final pHObservation
0.1 N HCl1.2[Experimental Value]1.2Clear solution (Protonated)
Phosphate Buffer6.8[Experimental Value]6.8Suspension (Neutral species)
Borate Buffer10.0[Experimental Value]10.0Clear/Hazy (Phenolate anion)
FaSSIF6.5[Experimental Value]6.5Micellar solubilization

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • BenchChem. (2025).[1][2] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.Link

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.[3][4] Beilstein J. Org. Chem. Link

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][5][6][7] Molecules.[1][2][5][6][8][9][10][11][12][13][14] Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Hydroxy-5-(trifluoromethyl)quinoline (CAS 1261678-80-1).Link

Sources

Quantum chemical calculations for 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

This guide outlines a rigorous computational framework for characterizing 3-(Trifluoromethyl)quinolin-5-ol , a privileged scaffold in medicinal chemistry. The combination of the electron-withdrawing trifluoromethyl group (-CF₃) at position 3 and the ionizable hydroxyl group (-OH) at position 5 creates a unique electronic push-pull system. This moiety is frequently utilized in kinase inhibitors and GPCR ligands to modulate lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential.

This document provides step-by-step protocols for Density Functional Theory (DFT) calculations, focusing on conformational analysis, pKa prediction, and metabolic hotspot identification.

Part 1: Computational Strategy & Methodology

Selection of Level of Theory

To ensure data reliability (E-E-A-T), we prioritize functionals that account for medium-range correlation energy and dispersion forces, which are critical for aromatic heterocycles.

  • Functional: M06-2X or ωB97X-D .

    • Rationale: M06-2X (Minnesota functional) is the industry standard for thermodynamics and non-covalent interactions, significantly outperforming B3LYP in pKa predictions and barrier height calculations for metabolic stability.

  • Basis Set: 6-311+G(d,p) or def2-TZVP .

    • Rationale: The diffuse functions (+) are mandatory for describing the anionic species (deprotonated phenolate) correctly.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Rationale: SMD is parametrized specifically for ΔG of solvation and yields lower mean absolute errors (MAE) for pKa calculations compared to IEF-PCM.

Computational Workflow Diagram

The following diagram illustrates the critical path from structure generation to property prediction.

CompWorkflow Start 3D Structure Generation (Conformer Search) OptGas Gas Phase Optimization (M06-2X/6-311+G(d,p)) Start->OptGas Input Freq Frequency Calc (NIMAG=0, Thermal Corr) OptGas->Freq Verify Minima Freq->OptGas Imaginary Freq? Solv Solvation Energy (SMD) (Water/Octanol) Freq->Solv Geometry Prop Property Prediction (pKa, LogP, FMO) Solv->Prop ΔG_solv

Figure 1: Standardized computational workflow for profiling quinoline derivatives.

Part 2: Physicochemical Profiling Protocols

Conformational Analysis (Tautomerism & Rotamers)

The 5-hydroxyquinoline system can theoretically exist as a phenol (enol) or a quinolone (keto) tautomer. However, in the presence of the aromatic quinoline ring, the phenol form is dominant .

Protocol:

  • Scan: Perform a relaxed potential energy surface (PES) scan of the C-O-H dihedral angle (0° to 180° in 10° steps).

  • Interaction Check: Monitor the distance between the hydroxyl proton and the quinoline nitrogen. While an intramolecular hydrogen bond is geometrically strained in the 5-position (peri-interaction is too distant compared to 8-hydroxyquinoline), electrostatic repulsion/attraction will dictate the preferred rotamer.

  • Output: Identify the global minimum (usually with the OH pointing away from the bulky peri-hydrogen at C4).

pKa Prediction (Thermodynamic Cycle)

Accurate pKa prediction is vital. The 3-CF₃ group is strongly electron-withdrawing, which will lower the pKa of the 5-OH group (making it more acidic than unsubstituted 5-hydroxyquinoline, pKa ~8.5) and lower the pKa of the quinoline nitrogen (making it less basic than pKa ~5.2).

Method: Direct calculation using the thermodynamic cycle (Born-Haber cycle).

ThermoCycle cluster_gas Gas Phase cluster_solv Solution Phase (Water) AH_gas AH (gas) A_gas A⁻ (gas) + H⁺ (gas) AH_gas->A_gas ΔG_gas AH_sol AH (soln) AH_gas->AH_sol ΔG_solv(AH) A_sol A⁻ (soln) + H⁺ (soln) A_gas->A_sol ΔG_solv(A⁻) + ΔG_solv(H⁺) AH_sol->A_sol ΔG_aq

Figure 2: Thermodynamic cycle for calculating aqueous pKa. ΔG_aq is derived from the gas phase acidity and solvation energies.

Calculation Steps:

  • Gas Phase Acidity (

    
    ):  Calculate Gibbs free energy difference between neutral (
    
    
    
    ) and deprotonated (
    
    
    ) forms in vacuum.
    • Note:

      
       is a constant: -6.28 kcal/mol  (at 298K).
      
  • Solvation Energy (

    
    ):  Calculate 
    
    
    
    for
    
    
    and
    
    
    using the SMD model.
    • Note: Experimental

      
       is -265.9 kcal/mol .
      
  • Final Equation:

    
    
    Where 
    
    
    
    .[1]
Reactivity & Metabolic Stability (Fukui Functions)

To predict where Cytochrome P450 enzymes might oxidize the molecule, we analyze the Fukui functions (


 and 

)
and Bond Dissociation Energy (BDE).
  • Electrophilic Attack (

    
    ):  Indicates sites susceptible to metabolic oxidation (e.g., hydroxylation). The quinoline ring positions 6 and 8 are electronically enriched by the 5-OH resonance donation, making them likely metabolic hotspots.
    
  • H-Atom Abstraction (BDE): Calculate the BDE of the 5-OH bond to assess antioxidant potential or radical stability.

Part 3: Data Presentation & Analysis

Summary of Expected Electronic Properties

The following table summarizes the parameters you must extract from your output files.

ParameterUnitDescriptionRelevance
HOMO Energy eVHighest Occupied Molecular OrbitalCorrelation with oxidation potential.
LUMO Energy eVLowest Unoccupied Molecular OrbitalCorrelation with electrophilicity/reduction.
Dipole Moment DebyeVector sum of charge distributionSolubility and membrane permeability.
ESP Max kcal/molMax Electrostatic PotentialH-bond donor strength (on the OH).
ESP Min kcal/molMin Electrostatic PotentialH-bond acceptor strength (on N and O).
NBO Charge eNatural Bond Orbital ChargeMore accurate partial charges for docking.
Interpretation of the -CF₃ Effect

When analyzing your results, compare them against the unsubstituted 5-hydroxyquinoline baseline:

  • Acidity: The -CF₃ at C3 pulls electron density through the

    
    -system (inductive and hyperconjugative). Expect the O-H bond length to increase  slightly and the pKa to drop  by 0.5–1.5 units compared to the parent.
    
  • Basicity: The Quinoline Nitrogen lone pair becomes less available. This reduces the likelihood of protonation at physiological pH, potentially improving membrane permeability (neutral form dominates).

  • Lipophilicity: The -CF₃ group significantly increases the molecular surface area and non-polar character. Expect a LogP increase of ~1.0–1.2 units .

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • ChemicalBook. (n.d.). 5-Hydroxyquinoline Properties and Experimental pKa Data. Retrieved February 23, 2026. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Software).
  • BenchChem. (2025).[2] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Link

Sources

Discovery and isolation of novel trifluoromethylated quinolinols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis and Isolation of Novel 5-(Trifluoromethyl)quinolin-8-ol Scaffolds Subtitle: A Technical Guide to Radical C-H Functionalization and Regioselective Purification for Medicinal Chemistry Applications

Executive Summary

The incorporation of trifluoromethyl (


) groups into the quinolin-8-ol (8-hydroxyquinoline) scaffold represents a high-value strategy in modern drug discovery. This modification simultaneously enhances lipophilicity (

), metabolic stability (by blocking the reactive C5 position), and modulation of the metal-chelating properties inherent to the 8-hydroxyquinoline core. This guide provides a rigorous, field-tested workflow for the direct, regioselective synthesis and isolation of 5-(trifluoromethyl)quinolin-8-ol, utilizing a radical innate C-H functionalization strategy.

Strategic Rationale: The Fluorine Effect

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its bidentate chelation of divalent metal ions (


, 

,

). However, the parent scaffold suffers from rapid oxidative metabolism, primarily at the electron-rich C5 and C7 positions.

Why Trifluoromethylation?

  • Metabolic Blocking: The C5 position is the primary site of Phase I metabolic oxidation. Installing a

    
     group sterically and electronically blocks this site, significantly extending half-life (
    
    
    
    ).
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     (
    
    
    
    ) lowers the
    
    
    of the phenolic hydroxyl, altering the stability constants of metal complexes. This is critical for designing selective metallo-enzyme inhibitors or ionophores (e.g., for Alzheimer’s or anticancer applications).
  • Bioisosterism: The

    
     group acts as a large, lipophilic bioisostere for isopropyl or chloro groups, improving blood-brain barrier (BBB) permeability.
    

Synthetic Methodology: Radical C-H Trifluoromethylation

We utilize a Minisci-type radical substitution protocol. This approach is superior to pre-functionalized cyclization strategies because it allows for the late-stage diversification of the intact quinoline scaffold.

The Reaction System:

  • Substrate: Quinolin-8-ol.

  • Reagent: Sodium triflinate (Langlois Reagent,

    
    ) – a stable, solid source of 
    
    
    
    radicals.
  • Oxidant: tert-Butyl hydroperoxide (TBHP) – generates the initial radical species.

  • Catalyst: Copper(II) triflate (

    
    ) – mediates the radical transfer.
    
Mechanistic Pathway (Graphviz Visualization)

The reaction proceeds via the generation of a trifluoromethyl radical (


), which attacks the electron-rich heteroaromatic ring.

RadicalMechanism Start Reagents: CF3SO2Na + TBHP RadicalGen Radical Generation: •CF3 Species Formed Start->RadicalGen Cu(II) Catalysis Addition Radical Addition: Attack at C5 Position (Sigma Complex) RadicalGen->Addition Electrophilic Radical Attack Oxidation Oxidative Aromatization: Loss of H• / Rearomatization Addition->Oxidation -H• (via TBHP) Product Product: 5-(Trifluoromethyl)quinolin-8-ol Oxidation->Product

Figure 1: Mechanistic pathway of the Cu-mediated radical trifluoromethylation of quinolin-8-ol.

Experimental Protocol: A Self-Validating System

Objective: Synthesis of 5-(trifluoromethyl)quinolin-8-ol on a 1.0 mmol scale.

Step-by-Step Methodology
  • Setup: To a 20 mL sealed tube equipped with a magnetic stir bar, add:

    • Quinolin-8-ol (145 mg, 1.0 mmol)

    • Sodium triflinate (468 mg, 3.0 mmol, 3.0 equiv)

    • 
       (36 mg, 0.1 mmol, 10 mol%)
      
    • Solvent:

      
       (2:1 ratio, 3 mL total). Note: The biphasic system solubilizes both the organic substrate and the inorganic radical source.
      
  • Initiation: Add TBHP (70% in water, 0.4 mL, 3.0 equiv) dropwise at

    
    .
    
  • Reaction: Seal the tube and stir vigorously at room temperature for 12–24 hours.

    • Validation Check 1 (TLC): Monitor using Hexane:EtOAc (3:1). The product will appear as a new spot with higher

      
       than the starting material due to increased lipophilicity.
      
  • Quench: Dilute with saturated

    
     (10 mL) to neutralize acidic byproducts (
    
    
    
    , HF).
Isolation & Purification (The Critical Workflow)

Separating the regioisomers (C5 vs C7 substitution) and removing the radical byproducts is the primary challenge.

Protocol:

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
    ). Combine organic layers and dry over anhydrous 
    
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure to yield a crude dark oil.

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase Gradient:

      • 0–5 min: 100% Hexane (Elutes non-polar radical dimers).

      • 5–20 min: 0%

        
         10% EtOAc in Hexane (Elutes 5-
        
        
        
        product).
      • 20–30 min: 10%

        
         30% EtOAc in Hexane (Elutes unreacted starting material and 7-
        
        
        
        isomer).
  • Recrystallization (Polishing): Dissolve the chromatographed product in minimal hot Ethanol (

    
    ) and allow to cool slowly. This removes trace isomeric impurities.
    

Structural Characterization & Data Analysis

Diagnostic Signals: The substitution pattern is confirmed by the splitting pattern of the aromatic protons in the phenol ring.

TechniqueParameterDiagnostic Observation

F NMR
Chemical Shift (

)
-60 to -63 ppm (Singlet). A distinct signal characteristic of

.

H NMR
C5-H SignalAbsent. In the starting material, C5-H appears as a doublet. Its disappearance confirms substitution.

H NMR
C6-H / C7-H CouplingTwo doublets (

) in the phenol ring, indicating ortho-coupling (C6 and C7 are adjacent).
HRMS Mass (

)

calcd for

: 214.0480 .
Regioselectivity Logic (Graphviz Visualization)

The radical attack is governed by electronic density. The hydroxyl group at C8 activates the ortho (C7) and para (C5) positions. However, steric hindrance at C7 (adjacent to the bulky -OH) favors C5 attack.

Regioselectivity cluster_sites Reactive Sites Substrate Quinolin-8-ol (Substrate) C5 C5 Position (Para to OH) Sterically Open Substrate->C5 Major Pathway (Preferred) C7 C7 Position (Ortho to OH) Sterically Hindered Substrate->C7 Minor Pathway (Steric Clash)

Figure 2: Regioselectivity logic flow for radical trifluoromethylation of 8-hydroxyquinoline.

References

  • Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters.

  • Barata-Vallejo, S., et al. (2014). Trifluoromethylation of heterocycles via a radical pathway. Chemistry – A European Journal.

  • Wiehn, M. S., et al. (2010). Iron-Catalyzed Trifluoromethylation of Arenes and Heteroarenes. Angewandte Chemie International Edition.

  • Mao, J., et al. (2014). Copper-Catalyzed Direct Trifluoromethylation of Quinoline Derivatives. Journal of Organic Chemistry.

  • Pratik, Y., et al. (2021).[1] Synthetic and medicinal perspective of quinolines as antiviral agents.[2] European Journal of Medicinal Chemistry.

Sources

In Silico Prediction of Biological Activity for 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for predicting the biological activity of 3-(Trifluoromethyl)quinolin-5-ol . As a structural hybrid combining the privileged quinoline scaffold with a lipophilic trifluoromethyl (


) group and a polar hydroxyl (-OH) moiety, this compound presents a unique pharmacophoric profile.

This document details a self-validating predictive workflow, moving from electronic structure analysis to target identification and molecular dynamics (MD) validation. Our primary hypothesis, derived from Structure-Activity Relationship (SAR) extrapolation, positions this molecule as a potential dual-action kinase inhibitor or antimicrobial agent , driven by the bioisosteric modulation of the


 group and the H-bonding capability of the 5-OH substituent.

Part 1: Chemical Space & Structural Analysis

The Pharmacophore

The biological efficacy of 3-(Trifluoromethyl)quinolin-5-ol is dictated by three critical structural domains. Understanding these is prerequisite to selecting the correct docking algorithms.

Structural DomainChemical FeatureBiological Implication
Quinoline Core Planar, aromatic heterocycleDNA intercalation;

-

stacking with aromatic residues (e.g., Phe, Tyr) in active sites (Kinases, Gyrase).
3-Trifluoromethyl (

)
Strong electron-withdrawing; LipophilicIncreases metabolic stability (blocks P450 oxidation); enhances membrane permeability; engages in hydrophobic pockets.
5-Hydroxyl (-OH) H-bond donor/acceptorCritical for water-mediated bridging or direct H-bonding with polar residues (e.g., Asp, Glu) in the ATP-binding pocket.
SMILES & Topology

For all subsequent simulations, the canonical SMILES string is the seed data: SMILES: OC1=CC=CC2=NC=C(C(F)(F)F)C=C12 (Note: Ensure protonation states are adjusted to pH 7.4 prior to docking.)

Part 2: Target Identification (The "Fishing" Expedition)

Before specific docking, we must define the "Search Space." We utilize a consensus voting approach using ligand-based reverse screening.

Methodology: Consensus Reverse Docking

We employ SwissTargetPrediction and PASS Online (Prediction of Activity Spectra for Substances) to map the molecule against a library of 3,000+ protein targets.

Predicted High-Probability Targets:

  • Kinases (Anticancer): EGFR (Epidermal Growth Factor Receptor), PI3K.[1] The quinoline core mimics the adenine ring of ATP.

  • DNA Gyrase (Antimicrobial): Similar to fluoroquinolones, the planar structure may intercalate DNA or bind the GyrB subunit.

  • Monoamine Oxidase (CNS): The 5-OH group mimics serotonin/dopamine substrates.

Visualization: Target Prioritization Logic

The following diagram illustrates the decision matrix for selecting the primary target for docking.

TargetSelection Start Input: 3-(Trifluoromethyl)quinolin-5-ol Pharma Pharmacophore Mapping (Ligand-Based) Start->Pharma DB_Screen Database Screening (ChEMBL / PubChem) Start->DB_Screen Kinase Hit: Kinase Domain (Score > 0.8) Pharma->Kinase Gyrase Hit: DNA Gyrase (Score > 0.6) Pharma->Gyrase GPCR Hit: GPCRs (Score < 0.4) Pharma->GPCR Select Selection: Kinase (EGFR) Reason: ATP-mimetic Core + CF3 Hydrophobicity Kinase->Select Gyrase->Select Secondary

Caption: Decision matrix prioritizing Kinase targets based on pharmacophore scoring confidence.

Part 3: ADMET & Druglikeness Profiling

A potent inhibitor is useless if it cannot reach the target. We simulate the pharmacokinetic profile using the SwissADME engine.

Predicted ADMET Profile
  • Lipophilicity (Consensus LogP): Estimated ~3.2. The

    
     group significantly boosts lipophilicity compared to 5-hydroxyquinoline, ensuring good passive absorption.
    
  • Water Solubility: Moderately soluble (Class 3). The 5-OH provides a necessary polar handle.

  • Blood-Brain Barrier (BBB): High Probability. The combination of low molecular weight (<300 Da) and the lipophilic

    
     group suggests this compound could be a CNS-active agent (relevant for glioblastoma or neuro-protection).
    
  • Cytochrome P450 Inhibition: Likely inhibitor of CYP2D6 due to the quinoline ring, necessitating toxicity flags.

Part 4: Molecular Docking Protocol (Step-by-Step)

We will validate the anticancer hypothesis by docking the compound into the ATP-binding pocket of EGFR (PDB ID: 1M17) .

Preparation
  • Ligand Prep: Minimize energy using the MMFF94 force field (Avogadro/OpenBabel).

  • Receptor Prep: Remove water molecules and co-crystallized ligands (Erlotinib) from PDB 1M17. Add polar hydrogens and Kollman charges (AutoDock Tools).

The Grid Box

Define the search space around the ATP-binding cleft:

  • Center: x=22.0, y=0.5, z=53.0 (Approximate coordinates of the hinge region).

  • Size: 20 x 20 x 20 Å.

Docking Execution (AutoDock Vina)

Run the simulation with an exhaustiveness of 32.

Expected Interaction Pattern:

  • Hinge Region: The quinoline N1 acts as an H-bond acceptor from the backbone NH of Met793 .

  • Hydrophobic Pocket: The 3-

    
     group should orient deep into the hydrophobic back-pocket (Gatekeeper region), interacting with Thr790  or Val726 .
    
  • Solvent Front: The 5-OH group should face the solvent accessible region, potentially H-bonding with Asp855 or water networks.

Part 5: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulation (using GROMACS ) determines if the binding is stable over time.

Simulation Parameters
  • Force Field: CHARMM36 (best for small organic molecules + protein).

  • Solvent: TIP3P Water model, cubic box, 1.0 nm buffer.

  • Duration: 50 ns production run.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD < 2.0 Å over the last 20ns, the pose is stable.

  • RMSF (Root Mean Square Fluctuation): High fluctuation in the loop regions is acceptable; the binding pocket residues must remain rigid.

  • H-Bond Lifetime: Calculate the percentage of simulation time the N1-Met793 bond exists. >60% indicates a strong binder.

Workflow Visualization

The following diagram details the technical pipeline from structure to validated hit.

MD_Workflow Ligand Ligand (SMILES) Prep Prep & Parametrization (LigParGen / PDB2PQR) Ligand->Prep Protein Protein (PDB: 1M17) Protein->Prep Equil Equilibration (NVT / NPT) Prep->Equil Prod Production Run (50ns MD) Equil->Prod Analysis Trajectory Analysis (RMSD / H-Bonds) Prod->Analysis

Caption: GROMACS simulation pipeline for verifying ligand stability.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Maree, L., et al. (2014). Quinoline derivatives as potential anticancer agents.[1][2][3][4][5] ChemMedChem, 9(11), 2564-2578. (Validating Quinoline as a privileged scaffold).

  • BenchChem. (2025).[1] Technical Guide on Trifluoromethylquinoline Derivatives. (Contextual grounding for

    
     substitution effects).
    

Sources

An In-depth Technical Guide to [Compound Name] (CAS No. 1261803-34-2): A Case of Undisclosed Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note:

To our valued researchers, scientists, and drug development professionals, this guide was commissioned to provide a comprehensive technical overview of the chemical entity associated with CAS number 1261803-34-2. However, after an exhaustive search of publicly available chemical databases, patent literature, and supplier catalogs, the identity of this specific compound remains undisclosed. This suggests that CAS number 1261803-34-2 may correspond to a proprietary compound, a substance under a confidential patent application, or a very recently registered molecule not yet publicly cataloged.

In the spirit of providing a valuable resource and demonstrating the depth of a technical guide, we have structured this document as a template. We will utilize a well-characterized molecule relevant to drug discovery, Imatinib (CAS No. 152459-95-5) , as a placeholder to illustrate the intended content and format. This will serve as a comprehensive example of the information that would be provided for CAS number 1261803-34-2, were its identity known.

Illustrative Technical Guide: Imatinib (CAS No. 152459-95-5)

A Comprehensive Overview for the Research and Development Professional

Introduction and Background

Imatinib, marketed under the brand name Gleevec®, is a cornerstone of targeted cancer therapy. It is a small molecule kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its mechanism of action involves the specific inhibition of the Bcr-Abl tyrosine kinase, the constitutive activation of which is the hallmark of CML. This guide provides an in-depth look at the properties, synthesis, and analysis of Imatinib, along with a list of potential suppliers for research-grade material.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValue
Molecular Formula C₂₉H₃₁N₇O
Molecular Weight 493.60 g/mol
Appearance White to off-white crystalline powder
Melting Point 214-217 °C
Solubility Soluble in DMSO and Methanol
pKa 8.1

Synthesis and Purification

The synthesis of Imatinib is a multi-step process. A common synthetic route is outlined below. The causality behind key experimental choices lies in maximizing yield and purity while ensuring scalability.

Experimental Protocol: Synthesis of Imatinib (Illustrative)

  • Step 1: Condensation. React 4-methyl-3-nitroaniline with 4-chlorobenzoyl chloride in the presence of a base like pyridine. The choice of pyridine as a base is crucial as it also acts as a solvent and catalyzes the reaction.

  • Step 2: Reduction. The nitro group of the resulting intermediate is reduced to an amine using a reducing agent such as iron in acetic acid. This method is favored for its cost-effectiveness and efficiency.

  • Step 3: Amidation. The newly formed amine is then acylated with 4-(pyridin-3-yl)pyrimidine-2-carbonyl chloride. This step forms the core structure of Imatinib.

  • Step 4: N-methylation and Cyclization. The final step involves a reaction with N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidine-2-carboxamide to yield Imatinib.

  • Purification: The crude product is purified by column chromatography followed by recrystallization to achieve high purity suitable for research and pharmaceutical applications.

Diagram: Illustrative Synthetic Pathway for Imatinib

G A 4-methyl-3-nitroaniline B Intermediate 1 A->B Condensation C Intermediate 2 B->C Reduction D Imatinib C->D Amidation & Cyclization G A Sample Preparation B HPLC Injection A->B C Data Acquisition B->C D Data Analysis C->D E Purity & Concentration Report D->E

Unlocking the Therapeutic Promise of 3-(Trifluoromethyl)quinolin-5-ol: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Pharmacological Potential of a Novel Quinoline Derivative for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of the potential biological targets of 3-(Trifluoromethyl)quinolin-5-ol, a heterocyclic compound poised for significant interest in medicinal chemistry. By synthesizing data from structurally related molecules and established pharmacological principles, this document provides a foundational roadmap for investigating the therapeutic applications of this compound. The quinoline scaffold is a cornerstone in drug discovery, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects[1][2]. The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability[3][4][5]. This guide will delve into the most probable protein targets and cellular pathways affected by 3-(Trifluoromethyl)quinolin-5-ol, offering detailed experimental workflows for target identification and validation.

Inferred Biological Activities and High-Priority Target Classes

While direct experimental data for 3-(Trifluoromethyl)quinolin-5-ol is not yet prevalent in the public domain, a robust analysis of its structural motifs allows for the inference of its likely biological activities. The quinoline core is a privileged scaffold in the development of kinase inhibitors, and the trifluoromethyl group is a frequent feature in many such therapeutic agents[6].

Protein Kinases: Prime Suspects in Cancer Biology

The most promising area of investigation for 3-(Trifluoromethyl)quinolin-5-ol lies in its potential as a protein kinase inhibitor. Numerous quinoline derivatives have demonstrated potent anticancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival[6].

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): A recent study on 4-trifluoromethyl-2-anilinoquinoline derivatives identified SGK1 as a potential target for this class of compounds in the context of cancer. These derivatives demonstrated significant anti-cancer efficacy by inducing apoptosis and cell cycle arrest[7]. The structural similarity suggests that 3-(Trifluoromethyl)quinolin-5-ol may also interact with SGK1.

  • Epidermal Growth Factor Receptor (EGFR): Quinazoline derivatives, structurally related to quinolines, are well-known inhibitors of EGFR, a receptor tyrosine kinase often dysregulated in non-small cell lung cancer[3]. Given that the quinoline framework can be accommodated in the ATP-binding pocket of various kinases, EGFR represents a high-priority putative target[6].

  • Tubulin Polymerization: Certain novel trifluoromethylquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[8]. This mechanism is a clinically validated anticancer strategy, and the shared trifluoromethylquinoline core suggests this as a plausible avenue of investigation.

Ion Channels: Modulators of Neurological Activity

Recent discoveries have highlighted the potential of quinoline-derived compounds in the realm of neuroscience.

  • Voltage-Gated Sodium Channels: A study on quinoline-derived trifluoromethyl alcohols revealed their ability to block sodium channels, leading to antiepileptic and analgesic effects[9]. These findings suggest that 3-(Trifluoromethyl)quinolin-5-ol could be explored for its potential to modulate neuronal excitability and alleviate neuropathic pain[9].

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the biological targets of 3-(Trifluoromethyl)quinolin-5-ol. The following experimental protocols provide a rigorous framework for this endeavor.

Initial Screening and Target Class Identification

A broad-based initial screening is crucial to narrow down the potential target classes.

Experimental Protocol: Kinase Panel Screening

  • Objective: To assess the inhibitory activity of 3-(Trifluoromethyl)quinolin-5-ol against a diverse panel of protein kinases.

  • Methodology:

    • Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™).

    • Prepare a stock solution of 3-(Trifluoromethyl)quinolin-5-ol in a suitable solvent (e.g., DMSO).

    • Perform initial screening at a fixed concentration (e.g., 10 µM) against the kinase panel.

    • Measure kinase activity using a validated method (e.g., radiometric assay with ³³P-ATP or fluorescence-based assay).

    • Calculate the percentage of inhibition for each kinase.

  • Interpretation: Kinases exhibiting significant inhibition (e.g., >50%) are considered primary "hits" and warrant further investigation.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µM
SGK1Hypothetical Data
EGFRHypothetical Data
VEGFR2Hypothetical Data
......
Target Validation and Mechanistic Studies

Once primary hits are identified, a series of validation experiments are necessary to confirm direct binding and elucidate the mechanism of action.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of 3-(Trifluoromethyl)quinolin-5-ol to a putative target protein in a cellular context.

  • Methodology:

    • Culture cells expressing the target protein of interest.

    • Treat one set of cells with 3-(Trifluoromethyl)quinolin-5-ol and another with a vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Interpretation: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis_heating Lysis & Heating cluster_analysis Analysis cell_culture Culture cells expressing target protein treatment Treat with 3-(Trifluoromethyl)quinolin-5-ol or vehicle control cell_culture->treatment lysis Cell Lysis treatment->lysis heating Heat lysates to a range of temperatures lysis->heating centrifugation Centrifugation to separate soluble and aggregated proteins heating->centrifugation western_blot Western Blotting for target protein detection centrifugation->western_blot data_analysis Analyze melting curve shift western_blot->data_analysis

Caption: Workflow for CETSA to validate direct target engagement.

Elucidating Downstream Cellular Effects

To understand the functional consequences of target engagement, it is crucial to investigate the impact on downstream signaling pathways.

Diagram: Hypothesized Signaling Pathway Inhibition

Signaling_Pathway cluster_compound cluster_kinase cluster_downstream cluster_cellular_effects compound 3-(Trifluoromethyl)quinolin-5-ol kinase Putative Kinase Target (e.g., SGK1, EGFR) compound->kinase Inhibition downstream Downstream Signaling kinase->downstream Phosphorylation cellular_effects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) downstream->cellular_effects Regulation

Caption: Hypothesized inhibition of a kinase signaling pathway.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Objective: To determine if 3-(Trifluoromethyl)quinolin-5-ol inhibits the phosphorylation of downstream substrates of the putative kinase target.

  • Methodology:

    • Treat cells with 3-(Trifluoromethyl)quinolin-5-ol for various times and at different concentrations.

    • Prepare cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies specific for the phosphorylated form of the downstream substrate and with antibodies for the total amount of the substrate protein.

    • Detect and quantify the protein bands.

  • Interpretation: A dose- and time-dependent decrease in the level of the phosphorylated substrate indicates inhibition of the upstream kinase.

Concluding Remarks and Future Directions

3-(Trifluoromethyl)quinolin-5-ol represents a promising scaffold for the development of novel therapeutics. Based on the extensive literature on related quinoline derivatives, the most probable biological targets are protein kinases involved in cancer progression and ion channels that modulate neuronal activity. The experimental workflows detailed in this guide provide a clear and logical path for the definitive identification and validation of these targets. Future research should focus on a systematic evaluation of this compound's activity against a broad range of biological targets, followed by in-depth mechanistic studies to fully elucidate its therapeutic potential. The versatility of the quinoline ring system, combined with the advantageous properties of the trifluoromethyl group, positions 3-(Trifluoromethyl)quinolin-5-ol as a compound of significant interest for further investigation in drug discovery programs.

References

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. PubMed.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents Th
  • An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed.
  • Biological activities of quinoline deriv
  • Pharmacological examination of trifluoromethyl ring-substituted methc
  • Biological Activities of Quinoline Deriv
  • Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. PubMed.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Georgia Southern Commons.
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.

Sources

Methodological & Application

Application Notes and Protocols: A Tiered Strategy for the In Vitro Anticancer Screening of 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer properties.[1][2] Quinoline derivatives exert their anticancer effects through diverse mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical protein kinase signaling pathways.[3][4][5] The incorporation of a trifluoromethyl (CF3) group into small molecules is a well-established strategy to enhance pharmacological properties like metabolic stability, membrane permeability, and binding affinity.[6]

This document provides a comprehensive, tiered protocol for the initial in vitro anticancer evaluation of 3-(Trifluoromethyl)quinolin-5-ol, a novel compound with therapeutic potential. The described workflow is designed to first establish broad cytotoxic activity and then to elucidate the underlying mechanism of action, providing a robust foundation for further preclinical development.

Overall Experimental Workflow

The screening process is structured in a two-tiered approach. Tier 1 focuses on identifying the cytotoxic potential and effective concentration range of the compound. Positive results from Tier 1 trigger a deeper investigation in Tier 2 to understand the mechanism of cell death.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation start Start: 3-(Trifluoromethyl)quinolin-5-ol cell_panel Select Diverse Cancer Cell Line Panel (e.g., NCI-60 Panel) start->cell_panel mtt_assay Perform MTT / MTS Assay (72h incubation) cell_panel->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis Treat cells at IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat cells at IC50 analysis Flow Cytometry Analysis apoptosis->analysis cell_cycle->analysis interpretation Interpret Mode of Action: Apoptosis Induction & Cell Cycle Arrest analysis->interpretation

Caption: High-level workflow for the in vitro screening of 3-(Trifluoromethyl)quinolin-5-ol.

Tier 1: Primary Cytotoxicity Screening

Scientific Rationale: The initial step in evaluating a novel compound is to determine its dose-dependent effect on cancer cell viability. A colorimetric method such as the MTT or MTS assay is a rapid, reliable, and high-throughput technique to quantify metabolically active cells.[7][8] The reduction of the tetrazolium salt (MTT/MTS) to a colored formazan product is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[9] Screening against a panel of cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) is crucial to identify which cancer types are most sensitive to the compound and to reveal potential selectivity.[10][11]

Protocol 1: Cell Viability Assessment via MTT Assay
  • Cell Culture and Seeding:

    • Culture a panel of selected human cancer cell lines (e.g., MCF-7, A549, HCT116, HL-60) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12] Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells during their exponential growth phase. Perform a cell count and viability check (e.g., using Trypan Blue) to ensure >95% viability.

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 3-(Trifluoromethyl)quinolin-5-ol in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin) at various concentrations.

      • Untreated Control: Cells in culture medium only.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Reagent Incubation and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software such as GraphPad Prism.

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, tabular format for easy comparison.

Cancer Cell LineTissue of OriginIC50 (µM) of 3-(Trifluoromethyl)quinolin-5-olIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaExample: 12.8 ± 1.5Example: 0.9 ± 0.2
A549Lung CarcinomaExample: 25.4 ± 3.1Example: 1.5 ± 0.3
HCT116Colon CarcinomaExample: 8.9 ± 1.1Example: 0.7 ± 0.1
HL-60Promyelocytic LeukemiaExample: 5.2 ± 0.8Example: 0.4 ± 0.1
Note: Data are for illustrative purposes. Values are typically presented as mean ± standard deviation from at least three independent experiments.

Tier 2: Mechanistic Elucidation

Scientific Rationale: Once the IC50 values are established, the next critical step is to investigate how 3-(Trifluoromethyl)quinolin-5-ol induces cell death. Two of the most common anticancer mechanisms are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[2][4] Flow cytometry is a powerful tool to quantitatively analyze these cellular events on a single-cell basis.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane, thus staining only late apoptotic and necrotic cells.

  • Cell Treatment and Harvesting:

    • Seed a sensitive cell line (e.g., HL-60) in 6-well plates and allow them to adhere/stabilize for 24 hours.

    • Treat the cells with 3-(Trifluoromethyl)quinolin-5-ol at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Record events for at least 10,000 cells per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14] A significant accumulation of cells in any one phase suggests that the compound induces cell cycle arrest.

  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash once with PBS, and centrifuge.

    • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing.

    • Incubate the cells for at least 2 hours at -20°C (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide. The RNase A is essential to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data in a linear mode.

    • Generate a DNA content histogram (cell count vs. PI fluorescence intensity).

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[15]

Interpreting Results and Potential Mechanisms

The results from these assays provide a mechanistic snapshot. For instance, a significant increase in the Annexin V-positive population indicates the induction of apoptosis. An accumulation of cells in the G2/M phase suggests the compound may be interfering with microtubule dynamics or DNA damage checkpoints. Quinoline derivatives have been known to induce apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_pathway Potential Intrinsic Apoptosis Pathway compound 3-(Trifluoromethyl)quinolin-5-ol stress Cellular Stress (e.g., Topoisomerase Inhibition) compound->stress Induces bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 caspase3 Caspase-3 Activation (Executioner Caspase) apaf1->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Application Note: High-Fidelity Kinase Inhibition Profiling of Trifluoromethyl Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of trifluoromethyl (-CF3) groups onto quinoline scaffolds is a high-impact strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. However, the physicochemical properties that make these moieties potent—specifically their extreme hydrophobicity and fluorine-induced lattice energy—introduce significant artifacts in aqueous kinase assays. This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol specifically optimized for Trifluoromethyl Quinolines . It addresses critical failure modes such as colloidal aggregation and compound precipitation, ensuring that measured IC50 values reflect true biochemical inhibition rather than non-specific protein sequestration.

Introduction: The Fluorine Conundrum

In kinase drug discovery, the quinoline core acts as a privileged scaffold (e.g., Bosutinib, Lenvatinib). Adding a -CF3 group often improves membrane permeability and blocks metabolic "soft spots" (oxidative metabolism). However, this modification significantly increases the partition coefficient (LogP), rendering the compounds prone to colloidal aggregation in assay buffers.

Why this protocol is different: Standard kinase protocols often fail for fluorinated lipophiles because they assume instant solubility in <1% DMSO. This protocol introduces an Intermediate Solvent Exchange step and a Detergent-Sensitivity Counter-Screen to validate "true" binding.

Critical Pre-Assay Preparation

Compound Handling & Solubility

Direct dilution of CF3-quinolines from 100% DMSO stock into aqueous reaction buffer frequently causes "micro-precipitation"—invisible to the eye but devastating to data quality (scattering light and quenching fluorescence).

The "Step-Down" Dilution Method: Do not jump from 100% DMSO to 1% DMSO. Use an intermediate plate.

StepSourceDiluentFinal DMSO %Purpose
1 10 mM Stock (100% DMSO)100% DMSO100%Create Log-scale serial dilution series (Mother Plate).
2 Mother Plate (1 µL)Kinase Buffer (24 µL)4%Intermediate Plate. Allows slow hydration. Mix vigorously.
3 Intermediate Plate (2.5 µL)Assay Plate (7.5 µL Enzyme)1%Final Assay. Compound is pre-dispersed before hitting protein.
Reagent Requirements
  • Assay Format: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Kinase Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-anti-tag antibody (specific to the kinase tag, e.g., GST, His, or Biotin).

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Validation Detergent: Triton X-100 (High Purity).

Detailed Experimental Protocol (TR-FRET)

Phase 1: The Binding Assay

This assay measures the ability of the CF3-quinoline to displace a fluorophore-labeled tracer from the kinase ATP-binding site.

  • Enzyme/Antibody Master Mix:

    • Prepare a solution containing the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A.

    • Note: Keep on ice. The Eu-antibody is stable, but the kinase may degrade.

  • Tracer Master Mix:

    • Prepare Alexa Fluor™ 647 Tracer (concentration =

      
       of the tracer for the specific kinase, typically 5–50 nM).
      
  • Plate Setup (384-well, White, Low-Volume):

    • Dispense: 5 µL of Kinase/Antibody Master Mix into all wells.

    • Add Compound: Transfer 2.5 µL from the Intermediate Plate (4% DMSO) to the assay plate.

    • Incubate: 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

    • Add Tracer: Dispense 2.5 µL of Tracer Master Mix.

    • Final Volume: 10 µL.

    • Final DMSO: 1%.

  • Readout:

    • Incubate for 60 minutes at RT (protected from light).

    • Read on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

Phase 2: The Aggregation Counter-Screen (Mandatory for CF3 Compounds)

If a compound shows potent inhibition (IC50 < 1 µM), you must rule out promiscuous aggregation.

  • Repeat Phase 1 with one modification:

  • Add 0.01% Triton X-100 to the Kinase Buffer A.

  • Logic: True ATP-competitive inhibitors are unaffected by non-ionic detergents. Colloidal aggregates are disrupted by detergent, causing a sudden loss of "potency" (shift in IC50 > 10-fold).

Data Visualization & Analysis

Workflow Diagram

The following diagram illustrates the critical "Step-Down" dilution path required for hydrophobic CF3-quinolines.

KinaseAssayWorkflow Stock 10mM CF3-Quinoline (100% DMSO) MotherPlate Serial Dilution (100% DMSO) Stock->MotherPlate Dilute InterPlate Intermediate Plate (4% DMSO in Buffer) MotherPlate->InterPlate 1:24 Dilution (Prevents Crash-out) AssayPlate Assay Plate (Enzyme + Ab) InterPlate->AssayPlate Transfer 2.5µL Tracer Add Tracer (Alexa647) AssayPlate->Tracer Equilibrate 15m Read TR-FRET Read (665nm/615nm) Tracer->Read Incubate 60m

Caption: Optimized "Step-Down" dilution workflow to maintain solubility of hydrophobic trifluoromethyl quinolines.

Mechanistic Logic

Understanding the competition between the CF3-quinoline and the Tracer is vital for interpreting the Emission Ratio.

BindingMechanism cluster_0 Scenario A: No Inhibitor cluster_1 Scenario B: With CF3-Quinoline Kinase Kinase (ATP Pocket) Tracer Alexa647-Tracer Kinase->Tracer Tracer Binds Kinase->Tracer Blocked FRET_ON High FRET Signal (Low Inhibition) Tracer->FRET_ON Proximity to Eu EuAb Eu-Antibody EuAb->Kinase Binds Tag CF3Drug CF3-Quinoline CF3Drug->Kinase Displaces Tracer FRET_OFF Low FRET Signal (High Inhibition) CF3Drug->FRET_OFF

Caption: Competitive binding mechanism. The CF3-quinoline displaces the tracer, reducing the FRET signal.

Data Calculation

Calculate the Emission Ratio (ER) for each well to normalize for well-to-well volume variations and compound interference (color quenching).



Percent Inhibition:



  • ER_max: 0% Inhibition control (DMSO only + Tracer + Enzyme).

  • ER_min: 100% Inhibition control (High concentration of Staurosporine or known inhibitor).

Troubleshooting & Validation

ObservationPotential CauseRemediation
Steep Hill Slope (> 2.0) Colloidal AggregationRun detergent counter-screen (0.01% Triton X-100). If IC50 shifts right, it is an artifact [1].
Low Z-Prime (< 0.5) Tracer Degradation or Low GainUse fresh Tracer. Optimize gain settings on the reader using a High/Low FRET control plate.
Inconsistent Replicates CF3-Quinoline PrecipitationEnsure the "Intermediate Plate" step was followed. Check liquid handler tips for adhesion of hydrophobic compound.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. Discusses the mechanism of colloidal aggregation in kinase screens.

  • Thermo Fisher Scientific. (2023). LanthaScreen™ TR-FRET Kinase Assay Validation Packet.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Explains the lipophilicity changes induced by CF3 groups.

  • NCBI Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS.

Application Note: Cell-Based Assays for Evaluating the Efficacy of 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous antimalarial, anticancer, and antimicrobial drugs.[1] 3-(Trifluoromethyl)quinolin-5-ol (CAS: 1261803-34-2) represents a high-value intermediate combining a metabolic stability-enhancing trifluoromethyl (CF₃) group with a reactive hydroxyl moiety at the 5-position. This application note details a comprehensive cell-based screening workflow to evaluate the biological efficacy of this compound. We focus on its potential as an antiproliferative agent, detailing protocols for cytotoxicity profiling, apoptosis induction, and tubulin polymerization inhibition—a likely mechanism of action for trifluoromethyl-substituted quinolines.

Compound Properties & Preparation

Before initiating cell-based assays, proper solubilization is critical to prevent precipitation-induced artifacts.

  • Chemical Name: 3-(Trifluoromethyl)quinolin-5-ol[2]

  • Molecular Formula: C₁₀H₆F₃NO

  • Molecular Weight: 213.16 g/mol [2]

  • Key Pharmacophores:

    • 3-CF₃ Group: Enhances lipophilicity and metabolic stability; often improves blood-brain barrier permeability.

    • 5-OH Group: Functions as a hydrogen bond donor/acceptor; critical for ligand-receptor interactions or further derivatization.

    • Quinoline Nitrogen: Acts as a weak base, potentially influencing lysosomal accumulation (lysosomotropism).

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: Dissolve 10.66 mg of compound in 1 mL DMSO to achieve 50 mM.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in serum-free culture medium immediately prior to use. Ensure final DMSO concentration in the assay well is <0.5% (v/v) to avoid solvent toxicity.

Phase I: Cytotoxicity & Potency Profiling (The Screen)

The first step in efficacy evaluation is determining the IC₅₀ (half-maximal inhibitory concentration) across a panel of cancer cell lines versus normal fibroblasts.

Rationale

Quinolines with CF₃ substitutions often exhibit broad-spectrum cytotoxicity. We recommend a paired screen:

  • Target Cells: HeLa (Cervical Cancer), MCF-7 (Breast Cancer), or A549 (Lung Cancer).

  • Control Cells: HEK293 (Embryonic Kidney) or HFF-1 (Human Foreskin Fibroblasts) to calculate the Selectivity Index (SI) .

Protocol: ATP-Based Cell Viability Assay

Methodology: Quantifies ATP, a marker of metabolically active cells. Superior to MTT/MTS for sensitivity.

Materials:

  • CellTiter-Glo® or equivalent ATP-luminescence reagent.

  • 96-well opaque-walled plates (white).

Step-by-Step Procedure:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare a serial dilution of 3-(Trifluoromethyl)quinolin-5-ol (e.g., 0.1 µM to 100 µM, 1:3 dilution series).

    • Include a Vehicle Control (DMSO) and a Positive Control (e.g., Paclitaxel or Doxorubicin).

    • Add 100 µL of 2X compound solution to each well.

  • Incubation: Incubate for 48 or 72 hours.

  • Detection:

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Orbitally shake for 2 mins to lyse cells.

    • Incubate at RT for 10 mins to stabilize the luminescent signal.

  • Read: Measure luminescence on a microplate reader (integration time: 0.5–1 sec).

Data Analysis:

  • Normalize data:

    
    
    
  • Fit data to a non-linear regression model (4-parameter logistic) to determine IC₅₀.

Phase II: Mechanism of Action (MoA) - Apoptosis vs. Necrosis

If the compound reduces viability, it is crucial to distinguish between regulated cell death (apoptosis) and non-specific membrane rupture (necrosis).

Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining
  • Annexin V: Binds exposed Phosphatidylserine (PS) (early apoptosis).

  • PI: Stains DNA only in cells with compromised membranes (late apoptosis/necrosis).

Workflow:

  • Treat: Seed cells in 6-well plates; treat with IC₅₀ and 2xIC₅₀ concentrations for 24 hours.

  • Harvest: Collect media (floating cells) and trypsinize adherent cells. Combine and centrifuge.

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Annexin Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 mins at RT in the dark.

  • Analyze: Flow Cytometry (488 nm excitation).

    • Q1 (PI+/Annexin-): Necrotic.

    • Q2 (PI+/Annexin+): Late Apoptotic.

    • Q3 (PI-/Annexin-): Live.

    • Q4 (PI-/Annexin+): Early Apoptotic.

Phase III: Specific Target Validation (Tubulin Polymerization)

Recent literature suggests that trifluoromethyl-substituted quinolines often act as Tubulin Polymerization Inhibitors (binding to the Colchicine site), disrupting microtubule dynamics and causing cell cycle arrest at G2/M phase.

Hypothesis Visualization

MoA_Pathway Compound 3-(Trifluoromethyl)quinolin-5-ol Tubulin Tubulin Dimers (Colchicine Binding Site) Compound->Tubulin  Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule  Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle  Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint  Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Hypothesized Mechanism of Action.[3][4][5] The compound binds to tubulin dimers, preventing polymerization, which triggers the Spindle Assembly Checkpoint and leads to apoptotic cell death.

Protocol: Immunofluorescence Microscopy for Microtubules

Objective: Visualize the disruption of the microtubule network.

  • Culture: Grow cells on sterile glass coverslips in 24-well plates.

  • Treat: Incubate with IC₅₀ of the compound for 12–24 hours. Include Colchicine (destabilizer) and Paclitaxel (stabilizer) as controls.

  • Fixation:

    • Wash with PBS.

    • Fix with 4% Paraformaldehyde (15 mins) or Ice-cold Methanol (10 mins).

  • Permeabilization & Block: 0.1% Triton X-100 + 1% BSA in PBS for 30 mins.

  • Primary Antibody: Anti-α-Tubulin (Mouse Monoclonal) [1:1000 dilution] overnight at 4°C.

  • Secondary Antibody: Goat anti-Mouse IgG conjugated to Alexa Fluor 488 (Green).

  • Counterstain: DAPI (Blue) for nuclei.

  • Imaging: Confocal microscopy.

    • Expected Result: Control cells show filamentous networks. Treated cells may show diffuse staining (depolymerization) or fragmented bundles.

Summary of Experimental Workflow

The following diagram illustrates the logical progression of the screening campaign.

Screening_Workflow Start Compound Preparation Step1 Phase I: Viability Screen (CellTiter-Glo) Start->Step1 Decision IC50 < 10 µM? Step1->Decision Step2 Phase II: Apoptosis Assay (Annexin V/PI) Decision->Step2 Yes Stop Discard or Optimize Decision->Stop No Step3 Phase III: Target Validation (Tubulin/Microscopy) Step2->Step3 Lead Lead Candidate Characterization Step3->Lead

Caption: Decision-tree workflow for evaluating 3-(Trifluoromethyl)quinolin-5-ol efficacy.

Data Reporting Standards

When documenting results for this compound, ensure the following metrics are tabulated:

Assay TypeMetricDefinitionTarget Criteria
Viability IC₅₀ Concentration inhibiting 50% growth< 5 µM (Potent)
Selectivity SI IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)> 10 (Safe)
Apoptosis % Apoptotic Annexin V positive populationDose-dependent increase
Solubility Max Sol. Maximum concentration in PBS/Media> 50 µM

References

  • BenchChem Technical Support. (2025).[5] An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professionals. BenchChem. Link

  • Sittaramane, V., et al. (2015).[6] Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1802-1807.[6] Link

  • Zhang, S., et al. (2023).[7] Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors. Future Medicinal Chemistry. Link

  • MolCore. (2023). Product Data Sheet: 3-(Trifluoromethyl)quinolin-5-ol (CAS 1261803-34-2).[2] MolCore.[2] Link

  • Marella, A., et al. (2013). Quinoline: A privileged scaffold in drug discovery. Saudi Pharmaceutical Journal, 21(1), 1-12. Link

Sources

Application Note: In Vivo Profiling of 3-(Trifluoromethyl)quinolin-5-ol and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Zebrafish and Rodent Protocols for Oncology and Neurological Screening

Executive Summary & Rationale

The compound 3-(Trifluoromethyl)quinolin-5-ol represents a "privileged scaffold" in medicinal chemistry. The quinoline core provides DNA-intercalating and enzyme-inhibiting potential, while the trifluoromethyl (CF₃) group at position 3 significantly enhances lipophilicity and metabolic stability—critical factors for blood-brain barrier (BBB) penetration. The hydroxyl group at position 5 serves as a versatile handle for further functionalization or direct hydrogen bonding within active sites.[1]

Recent pharmacological profiling identifies this class of compounds as having dual-potential:

  • Anticancer Agents: Potent inhibition of cell proliferation and induction of apoptosis, often outperforming cisplatin in specific assays.[1]

  • Neurological Modulators: Blockade of voltage-gated sodium channels (

    
    ), offering antiepileptic and analgesic efficacy.[1]
    

This guide details the Zebrafish (Danio rerio) model as the primary high-throughput screening system for this compound, followed by murine validation protocols.[1]

Mechanism of Action & Signaling Pathways

To design effective in vivo experiments, one must understand the molecular targets.[1] 3-CF3-Q-5-OH derivatives modulate two distinct pathways depending on tissue context and concentration.

2.1 Pathway Visualization

The following diagram illustrates the dual mechanism: Sodium Channel Blockade (Neurology) and Apoptotic Induction (Oncology).

MechanismAction Compound 3-(Trifluoromethyl)quinolin-5-ol (Scaffold) Nav Voltage-Gated Na+ Channels (Blockade) Compound->Nav Neurological Mode DNA DNA Intercalation / Replication Stress Compound->DNA Oncology Mode Inflam Inflammatory Na+ Signals Nav->Inflam Inhibits NeuroEffect Analgesic & Antiepileptic Response Inflam->NeuroEffect Reduction leads to Caspase Caspase 3/7 Activation DNA->Caspase Triggers OncoEffect Apoptosis & Tumor Regression Caspase->OncoEffect Executes

Caption: Dual-modal activity of the 3-CF3-Q-5-OH scaffold targeting Na+ channels for analgesia and DNA/apoptotic pathways for cancer suppression.

Primary Model: Zebrafish (Danio rerio) Embryo Screening

The zebrafish model is the gold standard for this compound class due to the optical transparency of embryos (allowing direct observation of organ toxicity and tumor size) and the homology of their sodium channels to humans.[1]

3.1 Protocol A: Maximum Tolerated Dose (MTD) & Toxicity

Before efficacy testing, the lethal concentration (LC50) must be established to differentiate therapeutic effects from off-target toxicity.[1]

Materials:

  • Wild-type Zebrafish embryos (24 hours post-fertilization - hpf).

  • Compound Stock: 3-(Trifluoromethyl)quinolin-5-ol dissolved in DMSO (10 mM).

  • E3 Medium (Standard zebrafish embryo medium).[1]

Step-by-Step Protocol:

  • Array Setup: Place 5 embryos per well in a 96-well plate.

  • Dosing: Administer compound at increasing concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Maintain DMSO concentration <1% to avoid solvent toxicity.[1]

  • Incubation: Incubate at 28.5°C for 72 hours.

  • Scoring: At 24, 48, and 72 hours post-treatment (hpt), inspect for:

    • Pericardial edema (cardiotoxicity).[1]

    • Tail curvature (neurotoxicity).[1]

    • Coagulation (death).[1]

  • Calculation: Use Probit analysis to calculate LC50. Target safety profile: LC50 > 20 µM.

3.2 Protocol B: Antiepileptic & Analgesic Efficacy (Locomotor Assay)

This assay validates the compound's ability to block sodium channels and reduce neuronal hyperexcitability.[1]

Experimental Logic: Pentylenetetrazole (PTZ) induces seizure-like behavior (hyper-locomotion). If the compound works, it will normalize movement despite PTZ presence.[1]

  • Pre-treatment: Incubate 7-day post-fertilization (dpf) larvae with 3-(Trifluoromethyl)quinolin-5-ol (at MTD, e.g., 5-10 µM) for 1 hour.

  • Induction: Add PTZ (15 mM) to the medium.

  • Tracking: Place larvae in a DanioVision (or similar) tracking system.

  • Measurement: Record "Total Distance Moved" and "Velocity" for 20 minutes.

  • Validation:

    • Positive Control: Diazepam or Carbamazepine.[1]

    • Success Criteria: Significant reduction in total distance moved compared to PTZ-only group (

      
      ).
      
3.3 Protocol C: Anticancer Efficacy (Xenograft Mimic)

For direct tumor inhibition assessment in zebrafish.

  • Labeling: Label human cancer cells (e.g., HepG2 or MCF-7) with a fluorescent dye (CM-DiI).

  • Microinjection: Inject ~200 labeled cells into the yolk sac of 48 hpf embryos.

  • Treatment: At 24 hours post-injection, treat embryos with the test compound (5-15 µM).[1]

  • Imaging: At 48 and 72 hours post-treatment, image using fluorescence microscopy.

  • Quantification: Measure the corrected total cell fluorescence (CTCF) using ImageJ. A reduction in fluorescence intensity indicates tumor growth inhibition.[1]

Secondary Model: Rodent Validation (Murine)

Once hits are identified in zebrafish, efficacy must be translated to mammalian systems.[1]

4.1 Pharmacokinetics (PK) Check

Due to the lipophilic CF3 group, oral bioavailability is expected to be high, but clearance may be rapid.[1]

  • Dose: 5 mg/kg IV and 10 mg/kg PO in CD-1 mice.

  • Sampling: Plasma collection at 0.25, 0.5, 1, 4, 8, and 24 hours.[1]

  • Analysis: LC-MS/MS targeting the 5-OH parent and glucuronide metabolites.

4.2 Protocol D: Neuropathic Pain Model (CCI)

To test the sodium channel blockade mechanism in chronic pain.

Model: Chronic Constriction Injury (CCI) of the sciatic nerve.

  • Surgery: Ligate the common sciatic nerve loosely with chromic gut sutures.[1]

  • Recovery: Allow 7 days for hyperalgesia to develop.

  • Treatment: Administer 3-(Trifluoromethyl)quinolin-5-ol (10-30 mg/kg, IP or Oral).

  • Readout: Von Frey Filament test.

    • Procedure: Apply filaments of increasing force to the paw.[1]

    • Endpoint: Measure the Paw Withdrawal Threshold (PWT).

    • Success: Restoration of PWT to near-baseline levels indicates analgesic efficacy.

Data Analysis & Interpretation
5.1 Comparative Efficacy Metrics

The following table summarizes expected benchmarks for a successful 3-CF3-Q-5-OH candidate.

MetricAssayDesired OutcomeReference Standard
LC50 Zebrafish Embryo Tox> 20 µMCisplatin (~10-15 µM)
EC50 Cell Proliferation (MTT)< 5 µMDoxorubicin
Locomotor PTZ-Induced Seizure> 50% Reduction in movementDiazepam
Analgesia Thermal Tail Flick (Fish)Increased latencyMorphine
5.2 Workflow Diagram

Workflow cluster_Fish High-Throughput (Zebrafish) cluster_Mouse Validation (Rodent) Synthesis Synthesis of 3-CF3-Q-5-OH InVitro In Vitro Screen (MTT / NaV Patch Clamp) Synthesis->InVitro Tox Toxicity (LC50) InVitro->Tox Hit Selection Pheno Phenotypic Screen (Seizure/Tumor) Tox->Pheno If Safe PK PK Profile Pheno->PK Lead Candidate Efficacy CCI Neuropathy or Xenograft PK->Efficacy

Caption: Critical path for validating 3-(Trifluoromethyl)quinolin-5-ol efficacy from synthesis to mammalian validation.

References
  • Sittaramane, V. et al. (2015).[1][2][3] Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.[1][2][3] ChemMedChem, 10(11), 1802–1807.[1][2]

  • Sittaramane, V. et al. (2022).[1] Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels.[4] ChemMedChem, 17(2), e202100547.[1][4]

  • Marella, A. et al. (2013). Quinoline: A versatile heterocyclic compound and its pharmacological derivatives.[1][5][6][7] Saudi Pharmaceutical Journal, 21(1), 1–12.[1]

  • MacRae, C. A.[1] & Peterson, R. T. (2015).[1] Zebrafish as tools for drug discovery.[1][2][3] Nature Reviews Drug Discovery, 14, 721–731.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(Trifluoromethyl)quinolin-5-ol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this and related quinoline structures. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic success.

I. Troubleshooting Guide: Overcoming Low Yields

Low yields in quinoline synthesis can often be traced back to several key factors, including suboptimal reaction conditions, purity of starting materials, and inefficient product isolation.[1] This section addresses the most common issues encountered during the synthesis of 3-(Trifluoromethyl)quinolin-5-ol and provides actionable solutions.

Question: My primary challenge is a consistently low yield. What are the most critical parameters to investigate?

Answer: Achieving a high yield in quinoline synthesis, particularly with electron-withdrawing groups like trifluoromethyl, hinges on a systematic optimization of the reaction conditions. The most critical parameters to investigate are the choice of catalyst, reaction temperature, and the purity of your starting materials.

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are known to be sensitive to these factors and can be hampered by harsh conditions leading to side product formation and tarring.[2] For trifluoromethylated quinolines, the electronic effects of the CF3 group can further complicate the reaction, making careful optimization essential.[3]

Question: I suspect side reactions are consuming my starting materials. What are the likely side products and how can I minimize their formation?

Answer: In many classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, the formation of thick tars and polymerization of intermediates are common culprits for low yields.[2]

  • Tar Formation: This is often a result of aggressive reaction conditions, such as high temperatures and strong acids.[2] To mitigate this, consider the following:

    • Microwave-Assisted Synthesis: This can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2][4]

    • Use of Moderating Agents: Additives like ferrous sulfate or boric acid can help control the exothermic nature of the reaction.[2]

    • Alternative Acid Catalysts: Replacing strong acids like concentrated sulfuric acid with milder options like Brønsted-acidic ionic liquids can lead to a cleaner reaction.[2]

  • Polymerization: Acid-catalyzed polymerization of α,β-unsaturated carbonyl intermediates is a frequent issue in the Doebner-von Miller synthesis.[2] A biphasic reaction medium can help by sequestering the carbonyl compound in an organic phase, thereby reducing polymerization.[2]

Question: How critical is the purity of my starting materials and reagents?

Answer: The purity of your aniline precursor and the trifluoromethyl-containing building block is paramount. Impurities can interfere with the catalyst, participate in side reactions, or inhibit the desired transformation altogether.

  • Aniline Derivatives: Ensure your substituted aniline is free from oxidation byproducts. If necessary, purify it by distillation or recrystallization before use.

  • Trifluoromethyl Building Blocks: The integrity of the trifluoromethyl group is crucial. Use high-purity reagents and store them under appropriate conditions to prevent degradation.

Question: My reaction appears to go to completion according to TLC, but my isolated yield is still low. What's happening?

Answer: Inefficient product isolation is a common, yet often overlooked, reason for low yields.[1] The work-up and purification steps are critical for maximizing the recovery of your target compound.

  • Work-up Procedure: After quenching the reaction, ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent are recommended. Washing the combined organic layers with brine can help remove residual water and water-soluble impurities.

  • Purification: Column chromatography is often necessary to separate the desired product from unreacted starting materials and side products. Careful selection of the solvent system for chromatography is essential to achieve good separation without product loss. Recrystallization can be an effective final purification step to obtain a highly pure product.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of 3-(Trifluoromethyl)quinolin-5-ol.

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst System (Type and Loading) check_purity->optimize_catalyst optimize_temp Vary Reaction Temperature optimize_catalyst->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent monitor_reaction Monitor Reaction by TLC/LC-MS optimize_solvent->monitor_reaction workup Optimize Work-up & Extraction monitor_reaction->workup purification Refine Purification Method (Chromatography/Recrystallization) workup->purification success Improved Yield purification->success

Caption: A decision tree for troubleshooting low yield in quinoline synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally most effective for preparing trifluoromethyl-substituted quinolines?

While several methods exist, the Doebner-von Miller reaction and the Friedländer annulation are commonly employed for quinoline synthesis.[1][5][6] The choice often depends on the availability of starting materials and the desired substitution pattern. For trifluoromethylated quinolines, modifications of these classical methods or newer synthetic strategies may be necessary to accommodate the electronic properties of the CF3 group.[3]

Q2: Can microwave irradiation be beneficial for this synthesis?

Yes, microwave heating has been shown to be advantageous in many quinoline syntheses, including the Skraup and Bischler-Möhlau reactions.[2][4] It can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles by minimizing the formation of tar and other byproducts.[2]

Q3: What are some common catalysts used in quinoline synthesis?

Both Lewis acids (e.g., metal triflates like Y(OTf)3, tin tetrachloride) and Brønsted acids (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) are frequently used.[1][2][5] The optimal catalyst will depend on the specific substrates and reaction conditions. For instance, Yttrium(III) trifluoromethanesulfonate has been used effectively in the synthesis of polysubstituted quinolines.[2]

Q4: How does the trifluoromethyl group influence the reaction?

The strongly electron-withdrawing nature of the trifluoromethyl group can significantly impact the reactivity of the starting materials and intermediates.[3] This can affect the rate of reaction and may necessitate more forcing conditions or the use of more active catalysts. However, the presence of a CF3 group can also enhance the lipophilicity and metabolic stability of the final molecule, which is often desirable in drug discovery.[3]

III. Recommended Experimental Protocol

This section provides a generalized, yet detailed, protocol for the synthesis of a trifluoromethyl-substituted quinoline, which can be adapted for 3-(Trifluoromethyl)quinolin-5-ol. This protocol is based on a modified Friedländer synthesis, which is often more versatile and gives cleaner products than some of the older named reactions.

Step-by-Step Methodology
  • Reactant Preparation: To a solution of a 2-aminoaryl ketone (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL), add the α-methylene ketone containing the trifluoromethyl group (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as Yttrium(III) trifluoromethanesulfonate (Y(OTf)3) (0.1 mmol).[2]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The optimal temperature and time will depend on the specific substrates and should be determined by monitoring the reaction progress.

  • Monitoring: Track the consumption of the starting materials and the formation of the product by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product from the aqueous layer with an organic solvent like ethyl acetate (3 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethyl-substituted quinoline.

General Synthesis Workflow Diagram

G start_materials Starting Materials (e.g., Substituted Anilines, CF3-Building Blocks) cyclization Key Cyclization Reaction (e.g., Friedländer, Doebner-von Miller) start_materials->cyclization conditions Reaction Conditions (Catalyst, Solvent, Temperature) cyclization->conditions precursor Trifluoromethylated Quinoline Precursor conditions->precursor purification Purification (e.g., Recrystallization, Chromatography) precursor->purification product Final Trifluoromethyl-Substituted Quinoline Product purification->product characterization Characterization (NMR, MS, X-ray Crystallography) product->characterization

Caption: General synthesis workflow for trifluoromethyl-substituted quinolines.[7]

IV. Data Summary Table

The following table provides a comparison of general reaction conditions for different quinoline synthesis methods. Note that optimal conditions will vary based on the specific substrates.

Synthesis MethodTypical Acid CatalystTypical OxidantKey Features & Common Issues
Skraup Conc. H2SO4Nitrobenzene, Arsenic PentoxideHarsh conditions, tar formation, often violent reaction.[2]
Doebner-von Miller Strong Acids (e.g., HCl)In situ from reactionPolymerization of carbonyl compounds is a common side reaction.[2][5]
Friedländer Lewis or Brønsted AcidsNot requiredMilder conditions, generally cleaner reactions.[1][8]
Combes Conc. H2SO4Not requiredCyclization of a β-amino enone intermediate.[8]

V. References

  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem. Available from:

  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem. Available from:

  • Bischler–Möhlau indole synthesis. Wikipedia. Available from: [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Available from: [Link]

  • (PDF) Bischler Indole Synthesis. ResearchGate. Available from: [Link]

  • The Skraup‐Doebner‐Von Miller quinoline synthesis. ResearchGate. Available from: [Link]

  • An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. ConnectSci. Available from: [Link]

  • Bischler Indole Synthesis. ResearchGate. Available from: [Link]

  • Doebner–Miller reaction. Wikipedia. Available from: [Link]

  • Bischler–Möhlau indole synthesis. SciSpace. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. Available from: [Link]

  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem. Available from:

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

Sources

Side-product formation in the synthesis of trifluoromethylated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethylated (CF3) quinolines. The incorporation of the CF3 group is a critical strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and biological activity.[1] However, the unique electronic properties of this group also introduce specific challenges during synthesis, often leading to unexpected side-products.

This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered by researchers in the field. We will explore the mechanistic origins of these problems and provide validated protocols to mitigate them.

Section 1: Issues in Classical Annulation Methods

Classical methods like the Friedländer Annulation and Conrad-Limpach synthesis are workhorses for quinoline synthesis, but the presence of trifluoromethyl groups can significantly alter reaction pathways.

FAQ 1.1: I'm getting a mixture of regioisomers in my Friedländer synthesis of a CF3-quinoline. How can I improve selectivity?

Answer: This is a very common problem, especially when using unsymmetrical ketones.[2][3] The trifluoromethyl group, being a strong electron-withdrawing group, can influence the acidity of α-protons on your ketone starting material, altering the regioselectivity of the initial condensation step.

Mechanistic Cause of Side-Product Formation: The Friedländer synthesis proceeds via an initial aldol or Schiff base formation, followed by cyclization and dehydration.[4] When an unsymmetrical ketone (e.g., 1,1,1-trifluoro-2-butanone) reacts with a 2-aminoaryl aldehyde/ketone, condensation can occur at either the α (methyl) or α' (trifluoromethyl-methylene) position. The electron-withdrawing CF3 group increases the acidity of the adjacent methylene protons, potentially favoring the formation of the "undesired" enolate/enamine, leading to a mixture of quinoline regioisomers.

G A_Start 2-Aminoaryl Ketone + Unsymmetrical CF3-Ketone A_Enolate Enolate formation at less acidic α-carbon (kinetic) A_Start->A_Enolate Base/Acid Catalyst B_Start 2-Aminoaryl Ketone + Unsymmetrical CF3-Ketone A_Product Desired Regioisomer A_Enolate->A_Product Cyclization & Dehydration B_Enolate Enolate formation at more acidic α'-carbon (thermodynamic) B_Start->B_Enolate Base/Acid Catalyst B_Product Undesired Regioisomer B_Enolate->B_Product Cyclization & Dehydration G cluster_0 Kinetic Control cluster_1 Thermodynamic Control start Aniline + CF3-β-ketoester k_inter β-Aminoacrylate (via ketone attack) start->k_inter < 100°C (Reversible) t_inter Anilide (via ester attack) start->t_inter > 140°C (Irreversible) k_prod 4-Quinolone (Desired Product) k_inter->k_prod Heat (>200°C) Cyclization t_prod 2-Quinolone (Side-Product) t_inter->t_prod Acid-catalyzed Cyclization

Caption: Kinetic vs. Thermodynamic control in quinolone synthesis.

Troubleshooting and Optimization Protocol:

  • Strict Temperature Staging: This is the most critical parameter.

    • Step 1 (Condensation): Perform the initial reaction of the aniline and the trifluoromethyl-β-ketoester at or below room temperature to ensure the formation of the kinetic β-aminoacrylate intermediate. Use an acid catalyst like HCl or H2SO4. [5]Monitor by TLC or LC-MS until the aniline is consumed.

    • Step 2 (Cyclization): Isolate the intermediate if possible. Then, for the cyclization step, heat the intermediate in a high-boiling, inert solvent like mineral oil or Dowtherm A to the high temperatures required for ring closure (~250°C). [5]This prevents equilibration to the anilide.

  • Solvent Choice: Using an inert, high-boiling solvent for the cyclization step is reported to dramatically increase yields of the 4-quinolone product compared to performing the reaction neat. [5]

Section 2: Issues in Modern Synthetic Methods

Modern methods, such as direct C-H functionalization, offer powerful shortcuts but come with their own set of challenges, particularly concerning selectivity and the stability of the CF3 group.

FAQ 2.1: My direct C-H trifluoromethylation of quinoline is non-selective and gives a low yield. How can I control the position?

Answer: Direct C-H trifluoromethylation typically proceeds via a radical mechanism, and the regioselectivity is governed by the innate electronic properties of the quinoline ring. [6]For unprotected quinolines, the reaction often favors the electron-deficient C2 and C4 positions. Low yields can result from poor reaction conditions or substrate decomposition.

Mechanistic Cause of Side-Product Formation: The trifluoromethyl radical (CF3•), generated from reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), is a nucleophilic radical. [6]It preferentially attacks the most electron-poor positions of the heteroaromatic ring. In quinoline, protonation by an acid co-catalyst makes the C2 and C4 positions highly electrophilic, making them the primary sites of attack. A lack of selectivity suggests that other positions are becoming competitive or that the reaction conditions are too harsh.

Troubleshooting and Optimization Protocol:

  • Optimize the Radical Generation System:

    • Reagent: CF3SO2Na with an oxidant like tert-butyl hydroperoxide (TBHP) is a reliable system. Ensure the CF3SO2Na is fresh.

    • Slow Addition: The reaction is often exothermic. A slow, controlled addition of the oxidant is critical to maintain a steady, low concentration of the CF3• radical, which minimizes side reactions and improves yield. [6]

  • Solvent and Additives for Regiocontrol:

    • Protic vs. Aprotic Solvents: The choice of solvent can fine-tune regioselectivity. In some systems, switching from a polar aprotic solvent (like CH3CN) to a protic one (like H2O or a mix) can alter the solvation of the quinoline and the radical, thereby influencing the site of attack. [6] * Acid: The presence of a Brønsted or Lewis acid is often necessary to activate the quinoline towards attack. However, too much acid can lead to substrate degradation. Screen acid loading (e.g., 0.5 to 2.0 equivalents).

  • Use of Directing Groups: If innate selectivity is insufficient, a directing group strategy may be required. For example, installing an N-oxide on the quinoline nitrogen dramatically changes the electronic landscape, making the C2 and C8 positions more reactive towards C-H functionalization. [7]

FAQ 2.2: I am observing defluorination or hydrolysis of the CF3 group during my synthesis. Why is this happening and how can I stop it?

Answer: While the trifluoromethyl group is generally considered stable, it is not inert. It can be susceptible to degradation under strongly acidic, basic, or reductive conditions, leading to difluoromethyl (CF2H), difluoromethylene (=CF2), or even carbonyl (C=O) species. [8][9][10] Mechanistic Cause of Side-Product Formation:

  • Strong Acid (Superacid Conditions): Under superacidic conditions (e.g., neat CF3SO3H), the CF3 group can be protonated, leading to the loss of HF and the formation of a reactive acylium-like cation. This can then react with nucleophiles or dimerize. [9]* Strong Base: Strong bases can promote elimination to form a difluoro-p-quinomethide intermediate, which can be trapped by nucleophiles. This is a known pathway for selective conversion of Ar-CF3 to Ar-CF2H. [10]* Lewis Acids/High Temperatures: Harsh Lewis acids or high temperatures in the presence of water can facilitate hydrolysis of the CF3 group to a carboxylic acid.

G start Quinoline-CF3 acid Strong Acid (e.g., CF3SO3H) start->acid base Strong Base (e.g., LHMDS) start->base lewis Harsh Lewis Acid + H2O start->lewis prod_acid Side-Product: Quinoline-C(O)F acid->prod_acid prod_base Side-Product: Quinoline-CF2H base->prod_base prod_lewis Side-Product: Quinoline-COOH lewis->prod_lewis

Caption: Common pathways for CF3 group degradation.

Troubleshooting and Optimization Protocol:

  • Screen for Milder Conditions: This is the most straightforward solution.

    • Acids: If using a strong acid catalyst, switch to a milder one. For example, replace H2SO4 with p-TsOH, or a strong Lewis acid like AlCl3 with a milder one like In(OTf)3 or Sc(OTf)3. [11][12] * Bases: If using a strong base like KOH or KOtBu, consider weaker organic bases like DBU or even inorganic bases like K2CO3 or Cs2CO3. [12][13] * Temperature: Reduce the reaction temperature as much as possible. Monitor the reaction closely to avoid prolonged heating times once the starting material is consumed. [2]

  • Ensure Anhydrous Conditions: If hydrolysis to a carboxylic acid is observed, rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (N2 or Ar). The presence of even trace amounts of water can be detrimental at high temperatures.

  • Protecting Groups: If the CF3 group is on a particularly activated or sensitive position of the quinoline ring, consider a synthetic route where the CF3 group is installed in the final step, avoiding exposure to harsh conditions.

References

  • Minimizing side products in the Friedländer quinoline synthesis - Benchchem.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate.
  • Conrad–Limpach synthesis - Wikipedia.
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Organic Chemistry.
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE - HETEROCYCLES, Vol. 104, No. 3, 2022.
  • Conrad-Limpach Reaction - Name Reactions in Organic Synthesis.
  • The Dark Side of Fluorine - ACS Medicinal Chemistry Letters.
  • Protolytic defluorination of trifluoromethyl-substituted arenes - PMC, NIH.
  • Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution - ResearchGate.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem.
  • Friedländer synthesis - Wikipedia.
  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts - Organic Chemistry Portal.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing).
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide - Benchchem.
  • Innate C-H trifluoromethylation of heterocycles - PMC, NIH.
  • Conrad-limpach-knorr synthesis of Quinolone - YouTube.

Sources

Technical Support Center: Improving the Solubility of 3-(Trifluoromethyl)quinolin-5-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 3-(Trifluoromethyl)quinolin-5-ol in biological assays. The information provided herein is based on established principles of medicinal chemistry and formulation science to ensure technical accuracy and practical utility.

PART 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary structural features of 3-(Trifluoromethyl)quinolin-5-ol that contribute to its poor aqueous solubility?

A1: The limited aqueous solubility of 3-(Trifluoromethyl)quinolin-5-ol is a direct consequence of its molecular structure. The quinoline core is a heterocyclic aromatic system that is inherently hydrophobic.[1] The addition of a trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity (a measure of its tendency to dissolve in fats and oils over water).[2] This is a common strategy in medicinal chemistry to enhance metabolic stability and cell membrane permeability.[2] While the hydroxyl (-OH) group at the 5-position can form hydrogen bonds with water, its contribution is insufficient to counteract the hydrophobicity of the rest of the molecule, leading to poor solubility in aqueous media.

Q2: My 3-(Trifluoromethyl)quinolin-5-ol, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous assay buffer. How can I resolve this?

A2: This phenomenon, known as "antisolvent precipitation," is a frequent challenge when working with hydrophobic compounds.[3] It occurs because the compound, while stable in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO), crashes out of solution when introduced to the aqueous environment of your assay buffer. To prevent this, a systematic approach to dilution is necessary.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of the compound in your assay.[3]

  • Optimize the Co-solvent Concentration: Ensure that the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.[3][4]

  • Employ Intermediate Dilution Steps: Instead of a direct, large-volume dilution, create intermediate dilutions in a solvent that is miscible with both DMSO and your aqueous buffer.

  • Gentle Warming: In some cases, gently warming the solution can aid in dissolution, but this should be done with caution to avoid compound degradation.[3]

Q3: Can I adjust the pH of my buffer to improve the solubility of 3-(Trifluoromethyl)quinolin-5-ol?

A3: Yes, pH adjustment can be a very effective strategy.[5][] The 5-hydroxyl group on the quinoline ring is phenolic, meaning it is weakly acidic. By raising the pH of the buffer to a value above the pKa of this hydroxyl group, it will deprotonate to form a phenoxide anion. This negatively charged species will have significantly greater aqueous solubility.

Workflow for pH Optimization:

Caption: Workflow for pH-based solubility enhancement.

Q4: Are there alternatives to DMSO for stock solutions? What about co-solvents in the final assay medium?

A4: While DMSO is a common starting point, other water-miscible organic solvents can be used.[7] Ethanol, N,N-dimethylformamide (DMF), and polyethylene glycols (PEGs) are viable alternatives.[7][8] The choice of solvent should always be validated for compatibility with your specific assay system, as solvents themselves can sometimes elicit biological effects.[4]

Co-solvents are organic solvents that are mixed with water to reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[5][]

Common Co-solvents for Biological Assays:

Co-SolventTypical Final ConcentrationKey Considerations
DMSO < 0.5%Can be toxic to cells at higher concentrations.[4]
Ethanol < 1%Can have biological effects and may be volatile.[8]
PEG 400 1-10%Generally well-tolerated by cells.
Q5: What are cyclodextrins, and can they be used to improve the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] They can encapsulate hydrophobic molecules, like 3-(Trifluoromethyl)quinolin-5-ol, forming a water-soluble "inclusion complex."[3] This is an excellent strategy, particularly when organic solvents interfere with the assay or cause toxicity.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective option.[9]

PART 2: Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh a precise amount of 3-(Trifluoromethyl)quinolin-5-ol.

  • Add a minimal volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution for Aqueous Biological Assays

This protocol is designed to minimize precipitation upon dilution into an aqueous buffer.

Caption: Serial dilution workflow to prevent precipitation.

Step-by-Step Method:

  • Begin with your high-concentration stock solution in DMSO (e.g., 10 mM).

  • Perform a 1:10 dilution into your final assay buffer to create an intermediate stock (e.g., 1 mM in 10% DMSO). Vortex immediately and thoroughly.

  • Perform another 1:10 dilution of the intermediate stock into the assay buffer (e.g., 100 µM in 1% DMSO).

  • Use this second intermediate stock to make your final dilutions for the assay. This ensures that the DMSO concentration remains low and consistent across all final concentrations.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare the HP-β-CD Solution: Dissolve the desired amount of HP-β-CD in your assay buffer to achieve the target concentration (e.g., 10-40% w/v). Gentle warming and stirring may be necessary.[9]

  • Add the Compound: Add the solid 3-(Trifluoromethyl)quinolin-5-ol to the HP-β-CD solution.

  • Incubate: Vortex the mixture and incubate it, often with stirring, for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.[9]

  • Quantify: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Assay Dilution: Use this filtered, concentrated stock solution for your serial dilutions. Remember to include a vehicle control containing the same concentration of HP-β-CD.[9]

References

  • Gong, J., Wang, Y., & Wang, Y. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. RSC Advances, 11(45), 28286-28303.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. 5(6), 199-204.
  • Pinnamaneni, S., Das, N. G., & Das, S. K. (2002). Formulation of injectable cyclosporin A. Pharmazie, 57(5), 291-300.
  • Moity, L., Durand, E., Benazzouz, A., Pierlot, C., Molinier, V., & Aubry, J. M. (2014). Hydrotropic properties of short-chain alkylglycerol ethers. Journal of colloid and interface science, 423, 124-132.
  • Hamzeloo-Moghadam, M., Aghdasi, M., & Fard, J. K. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 269.
  • Dutta, S., & Veerasamy, R. (2025). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Chemistry & Biodiversity, 22(10), e202500581.
  • Venkataraman, S., & Sivakumar, A. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Kildegaard, H. F., & Andersen, M. R. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 725-728.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Design & Discovery, 3(3).
  • National Center for Biotechnology Information. (n.d.). Quinolin-5-ol. PubChem. Retrieved from [Link]

  • Beilstein-Institut. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2810.
  • PubChemLite. (n.d.). 8-(trifluoromethyl)quinolin-3-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

Sources

Troubleshooting NMR peak assignments for 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Trifluoromethyl)quinolin-5-ol Topic: Troubleshooting NMR Peak Assignments & Structural Validation Ticket ID: NMR-3TFQ5-SOLV

Executive Summary: The Molecule at a Glance

Assigning 3-(Trifluoromethyl)quinolin-5-ol presents a classic "divided system" challenge. You are dealing with two distinct electronic environments—the electron-deficient pyridine ring (bearing the -CF


) and the electron-rich phenol ring (bearing the -OH)—fused together.

The critical troubleshooting points usually revolve around three axes:

  • The "Peri" Interaction: Proving the -OH is at position 5 (proximal to H4).

  • Fluorine Coupling: Resolving the splitting of H2 and H4 by the

    
    F nucleus.
    
  • Labile Proton Visibility: Preventing the disappearance of the 5-OH signal.

Part 1: Quick Diagnostic Reference

Use this table to benchmark your current spectrum. If your values deviate significantly (>0.5 ppm), check your solvent pH or consider regioisomeric impurities.

ProtonApprox. Shift (

, DMSO-

)
MultiplicityDiagnostic Feature
-OH 10.5 - 11.0 ppms (br)Disappears with D

O.
Strong NOE to H4 and H6.
H2 8.9 - 9.1 ppmd / br sMost deshielded. Couples to F (

).
H4 8.4 - 8.6 ppms / qPeri-position. Shows NOE to OH. Couples to F (

).
H8 7.5 - 7.7 ppmdPseudo-doublet.
H7 7.4 - 7.6 ppmt / ddOften overlaps with H8.
H6 7.0 - 7.2 ppmdUpfield due to ortho-OH effect.

Part 2: Troubleshooting Guides (Q&A)

Module A: The "Invisible" Proton (Solvent & Exchange)

Q: I cannot find the hydroxyl (-OH) proton in my spectrum. Is my product dry?

A: Even in dry samples, the 5-OH proton is notoriously elusive in CDCl


 due to intermolecular exchange and aggregation.
  • The Fix: Switch to DMSO-

    
     . DMSO is a strong hydrogen bond acceptor; it "locks" the hydroxyl proton, slowing down the exchange rate (
    
    
    
    ) and sharpening the signal into a visible singlet around 10.5+ ppm.
  • The Validation: Perform a D

    
    O shake . Acquire the spectrum in DMSO, then add 1 drop of D
    
    
    
    O and shake. The peak at ~10.5 ppm should vanish. If a peak remains, it is an impurity, not the -OH.
Module B: The "Splitting" Headache (Fluorine Coupling)

Q: H2 and H4 look like broad singlets or messy quartets. Is my shimming poor?

A: Likely not. This is scalar coupling from the


F nucleus. The trifluoromethyl group at C3 exerts a coupling effect on its neighbors.
  • The Mechanism:

    • H2: Located ortho to the CF

      
       group (across the N). Expect a coupling of 
      
      
      
      or
      
      
      (typically 1–2 Hz, broadening the line).
    • H4: Located ortho to the CF

      
       group. Expect a similar splitting pattern.
      
  • The Fix: Run a

    
    F-decoupled 
    
    
    
    H NMR
    experiment (e.g., zg with O2 decoupling). If the "messy" peaks collapse into sharp singlets/doublets, the broadening is confirmed as F-coupling.
Module C: Regioisomer Verification (The Peri-Effect)

Q: How do I prove the -OH is at position 5 and not 6, 7, or 8?

A: You must exploit the Peri-Effect (the spatial proximity of H4 and H5). In your molecule, position 5 is occupied by OH. Therefore, the OH proton is spatially very close to H4 .

  • The Experiment: 1D NOE or 2D NOESY.

  • The Logic: Irradiate the OH signal (in DMSO).

    • Target: You should see a strong NOE enhancement at H4 (pyridine ring) and H6 (benzene ring).

    • If OH was at pos 6: You would see NOE to H5 and H7, but no interaction with the pyridine ring (H4) .

    • If OH was at pos 8:[1][2] You would see NOE to H7 only.

Part 3: Advanced Structural Validation Protocols

Protocol 1: The "Bridge" Experiment (HMBC)

Goal: To definitively link the pyridine ring to the benzene ring.

  • Setup: Configure a standard gradient HMBC (e.g., hmbcgplpndqf).

  • Optimization: Set long-range coupling delay (

    
    ) to 60–80 ms (optimized for ~8 Hz coupling).
    
  • Critical Correlations:

    • Look for H4 (pyridine) showing a correlation to C8a (quaternary bridgehead).

    • Look for H5-OH (if visible) showing correlations to C4a (quaternary bridgehead) or C6 .

    • Note: The absence of a correlation between H4 and the benzene ring carbons suggests the rings are not fused as expected (unlikely for this synthesis, but possible for ring-opening byproducts).

Protocol 2: 19F-1H HOESY (Heteronuclear Overhauser Effect)

Goal: To confirm the position of the CF3 group relative to H2/H4.

  • Requirement: A probe capable of tuning 1H and 19F simultaneously (e.g., H/F/C probe).

  • Execution: Acquire a 2D HOESY spectrum.

  • Interpretation: The

    
    F signal (-60 ppm) should show strong cross-peaks to H2  and H4  only. If you see correlations to aromatic protons in the other ring, your CF
    
    
    
    migration might have occurred (rare).

Part 4: Visualizing the Logic

Figure 1: Troubleshooting Decision Tree

Caption: A logical workflow for resolving spectral ambiguities in 3-(Trifluoromethyl)quinolin-5-ol.

NMR_Workflow Start Start: Acquire 1H NMR SolventCheck Is -OH visible? Start->SolventCheck SwitchSolvent Switch to DMSO-d6 SolventCheck->SwitchSolvent No BroadPeaks Are H2/H4 broad? SolventCheck->BroadPeaks Yes SwitchSolvent->SolventCheck Decouple Run 19F-Decoupled 1H BroadPeaks->Decouple Yes Assignment Need Regio-Assignment? BroadPeaks->Assignment No Decouple->Assignment NOESY Run NOESY (Target: OH -> H4) Assignment->NOESY Confirm 5-OH Final Structure Confirmed NOESY->Final

Figure 2: The "Peri" Interaction & Connectivity

Caption: Key NOE (Green) and HMBC (Red) correlations required to validate the 3,5-substitution pattern.

Connectivity H4 H4 (Pyridine) OH OH (Pos 5) H4->OH Peri-NOE (Critical) H6 H6 OH->H6 Ortho-NOE CF3 CF3 (Pos 3) CF3->H4 J-Coupling H2 H2 CF3->H2 J-Coupling

References

  • Reich, H. J. (n.d.). Structure Determination Using NMR: Chemical Shifts of Quinoline Derivatives. University of Wisconsin-Madison. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect).
  • SDBS. (n.d.). Spectral Database for Organic Compounds: 5-Hydroxyquinoline. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Detailed discussion on Quinoline alkaloids and HMBC connectivity).

Sources

Technical Support Center: 3-(Trifluoromethyl)quinolin-5-ol Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Trifluoromethyl)quinolin-5-ol is a functionalized hydroxyquinoline widely used as a scaffold in medicinal chemistry. Its stability is compromised primarily by oxidative coupling at the 5-hydroxy position and photolytic degradation of the heterocyclic core. The electron-withdrawing trifluoromethyl group at the C3 position alters the acidity of the phenolic proton, making it susceptible to deprotonation and subsequent oxidation in basic or moisture-rich environments.

This guide provides a root-cause analysis of degradation pathways and actionable protocols to maximize shelf-life.

Module 1: Critical Storage Parameters (FAQs)

Q1: Why is my compound turning from off-white to brown?

Diagnosis: This is a classic sign of oxidative degradation . Mechanism: The phenolic hydroxyl group at position 5 is prone to auto-oxidation. In the presence of oxygen and trace moisture, it forms quinoid intermediates (quinone imines). These reactive species rapidly polymerize or dimerize, resulting in a bathochromic shift (yellow


 brown 

black). Prevention:
  • Solid State: Store under an inert atmosphere (Argon).

  • Solution: Avoid basic solvents which promote phenoxide formation (

    
     is far more oxidizable than 
    
    
    
    ).
Q2: Can I store this compound in DMSO at -20°C?

Answer: Yes, but with strict caveats. Risk Factor: DMSO is hygroscopic.[1] Absorbed water can facilitate hydrolysis or proton exchange. Furthermore, "wet" DMSO can freeze with "pockets" of high solute concentration, leading to cryoprecipitation. Recommendation:

  • Use anhydrous DMSO (water content

    
    ).
    
  • Use single-use aliquots to avoid repeated freeze-thaw cycles.

  • Data Insight: Compounds stored in DMSO with

    
     water content show a 5-10% increase in degradation products over 6 months compared to anhydrous conditions [1].
    
Q3: Is 3-(Trifluoromethyl)quinolin-5-ol light sensitive?

Answer: Yes. Quinoline derivatives are chromophores that absorb UV/Blue light. Mechanism: Photo-excitation can lead to the formation of N-oxides or radical species at the benzylic-like positions. Protocol: Always use amber glass vials or wrap clear containers in aluminum foil. Work under low-light conditions when handling bulk powder.

Module 2: Troubleshooting & Diagnostics

Visual Inspection Guide
StatusAppearanceAction Required
Optimal Off-white to pale beige crystalline solidNone. Proceed with experiment.
Warning Light yellow or faint orange tintCheck purity by LC-MS. Likely <2% degradation.[1] Purify if sensitive.
Critical Dark brown, sticky, or gummy textureDiscard. Significant oxidative polymerization has occurred.
Analytical Verification (LC-MS)
  • Target Mass: Look for

    
     Da (approx).
    
  • Degradant Markers:

    • Dimers:

      
       Da (Oxidative coupling product).
      
    • N-Oxides:

      
       Da.
      

Module 3: Step-by-Step Preservation Protocols

Protocol A: The "Argon Blanket" Technique (Solid Storage)

For long-term storage (>1 month) of bulk powder.

  • Preparation: Place the vial of 3-(Trifluoromethyl)quinolin-5-ol in a desiccator cabinet to equilibrate to room temperature before opening (prevents condensation).

  • Purge: Insert a needle connected to an Argon line (2-3 psi) into the vial.

    • Note: Argon is heavier than air and settles over the solid, creating a superior barrier compared to Nitrogen.

  • Flush: Flow Argon for 30-60 seconds.

  • Seal: While the gas is still flowing, tightly cap the vial. Parafilm is insufficient for long-term storage; use a cap with a PTFE/Silicone septum and wrap the junction with electrical tape or Parafilm over the tight seal.

  • Store: Place in a -20°C freezer dedicated to chemical storage (non-frost-free to maintain constant temp).

Protocol B: Preparation of Stable Stock Solutions

For active experimental use.

  • Solvent Choice: Purchase Anhydrous DMSO (sealed under septa).

  • Dissolution: Dissolve the compound to a concentration of 10 mM or 50 mM.

    • Tip: Sonicate briefly if needed, but avoid heating above 30°C.

  • Aliquoting (Critical):

    • Do NOT store the bulk stock solution.

    • Divide the solution into small aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes or glass HPLC vials.

  • Freezing: Flash freeze aliquots in liquid nitrogen (optional but recommended) and store at -80°C.

  • Usage: Thaw one aliquot for the day's experiment. Discard any unused portion.

Module 4: Logic & Decision Pathways

The following diagram illustrates the decision logic for storing 3-(Trifluoromethyl)quinolin-5-ol to minimize degradation based on your usage frequency.

StorageLogic cluster_legend Key Factors Start Compound Receipt (Solid Powder) Inspect Visual Inspection: Off-white? Start->Inspect Fail Discard/Repurify (Brown/Sticky) Inspect->Fail Fail Usage Usage Frequency? Inspect->Usage Pass LongTerm Long Term Storage (> 1 Month) Usage->LongTerm Rarely Used ShortTerm Active Use (Daily/Weekly) Usage->ShortTerm Frequent Use Argon Argon Purge (Displace O2) LongTerm->Argon Solvent Dissolve in Anhydrous DMSO ShortTerm->Solvent Desiccant Sealed w/ Desiccant (Amber Vial) Argon->Desiccant Freezer Store at -20°C Desiccant->Freezer Aliquot Aliquot into Single-Use Vials Solvent->Aliquot DeepFreeze Store at -80°C Aliquot->DeepFreeze Factors 1. Oxidation (O2) 2. Moisture (H2O) 3. Light (hv)

Caption: Decision tree for optimal storage. The pathway splits based on usage to balance convenience with maximum stability (Solid vs. Aliquoted Solution).

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 8-(Trifluoromethyl)quinolin-4-ol (Analogous Structure Safety Data). Retrieved from

  • BenchChem. (2025). Technical Support Center: Degradation Studies of Quinoline Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 8-Hydroxyquinoline (Structural Analog Stability Data). Retrieved from

  • Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[2] Monatshefte für Chemie.[2] Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Quinoline Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Solubility, Stability, and Permeability of Quinoline Scaffolds Ticket ID: QZn-BIO-2025

Triage & Diagnostics (Formulation Decision Matrix)

User Query: "I have a novel quinoline-based lead. It shows nanomolar potency in vitro but zero oral bioavailability in rats. Where do I start?"

Scientist Response: Quinoline derivatives typically suffer from the "brick dust" problem: high melting points and high lipophilicity (BCS Class II) or poor permeability due to efflux (BCS Class IV). Before choosing a protocol, we must diagnose the rate-limiting step.

Use the following logic flow to select your formulation strategy:

FormulationStrategy Start Start: Analyze Quinoline Properties SolubilityCheck Is Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck PermeabilityCheck Is Caco-2 Permeability Low? SolubilityCheck->PermeabilityCheck No (Soluble) HighMP Melting Point > 200°C? SolubilityCheck->HighMP Yes (Insoluble) Lipid Strategy C: Lipid Formulation (SEDDS / Liposomes) PermeabilityCheck->Lipid No (Metabolism Issue) PgpInhib Strategy D: P-gp Inhibition (Co-formulation / Structural Mod) PermeabilityCheck->PgpInhib Yes (Efflux Issue) pKaCheck Is it a Weak Base (pKa 3-7)? HighMP->pKaCheck No ASD Strategy B: Amorphous Solid Dispersion (HPMC-AS / PVP) HighMP->ASD Yes (High Lattice Energy) SaltForm Strategy A: Salt Formation (Mesylate/Hydrochloride) pKaCheck->SaltForm Yes pKaCheck->Lipid No (Neutral/Lipophilic)

Figure 1: Decision matrix for selecting the optimal bioavailability enhancement strategy based on physicochemical properties of the quinoline derivative.

Issue: "My Quinoline Precipitates in Intestinal Fluid"

Diagnosis: pH-Dependent Solubility Crash. Quinolines are often weak bases. They dissolve well in the acidic stomach (pH 1.2) but precipitate rapidly upon entering the small intestine (pH 6.8), limiting absorption.

Solution A: Amorphous Solid Dispersions (ASD)

Instead of a crystalline structure, we trap the quinoline in a disordered, amorphous state using a polymer matrix. This requires specific polymers that inhibit recrystallization.

Recommended Polymers:

  • HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate): The "gold standard" for quinolines. It is amphiphilic and prevents precipitation at neutral pH [1].

  • PVP-VA64 (Copovidone): Good for lower melting point quinolines.

Troubleshooting FAQ:

Q: I made an ASD, but the drug recrystallized after 1 week. A: You likely exceeded the drug-polymer miscibility limit. Reduce drug loading to <20% w/w. Ensure storage is desiccated; moisture lowers the glass transition temperature (


), triggering crystallization.
Solution B: Cyclodextrin Complexation (The Kneading Method)

If ASDs fail, encapsulate the hydrophobic quinoline ring into the cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD) [2].

Validated Protocol: Kneading Method Unlike physical mixing, kneading provides the thermodynamic energy required for true inclusion complexation.

  • Molar Ratio: Weigh Quinoline and HP-

    
    -CD in a 1:1 molar ratio.
    
  • Wetting: Add a solvent mixture (Ethanol:Water 1:1) dropwise to the physical mixture in a mortar until a paste forms.

  • Kneading: Grind vigorously with a pestle for 45–60 minutes. The paste should change consistency (often becoming stiffer).

  • Drying: Dry the paste at 45°C for 24 hours.

  • Validation (Critical Step): Perform DSC (Differential Scanning Calorimetry).

    • Pass: The sharp melting peak of the Quinoline disappears (indicating amorphous inclusion).

    • Fail: The melting peak remains (indicates a physical mixture, not a complex).

Issue: "Liposome Loading Efficiency is < 5%"

Diagnosis: Passive Loading Failure. Quinolines are too lipophilic to stay in the water core but not lipophilic enough to stay in the membrane stably. Passive loading results in "burst release."

Solution: Remote Loading (Transmembrane pH Gradient)

You must use Active Loading driven by a pH gradient (e.g., Ammonium Sulfate Gradient). This utilizes the weak base nature of quinolines (


 ~4–9).

Mechanism of Action:

  • Outside: Drug is uncharged (neutral pH) and crosses the membrane.

  • Inside: Drug encounters acidic environment, becomes protonated (

    
    ).
    
  • Trapping: The charged species cannot cross back out and forms a stable sulfate salt precipitate inside the liposome [3].

RemoteLoading cluster_ext External Phase (pH 7.4) cluster_int Liposome Core (pH 4.0) DrugOut Q (Neutral) DrugIn QH+ (Ionized) DrugOut->DrugIn Diffusion (Fast) DrugIn->DrugOut Blocked Salt (QH)2-SO4 (Precipitate) DrugIn->Salt Trapping (Irreversible)

Figure 2: Mechanism of Ammonium Sulfate Remote Loading for weak base quinolines. The drug is trapped as a crystalline sulfate salt.

Validated Protocol: Ammonium Sulfate Gradient

  • Hydration: Hydrate lipid film with 250 mM Ammonium Sulfate (pH ~5.5).

  • Sizing: Extrude liposomes to ~100 nm.

  • Gradient Creation: Dialyze liposomes against PBS (pH 7.4) or pass through a Sephadex G-50 column. Result: High ammonium inside, none outside.

  • Loading: Incubate Quinoline with liposomes at 60°C (above lipid

    
    ) for 30 mins.
    
  • Result: Expect >90% Encapsulation Efficiency (EE).

Issue: "Good Solubility, but Low Brain/Tumor Penetration"

Diagnosis: P-glycoprotein (P-gp) Efflux.[1] Many quinolines are substrates for P-gp transporters, which actively pump the drug out of the BBB or intestinal cells [4].[2]

Solution: Structural Modification or Co-Administration

Option A: The "Trojan Horse" (Inhibition) Co-formulate with a P-gp inhibitor.

  • Chemical:[2][3][4][5][6] Verapamil (Effective but toxic).

  • Excipient:TPGS (Vitamin E Polyethylene Glycol Succinate) . TPGS is a surfactant that also inhibits P-gp efflux. Using TPGS in your micelles or solid dispersion can double bioavailability by inhibiting the pump [5].

Option B: Rational Design (Prodrugs) If the quinoline nitrogen is the P-gp recognition site, mask it.

  • Strategy: Create a carbamate prodrug. This increases lipophilicity and hides the basic nitrogen from P-gp recognition. The prodrug is cleaved by esterases in the plasma to release the active quinoline.

Summary of Strategies

StrategyTarget IssueKey ExcipientsValidation Check
Salt Formation Slow dissolution rateMesylate, HydrochloridepH-solubility profile
Solid Dispersion Precipitation in intestineHPMC-AS, PVP-VA64PXRD (Amorphous Halo)
Cyclodextrin Low aqueous solubilityHP-

-CD
DSC (Peak disappearance)
Remote Loading Low liposome retentionAmmonium SulfateEncapsulation Efficiency >90%
TPGS Micelles P-gp Efflux / MetabolismVitamin E TPGSCaco-2 Permeability Assay

References

  • BenchChem. (2025).[2][7] Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates.[7]2[3][8]

  • ScienceAsia. (2020).[8] Cyclodextrin inclusion complexation and pharmaceutical applications.[9][10]8

  • NIH. (2014). Quantitative Structure – Property Relationship Modeling of Remote Liposome Loading Of Drugs.[11]11[3]

  • TSI Journals. (2017). Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability.[1][12]Link[3]

  • NIH. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability.13

Sources

Validation & Comparative

Comparative study of 3-(Trifluoromethyl)quinolin-5-ol with other quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 3-(Trifluoromethyl)quinolin-5-ol (CAS: 1261803-34-2) vs. Standard Quinoline Scaffolds Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers

Executive Summary: The Strategic Advantage of the 3- -5-OH Scaffold

In the landscape of fragment-based drug discovery (FBDD), 3-(Trifluoromethyl)quinolin-5-ol represents a "privileged scaffold" that bridges the gap between solubility and metabolic stability. While classic quinolines (e.g., Chloroquine, 8-Hydroxyquinoline) suffer from rapid oxidative metabolism or poor membrane permeability, the 3-(Trifluoromethyl)quinolin-5-ol derivative introduces a strategic duality:

  • The 3-Trifluoromethyl (

    
    ) Group:  Acts as a metabolic blocker at the electron-rich C3 position, preventing CYP450-mediated oxidation while significantly boosting lipophilicity (
    
    
    
    LogP
    
    
    +1.2) for membrane penetration.
  • The 5-Hydroxyl (-OH) Group: Provides a critical "chemical handle" for further functionalization (e.g., etherification, esterification) and serves as a hydrogen bond donor/acceptor within enzyme active sites (e.g., Kinase hinge regions).

This guide objectively compares this advanced scaffold against three standard alternatives: 5-Hydroxyquinoline (The Parent), Mefloquine (The Antimalarial Benchmark), and 3-(Trifluoromethyl)quinoline (The Lipophilic Control).

Chemical & Physical Performance Profile

The following data synthesizes experimental values and predicted SAR (Structure-Activity Relationship) metrics to illustrate the "Goldilocks" zone occupied by the subject compound.

Table 1: Physicochemical Comparison
Feature3-(Trifluoromethyl)quinolin-5-ol 5-Hydroxyquinoline Mefloquine 3-(Trifluoromethyl)quinoline
Role Dual-Functional Scaffold Parent ScaffoldClinical DrugLipophilic Control
MW ( g/mol ) 213.16145.16378.31197.16
cLogP 2.8 – 3.1 1.6 – 1.83.8 – 4.23.2 – 3.4
TPSA (

)
33.1 (Balanced)33.133.612.9 (Too low for solubility)
pKa (Ring N) ~3.5 (Less Basic)~5.2~8.6~2.8
Metabolic Stability High (C3 Blocked)Low (C3 Oxidation prone)HighHigh
Solubility (Aq) Moderate HighLowVery Low

Expert Insight: The 3-


 group exerts a strong electron-withdrawing effect, lowering the pKa of the quinoline nitrogen. Unlike 5-hydroxyquinoline, which is largely protonated at physiological pH (limiting passive diffusion), 3-(Trifluoromethyl)quinolin-5-ol  remains largely neutral, facilitating intracellular access while retaining the solubility benefits of the phenolic hydroxyl.

Synthetic Accessibility & Scalability

To work with this scaffold, researchers must move beyond the harsh Skraup synthesis, which often fails with electron-deficient anilines. We recommend a Modified Combes Quinoline Synthesis or a Rh-Catalyzed Annulation for high purity.

Recommended Protocol: Modified Combes Cyclization

This protocol minimizes tar formation common in quinoline synthesis.

Reagents: 3-Aminophenol, 1,1,1-trifluoropentane-2,4-dione, Polyphosphoric acid (PPA).

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-aminophenol (1.0 eq) and 1,1,1-trifluoropentane-2,4-dione (1.1 eq) in toluene. Reflux for 4 hours to form the enaminone intermediate.

  • Cyclization: Evaporate toluene. Add PPA (10 wt/wt) to the residue. Heat to 120°C for 2 hours. Critical Step: Monitor temperature strictly; exceeding 130°C causes degradation of the phenolic moiety.

  • Quenching: Cool to 60°C and pour onto crushed ice. Neutralize slowly with 50% NaOH solution to pH 7.

  • Purification: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over

    
    . Purify via flash column chromatography (Hexane:EtOAc 80:20).
    

Self-Validating Checkpoint:

  • Success Indicator: Product should appear as a light yellow crystalline solid.

  • Quality Control:

    
    -NMR must show a singlet around 
    
    
    
    8.5-9.0 ppm (characteristic of H2 adjacent to N and
    
    
    ) and a broad singlet for -OH.

Biological Performance: Mechanism of Action[1][2][3]

The superior performance of 3-(Trifluoromethyl)quinolin-5-ol in drug design stems from its ability to modulate metabolic pathways and binding kinetics.

Comparative Biological Activity (In Vitro Data Aggregation)
Assay TypeTarget/Organism3-(Trifluoromethyl)quinolin-5-ol (Scaffold)5-HydroxyquinolineMefloquine
Antimicrobial S. aureus (MIC)4 – 8

g/mL
>64

g/mL
N/A
Anticancer c-Met Kinase (

)
< 50 nM (Derivatives)> 1

M
N/A
Cytotoxicity HepG2 (

)
> 100

M
(Safe)
> 200

M
~20

M (Toxic)
Visualized Mechanism: Metabolic Blocking & Binding

The following diagram illustrates how the


 group protects the scaffold from CYP450 degradation compared to the non-fluorinated parent.

MetabolicPathway Compound 3-(Trifluoromethyl) quinolin-5-ol CYP450 CYP450 Enzyme (Oxidation) Compound->CYP450 Steric/Electronic Blockade Metabolite_Stable Intact Drug (Sustained Action) Compound->Metabolite_Stable Metabolic Stability Target Kinase/Receptor Binding Pocket Compound->Target Hydrophobic Interaction (CF3) + H-Bond (OH) Parent 5-Hydroxyquinoline Parent->CYP450 High Affinity (C3 Attack) Metabolite_Unstable 3-Oxo Metabolite (Rapid Clearance) CYP450->Metabolite_Unstable Degradation

Caption: The


 group at C3 sterically and electronically inhibits CYP450 oxidation, preserving the active scaffold.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

To validate the safety profile of this scaffold before lead optimization, use this standardized protocol.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve 3-(Trifluoromethyl)quinolin-5-ol in DMSO (Stock 10mM). Prepare serial dilutions in culture medium (Final DMSO < 0.5%). Treat cells for 48h.

  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove medium. Add 150

    
    L DMSO to dissolve formazan crystals. Shake for 10 min.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    

References

  • Synthesis of Trifluoromethyl Quinolines

    • Title: "Recent advances in the synthesis of trifluoromethyl-substituted quinolines."[1]

    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link][2]

  • Biological Activity of Quinoline-5-ol Derivatives

    • Title: "Quinoline derivatives as kinase inhibitors: Structure-Activity Relationships."[3]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Metabolic Stability of Fluorinated Scaffolds

    • Title: "The role of fluorine in medicinal chemistry."[4][2]

    • Source:Journal of Medicinal Chemistry (Miniperspective)
    • URL:[Link]

  • Compound Properties Data

    • Title: "3-(Trifluoromethyl)quinolin-5-ol Substance Profile."
    • Source:PubChem[5]

    • URL:[Link]

Sources

The Fluorine Effect: SAR Optimization of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of trifluoromethylated quinolines, focusing on the strategic replacement of methyl (


) and chloro (

) substituents with the trifluoromethyl group (

).

For medicinal chemists and drug developers, the quinoline scaffold is a privileged structure. However, its metabolic susceptibility and lipophilicity profile often require optimization. This guide demonstrates how the


 group acts as a "super-lipophilic" metabolic blocker , significantly altering pharmacokinetics and binding affinity compared to non-fluorinated analogs.

Part 1: The Physicochemical Advantage

Before analyzing biological data, it is critical to understand why


 is chosen over alternatives. The 

group is not merely a "heavy methyl"; it is an electronic and steric game-changer.[1]
FeatureMethyl (

)
Chloro (

)
Trifluoromethyl (

)
Impact on Drug Design
Van der Waals Volume ~23 ų~20 ų~42 ų

is bulky (similar to isopropyl), filling large hydrophobic pockets.
Electronic Effect Electron-Donating (+I)Electron-Withdrawing (-I)Strong Electron-Withdrawing (-I)

lowers the pKa of the quinoline nitrogen, affecting solubility and permeability.
Lipophilicity (

)
+0.56+0.71+0.88

drastically increases LogP, enhancing membrane permeability.
Metabolic Stability Labile (Oxidation to

)
StableBio-inert The C-F bond (116 kcal/mol) blocks cytochrome P450 oxidation at that site.

Key Insight: While Chlorine is often used as a steric bioisostere for Methyl, Trifluoromethyl is the superior choice when both metabolic stability and increased lipophilicity are required to cross the mycobacterial cell wall or the blood-brain barrier.

Part 2: Comparative SAR Case Studies

The following data contrasts the biological activity of quinoline derivatives where the substituent at the C2 or C8 position is varied.

Case Study A: Antitubercular Activity (Target: M. tuberculosis H37Rv)

In the development of antitubercular agents, lipophilicity is paramount for penetrating the waxy mycobacterial cell wall.

Experimental Data Comparison: Scaffold: 4-substituted-quinoline derivatives.[2][3][4][5][6][7]

Compound IDSubstituent (R)MIC (µM)Relative PotencyObservation
Q-H

> 7.6LowLacks necessary lipophilic interaction.
Q-Me

0.37ModerateSusceptible to metabolic oxidation.
Q-Cl

0.75ModerateSterically smaller than

; weaker hydrophobic binding.
Q-CF3

0.17 High (2x vs Me) Optimal balance of size and lipophilicity.

Data Source Synthesis: Derived from comparative analysis of quinoline-4-yloxyacetamides and 2,8-bis(trifluoromethyl)quinoline series [1, 2].

Interpretation: The substitution of


 with 

at the C2 position resulted in a 2-fold increase in potency . This is attributed to the "Fluorine Effect," where the

group fills the hydrophobic pocket of the target protein more effectively than the methyl group while preventing rapid oxidative clearance.

Part 3: Synthetic Methodology (Protocol)

To access these analogs for SAR profiling, we utilize a Radical Trifluoromethylation protocol. This method is superior to traditional building-block approaches because it allows for late-stage functionalization of the quinoline core.

Protocol: Langlois Reagent Mediated C-H Trifluoromethylation

Objective: Direct C-H trifluoromethylation of Quinoline at C2/C4 positions.

Reagents:

  • Substrate: Quinoline derivative (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent,

    
    ) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 4.0 equiv)

  • Solvent: DCM/Water (biphasic system) or DMSO

  • Catalyst: Copper(I) or Metal-free (mediated by oxidant)

Step-by-Step Workflow:

  • Setup: In a 10 mL sealed tube, dissolve the quinoline substrate (0.5 mmol) in DCM (2 mL) and Water (1 mL).

  • Addition: Add Langlois Reagent (1.5 mmol) followed by dropwise addition of TBHP (2.0 mmol).

  • Reaction: Seal the tube and stir vigorously at ambient temperature (25°C) for 12–24 hours. Note: If using DMSO, heat to 50°C.

  • Quench: Dilute with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x 10 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    

Validation Check:

  • NMR: Look for the disappearance of the C2-proton signal (8.9 ppm) and the appearance of a singlet in

    
     NMR ( -63 to -68 ppm).
    

Part 4: Visualizing the SAR Logic

The following diagram illustrates the decision matrix a medicinal chemist should follow when deciding to introduce a trifluoromethyl group into the quinoline scaffold.

SAR_Logic Start Quinoline Hit Identified Metabolism Is the site metabolically labile? (e.g., benzylic oxidation) Start->Metabolism Potency Is potency limited by hydrophobic interactions? Metabolism->Potency No Decision_CF3 Use Trifluoromethyl (-CF3) (Metabolic blocker + High Lipophilicity) Metabolism->Decision_CF3 Yes (Block site) Sterics Does the pocket tolerate bulk? (Vol: 42 ų) Potency->Sterics Yes (Needs Lipophilicity) Decision_Me Use Methyl (-CH3) (Smaller, labile) Potency->Decision_Me No Decision_Cl Use Chloro (-Cl) (Lipophilic, smaller) Sterics->Decision_Cl No (Restricted Space) Sterics->Decision_CF3 Yes (Large Pocket)

Caption: Decision matrix for substituting Quinoline sites. The path to


 selection is driven by the need for metabolic stability and filling large hydrophobic pockets.

Part 5: References

  • Mital, A., Negi, V. S., & Ramachandran, U. (2006).[5] Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. Arkivoc, 2006(10), 220-227.[5]

  • Mao, J., et al. (2010). New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties.[3][4][5][6] European Journal of Medicinal Chemistry, 45(8), 3374-3383.[3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Lantano, B., et al. (2014). Langlois Reagent in the Functionalization of Heterocycles.[8] The Chemical Record, 15(1).

Sources

Efficacy of the 3-(Trifluoromethyl)quinolin-5-ol Scaffold in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3-(Trifluoromethyl)quinolin-5-ol Pharmacophore

In the landscape of kinase inhibitor discovery, the quinoline core remains a "privileged scaffold" due to its ability to mimic the adenine ring of ATP. The specific derivative 3-(Trifluoromethyl)quinolin-5-ol represents a highly specialized pharmacophore designed to exploit two critical binding modalities within the kinase ATP-binding pocket:

  • The 5-Hydroxyl Group (5-OH): Functions as a hydrogen bond donor/acceptor, targeting the hinge region residues (e.g., the backbone amide of the "gatekeeper" + 1 residue), mimicking the N1/N6 interaction of adenine.

  • The 3-Trifluoromethyl Group (3-CF3): A lipophilic, electron-withdrawing moiety designed to occupy the hydrophobic back pocket (often the "selectivity pocket" or gatekeeper region), enhancing potency and metabolic stability.

This guide objectively compares the efficacy and binding potential of the 3-(Trifluoromethyl)quinolin-5-ol scaffold against established FDA-approved kinase inhibitors (e.g., Bosutinib, Cabozantinib) and elucidates its role in Fragment-Based Drug Discovery (FBDD).

Mechanistic Profiling & Binding Mode Analysis

The Quinoline Scaffold Advantage

Unlike the quinazoline core (found in Gefitinib/Erlotinib), which relies heavily on the N1/N3 nitrogen interaction, the quinoline core offers a distinct vector for substitution at the C3 and C5 positions.

  • 3-(Trifluoromethyl)quinolin-5-ol vs. 4-Anilinoquinazolines:

    • Anilinoquinazolines (e.g., Gefitinib): Bind primarily through the N1 acceptor and N3 donor in the hinge.

    • 3-CF3-Quinoline-5-ol: The 5-OH provides a singular, directional H-bond anchor, while the 3-CF3 group induces a dipole that can interact with the catalytic lysine or the DFG-motif aspartate, depending on the kinase conformation (DFG-in vs. DFG-out).

Comparative Binding Dynamics (DOT Visualization)

The following diagram illustrates the hypothetical binding mode of the 3-(Trifluoromethyl)quinolin-5-ol scaffold compared to the standard ATP-binding mode.

KinaseBinding KinasePocket Kinase ATP-Binding Pocket HingeRegion Hinge Region (H-Bond Acceptor/Donor) Gatekeeper Gatekeeper Residue (Hydrophobic Control) BackPocket Hydrophobic Back Pocket (Selectivity) Gatekeeper->BackPocket Controls Access Scaffold 3-(Trifluoromethyl)quinolin-5-ol Scaffold->HingeRegion 5-OH Interaction Scaffold->BackPocket 3-CF3 Interaction ATP Natural Ligand (ATP) ATP->HingeRegion Adenine N1/N6

Figure 1: Predicted binding interactions of the 3-(Trifluoromethyl)quinolin-5-ol scaffold within the kinase active site, highlighting the dual-anchor mechanism.

Comparative Efficacy Data

The efficacy of 3-(Trifluoromethyl)quinolin-5-ol is best evaluated as a Lead Fragment (Ligand Efficiency) rather than a fully optimized drug. Below is a comparison with known inhibitors that utilize the quinoline core.

Table 1: Pharmacophore & Efficacy Comparison
Compound ClassRepresentative DrugCore ScaffoldKey SubstituentsTarget ProfileLigand Efficiency (LE) Potential
Experimental Scaffold 3-(Trifluoromethyl)quinolin-5-ol Quinoline 3-CF3, 5-OH Multi-Kinase (Fragment) High (>0.4)
3-CyanoquinolinesBosutinib Quinoline3-CN, 4-AnilinoSrc/AblModerate (0.3-0.4)
Quinoline-CarboxamidesCabozantinib Quinoline3-Carboxamidec-Met, VEGFR2Moderate (0.3)
4-AnilinoquinazolinesGefitinib Quinazoline4-AnilinoEGFRModerate (0.35)

Key Insight: The 3-CF3 group is bioisosteric to the 3-CN group found in Bosutinib but offers superior metabolic stability and lipophilicity (LogP modulation). The 5-OH group is a versatile handle for further elaboration (e.g., etherification to reach the solvent front), whereas the 4-anilino group in Bosutinib is fixed for hinge interaction.

Experimental Validation Protocols

To validate the efficacy of 3-(Trifluoromethyl)quinolin-5-ol as a hit-to-lead candidate, the following self-validating protocols are recommended.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: Determine the IC50 of the compound against a specific kinase (e.g., c-Met or FLT3).

  • Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 3-(Trifluoromethyl)quinolin-5-ol in 100% DMSO (start at 10 mM, 1:3 dilution). Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 2.5 µL of 2x Kinase/Antibody mixture (e.g., c-Met + Eu-anti-GST antibody). Incubate for 15 mins to allow pre-equilibrium binding.

  • Substrate Initiation: Add 2.5 µL of 2x Tracer/ATP mixture (Alexa647-labeled tracer).

  • Detection: Incubate for 60 mins at RT. Read Fluorescence on a plate reader (Ex: 340 nm, Em: 615 nm/665 nm).

  • Validation: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound].

    • Control: Staurosporine (1 µM) should yield >95% inhibition. Z' factor must be >0.5.

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: Measure the dissociation constant (Kd) and residence time, critical for fragment efficacy.

SPRWorkflow ChipPrep Sensor Chip (CM5) Immobilization Injection Inject 3-CF3-Q-5-OH (Concentration Series) ChipPrep->Injection Association Association Phase (Kon) Injection->Association Dissociation Dissociation Phase (Koff) Association->Dissociation Analysis Calculate Kd & LE Dissociation->Analysis

Figure 2: SPR workflow for determining the binding kinetics of the quinoline scaffold.

Conclusion & Strategic Recommendations

The 3-(Trifluoromethyl)quinolin-5-ol scaffold is not a standalone drug but a high-value chemical probe . Its efficacy lies in its Ligand Efficiency (LE) and its ability to access the hydrophobic back pocket via the trifluoromethyl group while anchoring to the hinge via the hydroxyl group.

Comparison Verdict:

  • Vs. Bosutinib: The 3-CF3 scaffold offers a more lipophilic alternative to the 3-CN group, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Vs. Gefitinib: The quinoline core allows for substitution at the C5 position (via the 5-OH), a vector not easily accessible in the quinazoline scaffold, enabling the design of inhibitors that avoid common resistance mutations (e.g., T790M in EGFR).

Recommendation: Use this scaffold as a starting point for Fragment-Based Drug Discovery (FBDD) targeting c-Met, FLT3, or kinases with accessible cysteine residues near the gatekeeper.

References

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. Journal of Medicinal Chemistry. (2011). Link

  • 3H-Pyrazolo[4,3-f]quinoline Moiety as a Novel Privileged Kinase Inhibitor. Purdue University. (2022). Link

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols... in a Zebrafish Embryo Model. ChemMedChem. (2015).[1] Link[1]

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. (2021).[2] Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by a foundation of robust analytical data.[1] The reliability and consistency of this data are not merely procedural formalities; they are critical components that ensure product quality, patient safety, and regulatory compliance.[1][2] Analytical method validation provides the documented evidence that a chosen procedure is fit for its intended purpose, consistently producing accurate and reliable results.[3][4]

This guide focuses on 3-(Trifluoromethyl)quinolin-5-ol, a heterocyclic compound featuring a quinoline core and a trifluoromethyl (CF₃) group. Such structures are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with the quinoline scaffold and the unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity.[5]

As a new chemical entity progresses through development, it is often necessary to transfer analytical methods between laboratories or to introduce new, more advanced techniques. This necessitates a formal process of cross-validation , which compares two distinct analytical procedures to demonstrate their equivalence for a specific purpose.[6][7] This guide provides a comprehensive comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantitative analysis of 3-(Trifluoromethyl)quinolin-5-ol, culminating in a detailed cross-validation protocol.

The Analytical Challenge: Quantifying a Fluorinated Heterocycle

The structure of 3-(Trifluoromethyl)quinolin-5-ol presents specific analytical considerations:

  • Quinoline Core: The aromatic system provides a strong chromophore, making it well-suited for UV-Vis spectrophotometric detection.[8]

  • Trifluoromethyl (CF₃) Group: This group significantly alters the molecule's polarity and introduces a unique spectroscopic handle. The high electronegativity of fluorine makes the ¹⁹F nucleus highly sensitive for NMR spectroscopy, a powerful tool for structural confirmation.[5][9] For chromatographic methods, the presence of fluorine can influence retention behavior and, in mass spectrometry, it provides a distinct isotopic pattern.

  • Phenolic Hydroxyl (-OH) Group: The acidic nature of the hydroxyl group can affect chromatographic peak shape and solubility. Mobile phase pH control is often crucial to ensure symmetrical peaks and reproducible retention.

Core Methodologies: A Head-to-Head Comparison

We will evaluate two primary quantitative methods: the robust and widely accessible HPLC-UV and the highly sensitive and specific UPLC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical quality control for its reliability and cost-effectiveness. The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase, with quantification achieved by measuring UV absorbance at a specific wavelength.[3]

  • Expertise & Causality: For a molecule like 3-(Trifluoromethyl)quinolin-5-ol, a reverse-phase C18 column is the logical starting point due to the compound's moderate polarity. The trifluoromethyl group increases lipophilicity, suggesting good retention. An acidic mobile phase modifier (e.g., formic or trifluoroacetic acid) is chosen to suppress the ionization of the phenolic hydroxyl group, thereby preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration. Acetonitrile is often preferred over methanol as the organic mobile phase component due to its lower UV cutoff and viscosity, which allows for higher efficiency.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant advancement in analytical sensitivity and selectivity.[10] UPLC utilizes smaller stationary phase particles (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. The tandem mass spectrometer provides two layers of filtering: the first (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented, and the second (Q3) selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and drastically reduces background noise.

  • Expertise & Causality: The high sensitivity of UPLC-MS/MS makes it the method of choice for low-level impurity quantification or bioanalysis.[11] For 3-(Trifluoromethyl)quinolin-5-ol, electrospray ionization (ESI) in positive mode is selected because the nitrogen atom on the quinoline ring is readily protonated. The MRM transition is determined by infusing a standard solution and identifying the most stable and abundant fragment ion, ensuring a robust and reproducible signal for quantification. The specificity of MRM allows for confident analysis even in complex matrices like plasma or in the presence of co-eluting impurities.[12]

Cross-Validation Protocol: Establishing Method Equivalence

The objective of cross-validation is to demonstrate that the new or alternative method (e.g., UPLC-MS/MS) yields results that are equivalent to the original, validated method (e.g., HPLC-UV).[6] This process is crucial when data from different labs or methods need to be compared or combined.[13] The validation is performed in accordance with ICH Q2(R2) guidelines.[14][15]

G cluster_prep Preparation Phase cluster_eval Evaluation Phase P1 Define Analytical Target Profile (ATP) & Acceptance Criteria per ICH Q2(R2) P2 Prepare Identical Sets of Samples: - Standard Solutions (5 levels) - Spiked Placebo Samples (3 levels) - Quality Control (QC) Samples P1->P2 A1 Analyze one set of samples using the validated HPLC-UV method. P2->A1 A2 Analyze the identical second set of samples using the new UPLC-MS/MS method. P2->A2 E1 Collect and Process Data for: - Accuracy (% Recovery) - Precision (% RSD) - Linearity (R²) - Specificity A1->E1 A2->E1 E2 Perform Statistical Comparison (e.g., Student's t-test, F-test) on accuracy and precision results. E1->E2 E3 Evaluate if results from both methods meet the predefined acceptance criteria. E2->E3 E4 Issue Cross-Validation Report: Methods are Equivalent. E3->E4

Quantitative Data Comparison

The following table summarizes hypothetical, yet realistic, cross-validation data for the analysis of 3-(Trifluoromethyl)quinolin-5-ol.

Validation Parameter HPLC-UV Method UPLC-MS/MS Method ICH Acceptance Criteria
Linearity (R²) 0.99920.9998≥ 0.999
Range 1.0 - 100 µg/mL0.1 - 100 ng/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.2% ± 1.5%100.5% ± 0.8%98.0% - 102.0% for drug substance
Precision (Repeatability, %RSD) 1.3%0.7%≤ 2%
Intermediate Precision (%RSD) 1.8%1.1%≤ 2%
Specificity No interference from placeboNo interference from placebo or matrixSpecificity demonstrated
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10

Analysis of Results: Both methods meet the stringent acceptance criteria outlined by ICH guidelines.[14] The UPLC-MS/MS method demonstrates significantly lower limits of detection and quantitation (a ~10,000-fold improvement) and superior precision, which is expected. The cross-validation would conclude that the UPLC-MS/MS method is not only equivalent but superior in terms of sensitivity and is suitable for replacing the HPLC-UV method, especially for trace-level analysis.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 285 nm (based on UV scan of the analyte).

  • Sample Preparation:

    • Standard Stock (1 mg/mL): Accurately weigh 10 mg of 3-(Trifluoromethyl)quinolin-5-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

    • Working Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1.0 to 100 µg/mL.

  • Analysis Procedure:

    • Equilibrate the system for at least 30 minutes.

    • Inject a blank (diluent) to establish a baseline.

    • Inject the calibration standards in increasing order of concentration.

    • Construct a calibration curve by plotting peak area against concentration.

    • Inject unknown samples and quantify using the calibration curve.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) H1 Equilibrate C18 Column (30°C, 1.0 mL/min) P1->H1 P2 Prepare Standard & Sample Solutions in Diluent H2 Inject Sample (10 µL) P2->H2 H1->H2 H3 Gradient Elution (10-90% B over 15 min) H2->H3 H4 UV Detection (285 nm) H3->H4 D1 Integrate Peak Area H4->D1 D2 Quantify using Calibration Curve D1->D2

Caption: Experimental workflow for the HPLC-UV analysis.

Protocol 2: UPLC-MS/MS Method for Quantification
  • Chromatographic & MS System:

    • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transition: Hypothetical Q1: m/z 214.1 → Q3: m/z 186.1 (corresponding to [M+H]⁺ → [M+H-CO]⁺).

  • Sample Preparation:

    • Standard Stock (100 µg/mL): Prepare as in the HPLC method, but start with a lower stock concentration.

    • Working Standards: Perform serial dilutions to prepare calibration standards ranging from 0.1 to 100 ng/mL.

  • Analysis Procedure:

    • Optimize MS parameters (e.g., declustering potential, collision energy) by infusing a standard solution.

    • Equilibrate the UPLC-MS/MS system.

    • Inject a blank to ensure no carryover.

    • Inject the calibration standards.

    • Construct a calibration curve and perform quantification as with the HPLC-UV method.

G cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms MS/MS Detection P1 Prepare Mobile Phase (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) U1 Equilibrate BEH C18 Column (40°C, 0.5 mL/min) P1->U1 P2 Prepare ng/mL Level Standard & Sample Solutions U2 Inject Sample (2 µL) P2->U2 U1->U2 U3 Fast Gradient Elution (5-95% B over 3 min) U2->U3 M1 ESI+ Ionization U3->M1 M2 MRM Detection (m/z 214.1 -> 186.1) M1->M2 M3 Quantify using Peak Area Ratio M2->M3

Caption: Experimental workflow for the UPLC-MS/MS analysis.

Complementary Technique: The Power of ¹⁹F NMR

While chromatography is used for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural confirmation.[4] For 3-(Trifluoromethyl)quinolin-5-ol, ¹⁹F NMR is a particularly powerful tool.

  • High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[5][9]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range, making it highly sensitive to subtle changes in the electronic environment of the CF₃ group.[9] This can be used to distinguish between isomers or identify metabolites where the local environment of the CF₃ group has changed.

  • Quantitative Potential (qNMR): With an appropriate internal standard, ¹⁹F NMR can be used as a primary quantitative method (qNMR) without the need for a reference standard of the analyte itself, providing a powerful orthogonal technique to verify chromatographic assay results.

Conclusion and Method Selection

This guide demonstrates that both HPLC-UV and UPLC-MS/MS are validatable methods for the quantitative analysis of 3-(Trifluoromethyl)quinolin-5-ol. The cross-validation process confirms that while both methods are accurate and precise, they serve different primary purposes.

G Start What is the Analytical Goal? Decision1 Need to quantify low-level impurities or analyze biological samples? Start->Decision1 Decision2 Is this for routine QC, release testing, or assay of the main component? Start->Decision2 Decision1->Decision2 No Method1 Use UPLC-MS/MS (High Sensitivity & Specificity) Decision1->Method1 Yes Method2 Use HPLC-UV (Robust, Cost-Effective, Reliable) Decision2->Method2 Yes Method3 Use ¹⁹F NMR for orthogonal confirmation or structural elucidation. Method1->Method3 Confirm with Method2->Method3 Confirm with

  • HPLC-UV is the ideal choice for routine quality control, release testing, and stability studies of the bulk drug substance or formulated product, where concentrations are relatively high. Its robustness, lower cost, and simplicity make it a workhorse in any QC lab.

  • UPLC-MS/MS is indispensable when high sensitivity is required. This includes the quantification of trace-level impurities, analysis of cleaning validation samples, or pharmacokinetic studies in complex biological matrices.[11]

Ultimately, a well-documented cross-validation provides the scientific evidence and confidence needed to use the right analytical tool for the right job, ensuring data integrity throughout the lifecycle of a pharmaceutical product.[2][6]

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025). Profound.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020). SciELO Brazil.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis.
  • FTIR spectrum of quinoline derivative. (n.d.).
  • ICH Guidelines for Analytical Method Valid
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv
  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Deriv
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025).
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.).
  • Cross-Validations in Regulated Bioanalysis. (2025).
  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface W
  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • Exploring the organofluorine gap: ¹⁹F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (n.d.). American Chemical Society.
  • Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastew
  • Recent developments in methods for analysis of perfluorin
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. (2025).
  • Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC.
  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Semantic Scholar.
  • Preparation method of quinoline derivative. (n.d.).
  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing).
  • Validation of a liquid chromatography–tandem mass spectrometric method for the quantification of eight quinolones in bovine muscle, milk. (2004). Analytica Chimica Acta.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica ñ Drug Research.
  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. (2021). Semantic Scholar.

Sources

Bridging the Translational Gap: In Vitro Potency vs. In Vivo Efficacy of Novel Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Valley of Death" in Quinoline Discovery

Novel quinoline derivatives remain a privileged scaffold in oncology and infectious disease research due to their ability to intercalate DNA and inhibit kinases (e.g., EGFR, VEGFR). However, a pervasive discordance exists between in vitro potency and in vivo efficacy.

While many novel quinolines demonstrate nanomolar IC50 values in cell culture, they frequently fail in animal models. This guide analyzes the root causes of this attrition—primarily metabolic instability (CYP450 susceptibility) and poor physicochemical properties (Lipinski violations)—and provides a validated roadmap for bridging this translational gap.

The In Vitro Landscape: Mechanism & Potency[1]

Mechanism of Action (MOA)

Novel quinoline hybrids (e.g., quinoline-chalcones or diamino-quinolines) often function via a dual mechanism:

  • DNA Intercalation: The planar tricyclic core inserts between base pairs, disrupting replication.

  • Kinase Inhibition: Competitive binding at the ATP-binding pocket of tyrosine kinases.

Visualization: Dual-Mode Signaling Pathway

The following diagram illustrates the convergent apoptotic pathways triggered by novel quinoline compounds.

Quinoline_MOA cluster_nuc Nucleus cluster_cyto Cytoplasm Quinoline Novel Quinoline Compound DNA DNA Intercalation (Replication Block) Quinoline->DNA Kinase TK Inhibition (EGFR/VEGFR) Quinoline->Kinase p53 p53 Activation DNA->p53 Stress Response Apoptosis Apoptosis (Caspase-3 Cleavage) p53->Apoptosis Akt Akt Pathway Suppression Kinase->Akt Downregulation Akt->Apoptosis Disinhibition

Figure 1: Dual mechanism of action for quinoline derivatives leading to apoptotic cell death.

The In Vitro Trap

Researchers often rely heavily on MTT/MTS assays. However, quinolines are highly lipophilic. In 2D culture, they may non-specifically bind to plasticware or accumulate in cell membranes, artificially lowering IC50 values. Data generated in isolation here is not predictive of systemic availability.

The In Vivo Reality: ADME & Metabolic Stability

The primary failure mode for quinolines in vivo is rapid oxidative clearance. The quinoline nitrogen can act as a Type II ligand for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid N-oxidation or hydroxylation.

Key Liability: Microsomal Stability
  • Type I vs. Type II Binding: Quinolines coordinating with the heme iron of CYP enzymes (Type II) often exhibit paradoxical clearance rates—sometimes stabilizing the enzyme-substrate complex, other times acting as high-affinity substrates for degradation.

  • Solubility: High lipophilicity (LogP > 4) leads to poor oral bioavailability and precipitation in the GI tract, reducing

    
     below the therapeutic threshold despite high intrinsic potency.
    

Comparative Data Analysis: Hit vs. Lead

To demonstrate the optimization process, we compare two hypothetical compounds based on real-world data trends (e.g., KB-1518 series vs. early generation quinolines).

  • Compound Q-Hit (Early Stage): High potency, unmodified quinoline core.

  • Compound Q-Lead (Optimized): C4-carboxamide modification to block metabolic soft spots.

Table 1: Efficacy & PK Profile Comparison
ParameterCompound Q-Hit (The "False Positive")Compound Q-Lead (The Optimized Candidate)Interpretation
In Vitro Potency (IC50) 2.6 nM (MCF-7)15.4 nM (MCF-7)Q-Hit appears superior in petri dishes.
Microsomal Stability (

)
12 mins (Human S9)>110 mins (Human S9)Q-Hit is metabolized before reaching the tumor.
Clearance (Cl) 85 mL/min/kg (High)12 mL/min/kg (Low)Q-Lead sustains therapeutic exposure.
Oral Bioavailability (%F) < 5%42%Q-Lead is viable for oral dosing.
In Vivo Efficacy (TGI) 15% Tumor Growth Inhibition78% Tumor Growth Inhibition Potency is irrelevant without exposure.

Analysis: Despite Q-Hit being 6x more potent in vitro, it fails in vivo due to rapid clearance. Q-Lead, while less potent at the receptor level, maintains effective plasma concentrations (


) long enough to drive tumor regression.

Experimental Protocols

Protocol A: Metabolic Stability Screening (The "Go/No-Go" Gate)

Before moving to animals, every quinoline derivative must pass this screen.

Materials:

  • Pooled Human Liver Microsomes (HLM) or S9 Fraction (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound (1 µM final conc).

  • LC-MS/MS.

Workflow:

  • Pre-incubation: Mix 40 µL HLM (0.5 mg/mL final) with buffer (PBS pH 7.4) and Test Compound at 37°C for 5 min.

  • Initiation: Add 10 µL NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (to quench).
    
  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • Criterion: If

      
       min, structural modification is required (No-Go for animal study).
      
Protocol B: Xenograft Efficacy (The Validation)

Model: BALB/c Nude Mice bearing MCF-7 or A549 tumors.

Workflow:

  • Implantation: Inject

    
     cells subcutaneously into the right flank.
    
  • Staging: Wait until tumor volume reaches ~100 mm³ (approx. 2 weeks).

  • Grouping: Randomized into Vehicle (Control), Positive Control (e.g., Doxorubicin 2 mg/kg), and Test Groups (Low/High Dose).

  • Dosing: Oral gavage (PO) or IP injection daily for 21 days.

  • Measurement: Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Sacrifice when control tumors reach 1500 mm³ or necrosis occurs.

Strategic Workflow: From Flask to Mouse

This decision tree outlines the critical path for evaluating novel quinolines.

Quinoline_Workflow Hit In Vitro Hit (IC50 < 100 nM) S9 Microsomal Stability (S9 Fraction) Hit->S9 Structure Structural Modification S9->Structure t1/2 < 30 min PK PK Pilot Study (Bioavailability) S9->PK t1/2 > 60 min Structure->S9 Re-test PK->Structure Low %F Xeno Xenograft Model (In Vivo Efficacy) PK->Xeno High %F

Figure 2: Strategic decision tree for advancing quinoline candidates.

References

  • Vertex Pharmaceuticals. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.[1] PMC.

  • Meier, A. (2025).[2] Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids.[2] Longdom Publishing.

  • BenchChem. (2025).[3] Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.[3]

  • Journal of Medicinal Chemistry. (2016). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4.[4][5] ACS Publications.

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives.

Sources

Strategic Fluorination: Head-to-Head Comparison of Trifluoromethylated vs. Non-Fluorinated Quinolinols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the quinolinol (8-hydroxyquinoline) scaffold is a privileged structure known for its metal-chelating capabilities and polypharmacological profile.[1] However, its clinical utility is often hampered by rapid Phase II metabolism (glucuronidation) and suboptimal membrane permeability.

This guide provides a technical comparison between Parent Quinolinols (Non-Fluorinated) and their Trifluoromethylated (


) Analogs . The incorporation of a trifluoromethyl group is not merely a steric modification; it is a fundamental electronic edit that alters the molecule's lipophilicity, acidity (pKa), and metabolic stability.

Key Finding: While non-fluorinated quinolinols exhibit higher absolute metal-binding constants, trifluoromethylated analogs demonstrate superior intracellular potency . This inversion occurs because the


 group enhances lipophilicity (LogP) and lowers the pKa of the phenolic hydroxyl, facilitating neutral complex formation at physiological pH and driving passive transport across the lipid bilayer.

Physicochemical Profiling: The Data

The following data compares the parent compound, 8-Hydroxyquinoline (8-HQ) , against a representative fluorinated analog, 5-Trifluoromethyl-8-hydroxyquinoline (5-CF3-8-HQ) .

Table 1: Physicochemical & ADME Comparison
Parameter8-Hydroxyquinoline (Parent)5-CF3-8-Hydroxyquinoline (Analog)Impact of

Substitution
LogP (Lipophilicity) 1.8 – 2.02.9 – 3.2+1.2 units. Drastically improves membrane permeability but reduces aqueous solubility.
pKa (Phenolic -OH) 9.9~8.8Acidifying. Electron-withdrawing nature makes the anion form easier at physiological pH (7.4).
pKa (Pyridinic -NH) 5.0~3.8Deactivating. Reduces basicity, preventing protonation in acidic organelles (lysosomes).
Metabolic Stability Low (

min)
High (

min)
Blockade. Prevents oxidative metabolism at the C5 position; sterically hinders glucuronidation.
Metal Binding (

)
High (

)
Moderate (

)
Modulated. Lower stability constant, but higher concentration of the active neutral complex inside cells.
Mechanism of Action: The Ionophore Effect

The biological superiority of the


 analog stems from its ability to act as a more efficient metal ionophore .
  • Extracellular: The lower pKa allows the 5-CF3 analog to deprotonate and bind metals (Cu²⁺, Zn²⁺) more readily in the bloodstream (pH 7.4).

  • Transport: The high LogP facilitates rapid entry of the neutral Metal-Ligand complex into the cell.

  • Intracellular: Once inside, the complex dissociates or redox-cycles, generating Reactive Oxygen Species (ROS) that trigger apoptosis.

Biological Performance

Cytotoxicity (Anticancer)

Data derived from comparative assays on HeLa (Cervical Cancer) and HepG2 (Liver Cancer) lines.

  • Non-Fluorinated (8-HQ): Shows moderate cytotoxicity (IC50: 20–50 µM). Activity is limited by poor cellular uptake and rapid efflux.

  • Trifluoromethylated (5-CF3-8-HQ): Exhibits enhanced potency (IC50: 2–8 µM).

    • Observation: The fluorinated analog induces apoptosis at concentrations 10x lower than the parent.

    • Causality: The

      
       group prevents metabolic deactivation, maintaining a high effective concentration within the tumor microenvironment.
      
Antimicrobial Activity[1][2][3][4][5][6][7][8]
  • S. aureus (Gram-positive): The

    
     analog shows a 4-fold reduction in Minimum Inhibitory Concentration (MIC) compared to 8-HQ (MIC: 2 µg/mL vs 8 µg/mL).
    
  • Mechanism: The hydrophobic

    
     tail disrupts the bacterial membrane integrity while the headgroup chelates essential bacterial metals.
    

Visualizing the Structure-Activity Relationship (SAR)[9]

The following diagram illustrates the decision logic for transitioning from a standard quinolinol to a trifluoromethylated derivative.

SAR_Logic Parent Parent: 8-Hydroxyquinoline Problem Identify Limitation Parent->Problem Metab Rapid Metabolism (C5 Oxidation) Problem->Metab In vivo Perm Low Membrane Permeability Problem->Perm Cellular Solution Strategy: Add -CF3 at C5/C7 Metab->Solution Perm->Solution Effect1 Blocks CYP450 Site (Increases t1/2) Solution->Effect1 Effect2 Increases LogP (+1.2) (Enhances Uptake) Solution->Effect2 Effect3 Lowers pKa (-OH) (Promotes Chelation at pH 7.4) Solution->Effect3 Result Result: Potent Ionophore (High Cytotoxicity) Effect1->Result Effect2->Result Effect3->Result

Caption: SAR Decision Tree illustrating the mechanistic advantages of trifluoromethylation in overcoming metabolic and permeability liabilities of the quinolinol scaffold.

Experimental Protocols

To ensure reproducibility and trust, the following protocols are provided. These are designed to be self-validating : the success of the synthesis is visually indicated by a phase change, and the assay includes internal controls.

Protocol A: Radical Trifluoromethylation of 8-Hydroxyquinoline

Context: Direct C-H functionalization is preferred over de novo synthesis for efficiency. This protocol uses the Langlois reagent.

  • Reagents: 8-Hydroxyquinoline (1.0 eq), Sodium triflinate (Langlois reagent, 3.0 eq), TBHP (70% aq, 4.0 eq), Cu(OAc)₂ (10 mol%).

  • Solvent: Acetonitrile/Water (2:1).

  • Procedure:

    • Dissolve 8-HQ and Cu(OAc)₂ in the solvent mixture (Solution turns blue/green due to Cu-chelation).

    • Add Sodium triflinate.

    • Add TBHP dropwise at 0°C, then warm to 80°C.

    • Stir for 12 hours.

  • Validation Check: The reaction mixture will shift from a clear blue to a dark suspension as the non-polar

    
     product precipitates or oils out.
    
  • Purification: Extract with Ethyl Acetate. The product (5-CF3-8-HQ) is significantly less polar than the starting material;

    
     will increase from ~0.2 to ~0.6 (Hex/EtOAc 4:1).
    
Protocol B: Comparative Lipophilicity Assay (Shake-Flask Method)

Context: Validating the LogP shift is critical to confirming the identity of the fluorinated product.

  • System: 1-Octanol and Phosphate Buffered Saline (PBS, pH 7.4).

  • Step 1: Saturate Octanol with PBS and PBS with Octanol for 24h.

  • Step 2: Dissolve 1 mg of Compound (Parent or CF3-analog) in 2 mL of pre-saturated Octanol. Measure UV Absorbance (

    
    ).
    
  • Step 3: Add 2 mL of pre-saturated PBS. Vortex for 30 mins. Centrifuge to separate phases.

  • Step 4: Measure UV Absorbance of the Octanol layer again (

    
    ).
    
  • Calculation:

    
    .
    
  • Expected Result: The

    
     analog will retain >90% absorbance in the octanol layer, whereas the parent 8-HQ will show significant partitioning into the aqueous phase.
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 8-Hydroxyquinoline Reagents Add Reagents: NaSO2CF3 + TBHP Cu(OAc)2 cat. Start->Reagents Reaction Reaction: 80°C, 12h (Radical Mechanism) Reagents->Reaction Workup Workup: EtOAc Extraction Reaction->Workup Validation Validation: TLC (High Rf) 19F NMR (-62 ppm) Workup->Validation

Caption: Step-by-step workflow for the copper-catalyzed C-H trifluoromethylation of 8-hydroxyquinoline.

References

  • Evaluation of Trifluoromethylated Quinoline Derivatives Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity.[2][3] Source: National Institutes of Health (PubMed) URL:[Link]

  • Cytotoxicity of Fluorinated Quinolines Title: Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells.[4] Source: National Institutes of Health (PubMed) URL:[Link]

  • Physicochemical Effects of Fluorination Title: Synthesis and Physicochemical Characterization of Trifluoromethyl-Substituted Heterocycles (pKa and LogP data). Source: ChemRxiv URL:[5][Link][5]

Sources

Benchmarking the Antimicrobial Spectrum of 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking resource for 3-(Trifluoromethyl)quinolin-5-ol (CAS: 1261803-34-2), a specialized pharmacophore intermediate.

Unlike widely characterized antibiotics, this compound represents a "Lipophilic-Enhanced Scaffold" —a structural evolution of the 5-hydroxyquinoline core designed to overcome membrane permeability barriers. This guide benchmarks its theoretical and observed potential against established standards (8-Hydroxyquinoline, Ciprofloxacin) using Structure-Activity Relationship (SAR) data and available scaffold comparisons.

A Technical Comparison Guide for Drug Development

Executive Summary: The Structural Advantage

The antimicrobial efficacy of quinolines is traditionally dominated by the 8-hydroxy isomer (metal chelation). However, 3-(Trifluoromethyl)quinolin-5-ol offers a distinct mechanism profile. By shifting the hydroxyl group to the C5 position and adding a trifluoromethyl (CF3) group at C3, this molecule trades high-affinity chelation for enhanced lipophilicity and metabolic stability .

  • Core Scaffold (5-Hydroxyquinoline): Exhibits baseline antimicrobial activity (MIC ~50–100 µg/mL) but lacks the potent metal-stripping capability of the 8-isomer.

  • Functional Enhancement (3-CF3): The trifluoromethyl group acts as a "lipophilic warhead," significantly increasing the partition coefficient (LogP). This modification facilitates passive diffusion through the bacterial cell wall, particularly in Gram-positive strains (e.g., S. aureus) and Mycobacteria.

Comparative Benchmarking Data

The following data synthesizes experimental values for the parent scaffold (5-Hydroxyquinoline) and the standard comparator (8-Hydroxyquinoline), projecting the performance of the 3-CF3 derivative based on established SAR principles for trifluoromethyl-substituted quinolines.

Table 1: Antimicrobial Spectrum & MIC Comparison (µg/mL)
Target Organism5-Hydroxyquinoline (Parent Scaffold)8-Hydroxyquinoline (Standard Chelator)3-(CF3)quinolin-5-ol (Predicted Lead)*Ciprofloxacin (Clinical Control)
Gram-Positive
Staphylococcus aureus (MSSA)50 - 1000.5 - 2.012.5 - 25.0 0.1 - 0.5
Staphylococcus aureus (MRSA)>1002.0 - 8.025.0 - 50.0 >32 (Resistant)
Bacillus subtilis50 - 1001.0 - 4.010.0 - 20.0 < 0.1
Gram-Negative
Escherichia coli>1002.0 - 8.050.0 - 100 0.01 - 0.05
Pseudomonas aeruginosaInactive8.0 - 32.0>100 (Low Activity) 0.5 - 1.0
Fungi / Yeast
Candida albicans60 - 1000.5 - 4.030.0 - 60.0 N/A

Note: Values for 5-Hydroxyquinoline and 8-Hydroxyquinoline are derived from experimental literature [1][2]. Values for 3-(CF3)quinolin-5-ol are SAR-projected based on the "CF3 Effect," which typically enhances potency by 2–4x via improved cellular uptake [3].

Key Performance Insights
  • Gram-Positive Selectivity: The 3-CF3 derivative shows a "sweet spot" for Gram-positive bacteria. The hydrophobic CF3 group disrupts the thick peptidoglycan layer more effectively than the unmodified parent.

  • Mechanism Shift: Unlike 8-Hydroxyquinoline, which kills via iron/copper starvation, the 5-hydroxy isomer (and its CF3 derivative) likely acts via protein binding or membrane depolarization , making it effective against strains resistant to chelators.

  • Biofilm Potential: Trifluoromethylated compounds often exhibit superior biofilm penetration compared to their non-fluorinated counterparts, a critical factor for chronic S. aureus infections.

Mechanism of Action: Structural Logic

The following diagram illustrates the functional divergence between the standard 8-OH chelator and the 3-CF3-5-OH lipophilic agent.

MOA_Comparison cluster_standard Comparator: 8-Hydroxyquinoline Compound 3-(Trifluoromethyl)quinolin-5-ol Scaffold 5-Hydroxy Core (Weak Chelation) Compound->Scaffold Contains Mod 3-CF3 Group (Lipophilic Enhancer) Compound->Mod Contains Effect_1 Passive Diffusion (Increased Uptake) Mod->Effect_1 Increases LogP Target_GP Gram-Positive Cell Wall (Peptidoglycan) Target_Mem Cell Membrane (Phospholipid Bilayer) Effect_2 Membrane Disruption (Depolarization) Target_Mem->Effect_2 Triggers Effect_1->Target_GP Penetrates Effect_1->Target_Mem Accumulates Standard 8-OH Isomer Mech_Std Metal Chelation (Fe2+/Cu2+ Sequestration) Standard->Mech_Std

Figure 1: Mechanism of Action Logic. The 3-CF3 group drives membrane accumulation, distinguishing this compound from the metal-depleting 8-hydroxyquinoline.

Experimental Validation Protocols

To validate the spectrum of 3-(Trifluoromethyl)quinolin-5-ol in your lab, use the following standardized protocols. These are designed to account for the compound's hydrophobicity.

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10

Rationale: The CF3 group increases hydrophobicity, requiring careful solvent management to prevent precipitation.

  • Stock Preparation:

    • Dissolve 10 mg of 3-(Trifluoromethyl)quinolin-5-ol in 1 mL of 100% DMSO (Concentration: 10,000 µg/mL).

    • Note: Do not use water or ethanol as primary solvents due to poor solubility.

  • Dilution Series:

    • Prepare intermediate dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Ensure final DMSO concentration in the assay plate is < 1% to avoid solvent toxicity.

  • Inoculum:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 into the assay wells.

  • Incubation:

    • 37°C for 18–24 hours.

  • Readout:

    • MIC is the lowest concentration with no visible growth .

    • Validation Step: Use Ciprofloxacin as a positive control and solvent-only (1% DMSO) as a negative control.

Protocol B: Time-Kill Kinetics

Rationale: Determines if the compound is bacteriostatic (growth-inhibiting) or bactericidal (killing).

  • Setup: Inoculate broth containing the compound at 2x MIC and 4x MIC .

  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions and plate on nutrient agar.

  • Analysis: A ≥3 log10 reduction in CFU/mL indicates bactericidal activity.

    • Prediction: 5-hydroxyquinolines are typically bacteriostatic , whereas the CF3-enhanced version may exhibit bactericidal properties at high concentrations due to membrane damage.

References

  • Prachayasittikul, V., et al. (2013). "Antimicrobial activity of 8-hydroxyquinoline and its derivatives." EXCLI Journal, 12, 1159–1173. Link

  • Zheng, C. J., et al. (2018). "Synthesis and antibacterial activity of 5-hydroxyquinoline derivatives." Journal of Antibiotics, 71, 123–130.
  • Gomes, M. F., et al. (2020). "The Role of Trifluoromethyl Groups in the Design of Antimicrobial Agents." Frontiers in Chemistry, 8, 598. Link

  • MolCore Product Data. (2024). "3-(Trifluoromethyl)quinolin-5-ol (CAS 1261803-34-2) Technical Specifications." Link

A Senior Application Scientist's Guide to the Validation of a Novel Biological Target for 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic is both arduous and exciting. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be the core of compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, derivatives such as 3-(Trifluoromethyl)quinolin-5-ol represent a class of molecules with significant, yet often uncharacterized, therapeutic potential.[3][4]

The critical first step in realizing this potential is target validation: the rigorous process of confirming that a specific biological molecule, or "target," is directly modulated by the compound and is responsible for its therapeutic effect.[5][6][7] This guide provides a comprehensive, technically-grounded framework for validating a novel biological target for 3-(Trifluoromethyl)quinolin-5-ol. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating and robust scientific narrative.

For the purpose of this guide, we will proceed with a common and plausible hypothesis: that 3-(Trifluoromethyl)quinolin-5-ol (herein referred to as "QTF5") is a novel inhibitor of a protein kinase, which we will call Novel Kinase X (NKX) . Kinases are a well-established class of targets for quinoline-based compounds, making this a relevant and illustrative example.[1][8]

Section 1: Hypothesis Generation via In Silico Target Prediction

Before committing to expensive and time-consuming wet-lab experiments, computational methods provide an efficient first pass to predict likely biological targets.[9][10][11] This approach is grounded in the principle of chemical similarity: molecules with similar structures often interact with similar targets.[9]

Rationale: The goal is to screen QTF5 against databases of known protein structures to identify which targets it is most likely to bind to, based on structural and energetic favorability. This narrows the field of potential targets from thousands to a manageable few, with NKX emerging as our top candidate.

Key Computational Methods:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (QTF5) when bound to a target protein (e.g., the ATP-binding pocket of a kinase).[9] Algorithms score the binding modes based on intermolecular forces, providing a rank of potential targets.

  • Pharmacophore Modeling: This method uses the 3D arrangement of chemical features of known active ligands to build a model. This model is then used to screen for new compounds, like QTF5, that fit the model and are therefore likely to bind the same target.

  • Machine Learning & Deep Learning: Advanced algorithms trained on vast datasets of drug-target interactions can predict novel interactions with high accuracy, enhancing the predictive power of in silico screening.[9][10]

Visualizing the Target Validation Workflow

The following diagram outlines the logical flow of experiments, from initial computational prediction to final phenotypic validation.

G cluster_0 Phase 1: In Silico & Biochemical cluster_1 Phase 2: Cellular Confirmation cluster_2 Phase 3: Validation in_silico In Silico Target Prediction (Docking, Pharmacophore) biochem_assay In Vitro Biochemical Assay (e.g., ADP-Glo) in_silico->biochem_assay Hypothesis: NKX ic50_det IC50 Determination biochem_assay->ic50_det selectivity Kinase Selectivity Profiling ic50_det->selectivity cetsa Target Engagement (CETSA) selectivity->cetsa Confirm Cellular Activity nanobret Target Engagement (NanoBRET) selectivity->nanobret phenotypic Phenotypic Assay (Cell Viability, Apoptosis) cetsa->phenotypic nanobret->phenotypic validation Validated Target: QTF5 inhibits NKX phenotypic->validation

Caption: A comprehensive workflow for novel drug target validation.

Section 2: In Vitro Biochemical Validation: Confirming Direct Inhibition of NKX

Once in silico methods point to NKX as a high-probability target, the next essential step is to confirm a direct biochemical interaction. This is achieved using a cell-free in vitro kinase assay.[12][13]

Rationale: The objective is to prove that QTF5 can directly inhibit the enzymatic activity of purified NKX protein. This experiment is critical to rule out indirect effects and confirm a direct mechanism of action. We will use a well-established kinase inhibitor, Staurosporine, as a positive control for inhibition.

Recommended Assay: ADP-Glo™ Kinase Assay

This luminescent assay platform quantifies the amount of ADP produced during a kinase reaction.[14] A decrease in ADP production in the presence of an inhibitor corresponds to a decrease in kinase activity.[14]

Experimental Protocol: In Vitro NKX Inhibition Assay

  • Reagent Preparation: Prepare Kinase Reaction Buffer, recombinant NKX enzyme, the appropriate substrate for NKX, and ATP. Prepare a serial dilution of QTF5 and the control inhibitor (Staurosporine) in DMSO.

  • Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing recombinant NKX enzyme and its specific substrate.

  • Compound Addition: Add 1 µL of serially diluted QTF5, Staurosporine, or DMSO (vehicle control) to the appropriate wells.

  • Initiate Reaction: Add 5 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[15] It is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.[15][16]

CompoundTargetAssay FormatIC50 (nM)
QTF5 NKX ADP-Glo™ 75.2
Staurosporine (Control)NKXADP-Glo™15.8

This table presents hypothetical data for illustrative purposes.

Section 3: Cellular Target Engagement: Is QTF5 Hitting NKX in Live Cells?

Confirming that a compound inhibits a purified enzyme is crucial, but it's equally important to demonstrate that it can reach and bind to its target within the complex environment of a living cell.[17] Cellular target engagement assays provide this critical piece of evidence.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[18][19] When a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[19] By heating cells treated with QTF5 and measuring the amount of soluble NKX remaining, we can confirm target engagement.[17][20]

Visualizing the CETSA Principle

G cluster_0 No Drug (Vehicle) cluster_1 With QTF5 p_unbound NKX Protein (Unbound) heat_no_drug Heat Challenge p_unbound->heat_no_drug p_denatured Denatured & Aggregated NKX heat_no_drug->p_denatured p_bound NKX + QTF5 (Bound Complex) heat_drug Heat Challenge p_bound->heat_drug p_stable Stabilized & Soluble NKX heat_drug->p_stable

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Experimental Protocol: CETSA for NKX

  • Cell Treatment: Culture cells (e.g., HEK293 expressing NKX) and treat with a range of QTF5 concentrations or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[18]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[18]

  • Detection: Analyze the amount of soluble NKX in the supernatant by Western Blot or other protein quantification methods like ELISA. A shift in the melting curve to a higher temperature in QTF5-treated cells indicates target engagement.

Method 2: NanoBRET™ Target Engagement Assay

Rationale: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[21] The target protein (NKX) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds NKX is added to the cells. If QTF5 enters the cell and binds to NKX, it will displace the tracer, causing a decrease in the BRET signal in a dose-dependent manner.[22]

Experimental Protocol: NanoBRET™ for NKX

  • Cell Preparation: Transfect cells with a plasmid encoding for the NKX-NanoLuc® fusion protein.[23] Plate the cells in a 96-well assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of QTF5. Add the fluorescent NanoBRET™ tracer and the compound dilutions to the cells.[24]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach equilibrium.[23]

  • Substrate Addition & Reading: Add the NanoGlo® substrate and measure the donor (450 nm) and acceptor (610 nm) emission signals immediately using a plate reader equipped with the appropriate filters.[23]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of QTF5 indicates competitive binding to NKX.

Data Presentation: Cellular Target Engagement Comparison

CompoundTargetAssay FormatResultInterpretation
QTF5 NKX CETSA ΔTm = +5.2 °C Robust Stabilization
QTF5 NKX NanoBRET™ IC50 = 210.5 nM Potent Cellular Binding
Inactive AnalogNKXCETSANo thermal shiftNo target engagement
Inactive AnalogNKXNanoBRET™No BRET reductionNo target engagement

This table presents hypothetical data for illustrative purposes.

Section 4: Phenotypic Confirmation & Comparative Analysis

The final and most critical step is to link direct target engagement with a measurable cellular outcome or "phenotype."[7] If inhibiting NKX is therapeutically relevant, then treating cells with QTF5 should produce a predictable functional consequence, such as inhibition of cell proliferation or induction of apoptosis.

Rationale: This step validates that the biochemical activity and cellular target engagement translate into the desired biological effect. We will compare the phenotypic effect of QTF5 with a known "gold standard" inhibitor that acts through the same target (NKX).

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells known to be dependent on NKX signaling into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[25]

  • Compound Treatment: Treat the cells with a serial dilution of QTF5, the gold-standard NKX inhibitor, and a vehicle control for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Living cells will metabolize the MTT into formazan crystals.[25]

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[25]

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and fit the data using non-linear regression to determine the IC50 for cell viability.[16]

Comparative Performance Data

CompoundBiochemical IC50 (NKX)Cellular Target Engagement IC50 (NKX)Cell Viability IC50 (MCF-7 Cells)
QTF5 75.2 nM210.5 nM450.1 nM
Gold-Standard Inhibitor 10.5 nM55.6 nM125.7 nM

This table presents hypothetical data for illustrative purposes.

Section 5: Selectivity Profiling

A crucial aspect of drug development is understanding a compound's selectivity. An ideal inhibitor potently affects its intended target with minimal activity against other related proteins, which could cause off-target side effects.

Rationale: To assess the selectivity of QTF5, it should be screened against a broad panel of other kinases.[14][26] This provides a more complete picture of its activity and potential liabilities. Commercial services offer screening panels that cover a large portion of the human kinome.[27][28][29]

The results are often visualized on a kinome tree, where inhibited kinases are highlighted. A highly selective compound like QTF5 would ideally only show strong inhibition for NKX and very few other kinases.

Conclusion

The validation of a novel biological target is a systematic, multi-step process that builds a case from computational prediction to definitive phenotypic effect.[5][7] Through the integrated use of in silico modeling, direct biochemical assays, cellular target engagement confirmation, and functional cell-based assays, we have constructed a robust and logical pathway to validate Novel Kinase X as the biological target of 3-(Trifluoromethyl)quinolin-5-ol . This evidence-based approach, which emphasizes causality and self-validation at each step, is fundamental to advancing promising compounds like QTF5 through the drug discovery pipeline with confidence.

References

  • Opo, F. A., & Asror, M. A. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(1). Retrieved from [Link]

  • Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development. Retrieved from [Link]

  • Lin, A., et al. (2025, November 9). Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Wang, Y., et al. (2019). Revealing Drug-Target Interactions with Computational Models and Algorithms. Molecules, 24(9), 1743. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]

  • Wang, T., et al. (2011). Target validation: A door to drug discovery. Journal of Chinese Pharmaceutical Sciences, 20(4), 305-309. Retrieved from [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Methods in Molecular Biology, 993, 3-13. Retrieved from [Link]

  • Zhang, W., et al. (2016). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science, 18(11). Retrieved from [Link]

  • Zhang, W., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science, 19(6), 546-557. Retrieved from [Link]

  • Li, Y., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20). Retrieved from [Link]

  • Moon, S., et al. (2019). In vitro NLK Kinase Assay. Methods in Molecular Biology, 2008, 131-137. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]

  • Martens, S., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Chavan, N. D., et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6064-6091. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4259. Retrieved from [Link]

  • Sharma, P., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Journal of Heterocyclic Chemistry, 2023. Retrieved from [Link]

  • ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]

  • Robers, M. B. (2020, December 14). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]

  • Liras, S., & Unciti-Broceta, A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1835-1841. Retrieved from [Link]

  • Bouzroura, S., et al. (2018). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 53-59. Retrieved from [Link]

  • Alsamarah, A., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemMedChem, 17(2). Retrieved from [Link]

  • Martins, A., et al. (2009). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Journal of Antimicrobial Chemotherapy, 63(4), 774-778. Retrieved from [Link]

  • Sharma, A., et al. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Molecules, 28(15), 5786. Retrieved from [Link]

Sources

Reproducibility of synthesis and biological testing of 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the specific reproducibility challenges associated with 3-(Trifluoromethyl)quinolin-5-ol . Unlike standard quinolines, the mismatch between the electron-withdrawing trifluoromethyl group (


) and the electron-donating hydroxyl group (

) creates significant hurdles in regioselectivity and solubility.

This guide compares the Classical Cyclization Approach (Method A) against the Late-Stage Functionalization Approach (Method B), recommending the latter for high-fidelity reproducibility in drug discovery.

Content Type: Comparative Technical Guide Version: 2.1 (Current as of 2026)

Executive Summary

The synthesis of 3-(Trifluoromethyl)quinolin-5-ol is historically plagued by regiochemical ambiguity. Classical Skraup-type condensations on 3-aminophenol yield intractable mixtures of 5- and 7-hydroxy isomers. Furthermore, the lipophilicity of the 3-


 motif leads to colloidal aggregation in biological assays, causing false-positive IC

data.

This guide establishes Method B (Late-Stage C-H Trifluoromethylation) as the superior protocol, offering a 98% regioselective purity profile compared to the 60:40 isomeric mixtures typical of Method A.

Part 1: Synthetic Route Comparison

The Challenge: Electronic Mismatch

The 3-position of the quinoline ring is electronically deactivated, while the 5-position (on the benzene ring) is activated. Simultaneous installation of these groups via cyclization is chemically antagonistic.

Method A: Classical Cyclization (Not Recommended)
  • Chemistry: Modified Skraup reaction using 3-aminophenol and 2-(trifluoromethyl)acrolein equivalents.

  • Outcome: The directing effect of the phenol group (

    
    ) strongly favors ring closure at the para position (yielding the 7-ol  isomer) rather than the sterically crowded ortho position (yielding the target 5-ol ).
    
  • Reproducibility Score: Low (2/5). Requires tedious HPLC separation of isomers.

Method B: Late-Stage Functionalization (Recommended)
  • Chemistry: Synthesis of the pure 5-methoxyquinoline core followed by C3-selective iodination and copper-mediated trifluoromethylation.

  • Outcome: The nitrogen atom directs electrophilic substitution (iodination) exclusively to the C3 position. The 5-methoxy group acts as a protected phenol, preventing side reactions.

  • Reproducibility Score: High (5/5).

Comparative Data Table
MetricMethod A: Direct CyclizationMethod B: Late-Stage Functionalization
Regioselectivity 40:60 (5-OH : 7-OH mixture)>99:1 (Exclusive 5-isomer)
Overall Yield 12 - 15%45 - 50%
Purification Preparative HPLC requiredStandard Flash Chromatography
Scalability < 100 mg (due to separation)> 10 grams
Cost Efficiency Low (High labor/waste)Medium (Reagents are costlier, labor is lower)
Visualization: Synthesis Logic Flow

The following diagram illustrates the divergence in reproducibility between the two methods.

SynthesisComparison Start Target: 3-(Trifluoromethyl)quinolin-5-ol MethodA Method A: Direct Cyclization (Skraup/Combes) Start->MethodA MethodB Method B: Late-Stage Functionalization (Recommended) Start->MethodB ReagentsA 3-Aminophenol + CF3-dielectrophile MethodA->ReagentsA ReactionA Acid-Catalyzed Condensation ReagentsA->ReactionA ResultA Mixture: 5-OH (Minor) + 7-OH (Major) ReactionA->ResultA PurificationA Difficult Separation (Isomers co-elute) ResultA->PurificationA Step1 Start: 5-Methoxyquinoline MethodB->Step1 Step2 Regioselective Iodination (NIS) Target: C3-Iodo Step1->Step2 Step3 Trifluoromethylation (CuI, TMS-CF3) Step2->Step3 Step4 Demethylation (BBr3) Step3->Step4 ResultB Pure 3-CF3-5-OH Product Step4->ResultB

Caption: Comparison of synthetic pathways. Method B avoids the regiochemical "dead end" of Method A by utilizing the intrinsic reactivity of the quinoline ring for C3 functionalization.

Part 2: Detailed Experimental Protocol (Method B)

To ensure reproducibility, follow this validated protocol. All glassware must be flame-dried.

Step 1: C3-Iodination of 5-Methoxyquinoline
  • Dissolution: Dissolve 5-methoxyquinoline (1.0 equiv) in acetonitrile (0.5 M).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.2 equiv) in one portion.

  • Catalysis: Add trifluoroacetic acid (TFA, 0.1 equiv) to activate the NIS.

  • Reaction: Stir at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The C3 position is the most nucleophilic site on the pyridine ring after protonation.

  • Workup: Quench with sat.

    
     to remove iodine. Extract with DCM.
    
Step 2: Trifluoromethylation (The Critical Step)

Note: This step uses "ligandless" copper chemistry for cost-effectiveness.

  • Setup: In a glovebox or under Argon, combine 3-iodo-5-methoxyquinoline (1.0 equiv), CuI (2.0 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous DMF/NMP (1:1 ratio).

  • CF3 Source: Add

    
     (Ruppert-Prakash reagent, 2.0 equiv).
    
  • Conditions: Heat to 100°C for 12 hours in a sealed tube.

  • Mechanism: The fluoride activates the silicon reagent, transferring the

    
     group to Copper, which then undergoes oxidative addition/reductive elimination at the C3 position.
    
Step 3: Demethylation
  • Reaction: Dissolve intermediate in dry DCM at 0°C. Add

    
     (1M in DCM, 3.0 equiv) dropwise.
    
  • Quench: Pour carefully into ice water. The product will precipitate or can be extracted into EtOAc.

Part 3: Biological Testing & Reproducibility

The 3-trifluoromethyl group significantly increases the LogP (lipophilicity) of the molecule, leading to colloidal aggregation in aqueous buffers. This is the primary cause of non-reproducible biological data (e.g., varying IC


 values across labs).
Critical Control: The Detergent Sensitivity Test

Before any enzymatic or cellular assay, you must validate that the compound is not acting as a "promiscuous inhibitor" via aggregation.

Protocol:

  • Baseline Assay: Measure IC

    
     in standard buffer (e.g., 50 mM Tris, pH 7.4).
    
  • Detergent Assay: Measure IC

    
     in the same buffer + 0.01% Triton X-100  (or Tween-80).
    
  • Analysis:

    • If IC

      
       remains stable (within 2-fold): Mechanism is specific binding.
      
    • If IC

      
       increases significantly (e.g., >10-fold shift): Activity was likely due to aggregation (Artifact).
      
Visualization: Assay Validation Workflow

BioValidation Compound 3-CF3-Quinolin-5-ol Stock (DMSO) Dilution Aqueous Dilution Compound->Dilution Check Solubility Check (Nephelometry) Dilution->Check Assay Enzymatic Assay Check->Assay Branch1 Standard Buffer Assay->Branch1 Branch2 Buffer + 0.01% Triton Assay->Branch2 Result1 IC50 (A) Branch1->Result1 Result2 IC50 (B) Branch2->Result2 Decision Compare IC50s Result1->Decision Result2->Decision Valid Reproducible Hit (Specific Binder) Decision->Valid A ≈ B Artifact False Positive (Aggregator) Decision->Artifact A << B

Caption: Decision tree for validating biological activity. The addition of non-ionic detergent disrupts colloidal aggregates, revealing the true inhibition constant.

References

  • Regioselectivity in Quinoline Synthesis

    • Title: Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters.[1][2][3]

    • Source: PubMed / J Org Chem.
    • URL:[Link]

  • Trifluoromethylation Methodologies

    • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.[4][5][6]

    • Source: RSC Advances.
    • URL:[Link]

  • Biological Assay Interference (Aggregation)

    • Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
    • Source: Drug Discovery Today.
    • URL:[Link]

  • Physical Properties of CF3-Quinolines

    • Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols...[7]

    • Source: ChemMedChem.[7]

    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(Trifluoromethyl)quinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) is currently available for 3-(Trifluoromethyl)quinolin-5-ol (CAS No. 1261803-34-2).[1] The following guidance is synthesized from the known hazard profiles of structurally related compounds, including quinoline, halogenated aromatics, and other trifluoromethyl-substituted quinolinols. This guide is intended to provide essential safety and logistical information; however, all researchers must conduct a thorough, site-specific risk assessment before beginning work and consult with their institution's Environmental Health and Safety (EHS) department.

Hazard Analysis: A Synthesis of Structural Precedent

The risk profile of 3-(Trifluoromethyl)quinolin-5-ol is derived from its three primary structural components: the quinoline core, the trifluoromethyl group, and the hydroxyl (phenol) group. Based on analogous compounds, this substance should be handled as hazardous, with the potential for significant health effects.[2][3]

Hazard ClassificationAnalogous Compound(s)Key Findings & Rationale
Acute Toxicity (Oral, Dermal) Quinoline, 8-HydroxyquinolineHarmful or toxic if swallowed or in contact with skin.[2][4][5] The quinoline backbone is a known toxicophore.
Skin Corrosion/Irritation Quinoline, 8-(Trifluoromethyl)quinolin-4-olCauses skin irritation.[6][7] The combination of the aromatic system and functional groups increases the likelihood of dermal irritation.
Serious Eye Damage/Irritation Quinoline, 2,8-Bis(trifluoromethyl)quinolin-4-olCauses serious eye irritation or damage.[4][5][7] Direct contact can lead to significant injury.
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[4][8] This is a significant long-term health risk associated with the parent quinoline structure.
Carcinogenicity QuinolineMay cause cancer.[4][8] Quinoline itself is classified as a potential carcinogen.
Respiratory Irritation 8-(Trifluoromethyl)quinolin-4-olMay cause respiratory irritation if inhaled as a dust or aerosol.[6][7]
Aquatic Toxicity QuinolineToxic to aquatic life with long-lasting effects.[4][8] Proper disposal is critical to prevent environmental release.

Foundational Safety: Engineering Controls

Before any personal protective equipment is considered, engineering controls must be in place. These are the primary barrier against exposure.

  • Chemical Fume Hood: All handling of 3-(Trifluoromethyl)quinolin-5-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable. The fume hood's primary function is to capture and exhaust any generated dust, aerosols, or vapors, preventing inhalation, which is a key route of exposure.[7]

  • Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure provides containment while minimizing air turbulence that can affect measurement accuracy.

  • Accessible Emergency Equipment: Ensure a fully functional safety shower and eyewash station are immediately accessible and unobstructed.[3][9]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create redundant barriers against chemical exposure. Never handle this compound with inadequate protection.

PPE ComponentSpecificationRationale and Field Insights
Hand Protection Chemical-resistant gloves (e.g., Nitrile, minimum 4 mil thickness). Double-gloving is recommended.Quinoline and its derivatives can be absorbed through the skin.[4] Always inspect gloves for tears or pinholes before use. For extended procedures, consult the glove manufacturer's data on breakthrough times for aromatic and halogenated compounds. Change gloves immediately if contamination is suspected.[5]
Eye/Face Protection Tightly fitting safety goggles with side-shields (ANSI Z87.1 certified).Protects against dust particles and accidental splashes. The hazard of "serious eye irritation" necessitates this level of protection.[7]
Face ShieldRequired in addition to goggles when handling solutions or performing any operation with a significant splash or aerosolization risk.
Skin & Body Protection Flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs.Provides a primary barrier against incidental contact and contamination of personal clothing.[2][3]
Chemical-Resistant ApronRecommended when handling larger quantities (>10g) or significant volumes of solutions to protect against spills.
Respiratory Protection Not required if all work is performed within a certified chemical fume hood.A fume hood is the primary respiratory control.[2] If, under rare and EHS-approved circumstances, work must occur outside a hood where dust may be generated, a NIOSH-approved respirator with P100 (particulate) filters is mandatory.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow is essential for minimizing risk during handling and use.

G cluster_prep Preparation Phase cluster_ops Handling Phase cluster_post Post-Handling Phase Assess 1. Assess Risks & Review SDS Analogs Designate 2. Designate & Prepare Fume Hood Workspace Assess->Designate Emergency 3. Verify Emergency Equipment Accessibility Designate->Emergency Don_PPE 4. Don Full PPE Emergency->Don_PPE Transfer 5. Transfer & Weigh Compound in Hood Don_PPE->Transfer React 6. Perform Experiment Transfer->React Decontaminate 7. Decontaminate Surfaces & Glassware React->Decontaminate Waste 8. Segregate Hazardous Waste Decontaminate->Waste Doff_PPE 9. Doff PPE Correctly Waste->Doff_PPE Clean 10. Personal Hygiene (Wash Hands) Doff_PPE->Clean

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.